molecular formula C14H20 B3041983 1-Cyclohexyl-3-ethylbenzene CAS No. 4501-38-6

1-Cyclohexyl-3-ethylbenzene

Cat. No.: B3041983
CAS No.: 4501-38-6
M. Wt: 188.31 g/mol
InChI Key: GAHPZHSJXHZZMG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-ethylbenzene is a useful research compound. Its molecular formula is C14H20 and its molecular weight is 188.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHPZHSJXHZZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4501-38-6
Record name 1-Cyclohexyl-3-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-3-ethylbenzene (CAS 4501-38-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies related to 1-Cyclohexyl-3-ethylbenzene. The information is intended to support research and development activities where this compound is of interest.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, a combination of computed properties from reliable chemical databases and extrapolated data from similar compounds provides a robust profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4501-38-6[1]
Molecular Formula C₁₄H₂₀[2]
Molecular Weight 188.31 g/mol [1]
IUPAC Name This compound[1]
XLogP3-AA (Computed) 5.3[1]
Topological Polar Surface Area (Computed) 0 Ų[1]
Hydrogen Bond Donor Count (Computed) 0[1]
Hydrogen Bond Acceptor Count (Computed) 0[1]
Rotatable Bond Count (Computed) 2[2]

Synthesis Protocol: Friedel-Crafts Alkylation

The synthesis of this compound can be achieved via a Friedel-Crafts alkylation reaction. While a specific protocol for the meta-isomer is not detailed in the available literature, a general procedure can be adapted from the synthesis of similar cyclohexyl-substituted aromatic compounds. The following is a representative experimental protocol based on the alkylation of ethylbenzene (B125841) with cyclohexyl chloride.[3]

Objective: To synthesize this compound through the electrophilic aromatic substitution of ethylbenzene with a cyclohexyl electrophile.

Materials:

  • Ethylbenzene

  • Cyclohexyl chloride (or cyclohexene/cyclohexanol as precursors)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride and the anhydrous solvent.

  • Addition of Reactants: Cool the flask in an ice bath. Add ethylbenzene to the flask. Slowly add cyclohexyl chloride from the dropping funnel to the stirred mixture. The reaction is exothermic, and the temperature should be maintained between 5-10°C.[4]

  • Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is quenched by carefully pouring it over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of ortho, meta, and para isomers, is purified by fractional distillation under reduced pressure to isolate the this compound isomer.

G Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Ethylbenzene Ethylbenzene Reaction_Vessel Reaction Vessel (Friedel-Crafts Alkylation) Ethylbenzene->Reaction_Vessel Cyclohexyl_Chloride Cyclohexyl Chloride Cyclohexyl_Chloride->Reaction_Vessel AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Vessel Quenching Quenching (Ice/HCl) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Fractional Distillation Drying->Purification Crude Product Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of this compound, as with other alkylbenzenes, is typically performed using gas chromatography (GC) coupled with a suitable detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID).

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Alkylbenzene Analysis

ParameterTypical Value/Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250 - 280 °C
Oven Program Initial temp: 60-80 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min
Carrier Gas Helium, constant flow (e.g., 1.0 - 1.5 mL/min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 400 amu (full scan)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable volatile solvent (e.g., hexane, dichloromethane). If necessary, perform a dilution to bring the concentration within the calibration range of the instrument.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the GC-MS to generate a calibration curve.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Separation and Detection: The sample components are vaporized and separated on the GC column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the mass spectrum provides confirmation. Quantification is performed by comparing the peak area of the analyte to the calibration curve.

G GC-MS Analytical Workflow Sample_Prep Sample Preparation (Dissolution/Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Column GC Column Separation GC_Injection->GC_Column MS_Detection Mass Spectrometry (Ionization & Detection) GC_Column->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Caption: A standard workflow for the GC-MS analysis of this compound.

Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: A complex multiplet pattern in the range of δ 6.9-7.3 ppm.

  • Ethyl Group (CH₂): A quartet around δ 2.6 ppm, coupled to the methyl protons.

  • Ethyl Group (CH₃): A triplet around δ 1.2 ppm, coupled to the methylene (B1212753) protons.

  • Cyclohexyl Protons (methine): A multiplet for the proton attached to the benzene (B151609) ring, likely around δ 2.5 ppm.

  • Cyclohexyl Protons (methylene): A series of broad multiplets in the range of δ 1.2-1.9 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Multiple signals in the region of δ 125-148 ppm. The carbon attached to the cyclohexyl group and the carbon attached to the ethyl group will be distinct from the others.

  • Ethyl Group (CH₂): A signal around δ 29 ppm.

  • Ethyl Group (CH₃): A signal around δ 16 ppm.

  • Cyclohexyl Carbons: Signals in the range of δ 26-45 ppm.

IR (Infrared) Spectroscopy:

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Strong peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

  • C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-H bending (out-of-plane) for meta-disubstitution: Characteristic peaks in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak at m/z = 188.

  • Major Fragmentation Peaks: Expect fragmentation of the ethyl group (loss of CH₃, m/z = 173; loss of C₂H₅, m/z = 159) and the cyclohexyl group. A prominent peak at m/z = 105 (C₈H₉⁺) corresponding to the ethylbenzyl cation is likely. Fragmentation of the cyclohexyl ring would also produce a series of characteristic peaks.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Cyclohexyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Cyclohexyl-3-ethylbenzene. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related compounds, particularly its structural isomer 1-cyclohexyl-4-ethylbenzene (B1590307) and the parent compound cyclohexylbenzene (B7769038), to provide a thorough and well-rounded profile. This guide includes a compilation of its known and predicted properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities based on the broader class of cyclohexylbenzene derivatives. All quantitative data is presented in structured tables for clarity and ease of comparison. Furthermore, this document includes visualizations of key experimental workflows to aid in comprehension and implementation.

Introduction

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a cyclohexyl group at position 1 and an ethyl group at position 3. Its structural formula is C14H20, and its molecular weight is 188.31 g/mol .[1] While specific experimental data for the meta isomer is not extensively reported in the literature, its properties can be reliably inferred from its constituent parts and from data available for its isomers and related compounds. This class of compounds is of interest in various fields, including materials science and as intermediates in organic synthesis. Furthermore, derivatives of cyclohexylbenzene have been investigated for their potential biological activities.[2] This guide aims to consolidate the available information and provide a foundational resource for researchers.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The data is a combination of computed values and experimental data from closely related compounds, as indicated.

Physical Properties
PropertyValueSource
Molecular FormulaC14H20PubChem[1]
Molecular Weight188.31 g/mol PubChem[1]
Boiling Point~260-270 °C (Predicted)Inferred from cyclohexylbenzene (238-243 °C) and 1-cyclohexyl-4-methylbenzene (260 °C)
Melting PointNot available
Density~0.94 g/mL (Predicted)Inferred from cyclohexylbenzene (0.942 g/cm³)
Refractive Index~1.52 (Predicted)Inferred from 1-cyclohexyl-4-methylbenzene (1.523)
Chemical Properties
PropertyValueSource
CAS Number4501-38-6Guidechem[3]
IUPAC NameThis compoundPubChem[1]
XLogP35.3PubChem[1]
Topological Polar Surface Area0 ŲPubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count0PubChem[1]
Rotatable Bond Count2Guidechem[3]
Exact Mass188.156500638 DaPubChem[1]
Monoisotopic Mass188.156500638 DaPubChem[1]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is adapted from the synthesis of cyclohexylbenzene.

Principle: The synthesis is achieved through the Friedel-Crafts alkylation of ethylbenzene (B125841) with cyclohexene (B86901), catalyzed by a strong acid like sulfuric acid or aluminum chloride. The electrophilic attack of the carbocation generated from cyclohexene onto the aromatic ring of ethylbenzene results in the formation of this compound, along with other isomers.

Materials:

  • Ethylbenzene

  • Cyclohexene

  • Concentrated Sulfuric Acid (H₂SO₄) or Anhydrous Aluminum Chloride (AlCl₃)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a molar excess of ethylbenzene.

  • Add the acid catalyst (e.g., concentrated sulfuric acid) to the ethylbenzene and cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C.

  • Slowly add cyclohexene to the stirred mixture via the dropping funnel over a period of approximately 1.5 hours, ensuring the temperature remains within the specified range.

  • After the addition is complete, continue stirring for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold concentrated sulfuric acid, warm water, a dilute sodium hydroxide (B78521) solution, and finally with pure water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the product by fractional distillation. The fraction corresponding to this compound is collected.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Ethylbenzene + H₂SO₄ C Reaction Flask (0-10°C) A->C B Cyclohexene B->C Slow Addition D Separatory Funnel C->D E Washing Steps D->E F Drying (Anhydrous CaCl₂) E->F G Fractional Distillation F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., HP-5MS)

  • Mass spectrometer detector

  • Autosampler

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized product in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 µg/mL.

  • Internal Standard: Add an internal standard (e.g., fluorene-d10) to the sample solution for quantitative analysis.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The fragmentation pattern is expected to show a molecular ion peak at m/z 188 and characteristic fragments from the loss of the ethyl group (m/z 159) and fragmentation of the cyclohexyl ring.

GCMS_Analysis_Workflow A Sample Preparation (Dissolve in Solvent + Internal Standard) B Injection into GC A->B C Separation in Capillary Column B->C D Ionization in MS Source C->D E Mass Analysis D->E F Data Acquisition and Analysis E->F

Caption: General workflow for the GC-MS analysis of this compound.

Spectroscopic Data (Predicted)

¹³C NMR Spectroscopy

Based on the spectra of 1-cyclohexyl-4-ethylbenzene, the following chemical shifts are expected:

  • Aromatic Carbons: Peaks in the range of 125-145 ppm. The carbon attached to the cyclohexyl group and the carbon attached to the ethyl group will be distinct from the other aromatic carbons.

  • Cyclohexyl Carbons: A set of peaks between 25-45 ppm.

  • Ethyl Carbons: Two distinct peaks, one for the methyl group (~15 ppm) and one for the methylene (B1212753) group (~29 ppm).

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show:

  • Molecular Ion (M⁺): A peak at m/z = 188.

  • Key Fragments:

    • Loss of an ethyl group ([M-29]⁺): m/z = 159.

    • Loss of a propyl group from the cyclohexyl ring ([M-43]⁺): m/z = 145.

    • A base peak corresponding to the tropylium (B1234903) ion or a related stable carbocation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹.

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹.

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹.

  • C-H bending (aromatic): 690-900 cm⁻¹, with a pattern indicative of 1,3-disubstitution.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been published, research on related cyclohexylbenzene derivatives suggests potential for biological activity.

Potential Pharmacological Activities
  • Anti-inflammatory and Analgesic Effects: Acid derivatives of cyclohexylbenzene have demonstrated anti-inflammatory and analgesic properties in animal models.[2] This suggests that this compound could be a scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Properties: Various cyclohexane (B81311) derivatives have shown activity against a range of bacteria and fungi. The lipophilic nature of the cyclohexyl and ethyl groups may facilitate interaction with microbial cell membranes.

Hypothetical Signaling Pathway: Anti-inflammatory Action

A plausible mechanism for the potential anti-inflammatory activity of this compound could involve the inhibition of the cyclooxygenase (COX) enzymes, similar to other NSAIDs.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Cascade cluster_inhibition Inhibition Stimulus Cellular Damage / Pathogen PLA2 Phospholipase A₂ Membrane Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Compound This compound (Hypothetical) Compound->COX Inhibits

References

An In-Depth Technical Guide to the Molecular Structure of 1-Cyclohexyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 1-Cyclohexyl-3-ethylbenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Chemical Properties

This compound is an aromatic hydrocarbon with a molecular formula of C14H20 and a molecular weight of approximately 188.31 g/mol .[1][2] Its structure consists of a benzene (B151609) ring substituted with a cyclohexyl group and an ethyl group at the meta position (positions 1 and 3).

IUPAC Name: this compound[1] CAS Number: 4501-38-6[1] Synonyms: m-Cyclohexylethylbenzene, Benzene, 1-cyclohexyl-3-ethyl-[1]

The presence of both an alkyl-substituted aromatic ring and a saturated cycloalkane ring defines its chemical character. The benzene ring can undergo electrophilic aromatic substitution reactions, while the cyclohexyl group can participate in free-radical reactions. The ethyl group can also undergo oxidation at the benzylic position.

Quantitative Data

PropertyValueSource/Analogy
Molecular Weight 188.31 g/mol PubChem[1]
Boiling Point ~250-260 °CAnalogous to cyclohexylbenzene (B7769038) (238-243 °C)[3] and considering the additional ethyl group.
Density ~0.94 g/cm³Analogous to cyclohexylbenzene (~0.95 g/cm³)
Refractive Index ~1.52Analogous to cyclohexylbenzene (~1.526)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is adapted from the synthesis of cyclohexylbenzene and involves the acid-catalyzed alkylation of ethylbenzene (B125841) with cyclohexene (B86901).[3][4]

Materials:

  • Ethylbenzene

  • Cyclohexene

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a molar excess of ethylbenzene.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

  • Once the addition of acid is complete, add cyclohexene dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition of cyclohexene, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.

  • Wash the organic layer sequentially with water and 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃). The expected spectrum would show multiplets for the aromatic protons (around 7.0-7.3 ppm), a quartet for the benzylic protons of the ethyl group (around 2.6 ppm), a triplet for the methyl protons of the ethyl group (around 1.2 ppm), and a series of multiplets for the cyclohexyl protons (in the range of 1.2-2.5 ppm).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ would show distinct signals for the aromatic carbons (in the region of 125-150 ppm), the carbons of the ethyl group (around 15-30 ppm), and the carbons of the cyclohexyl group (in the range of 25-45 ppm).

3.2.2. Infrared (IR) Spectroscopy

Acquire the IR spectrum of a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr). Key expected absorption bands include:

  • ~3030-3080 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2850-2960 cm⁻¹: C-H stretching of the cyclohexyl and ethyl groups.

  • ~1600 and 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~700-800 cm⁻¹: C-H out-of-plane bending, indicative of the meta-substitution pattern on the benzene ring.

3.2.3. Mass Spectrometry (MS)

Perform electron ionization (EI) mass spectrometry. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and fragmentation of the cyclohexyl ring.

Visualizations

Synthesis_Pathway Ethylbenzene Ethylbenzene Intermediate Carbocation Intermediate Ethylbenzene->Intermediate Cyclohexene Cyclohexene H2SO4 H₂SO₄ (catalyst) Cyclohexene->H2SO4 H2SO4->Intermediate Protonation Product This compound Intermediate->Product Deprotonation Analytical_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

Synthesis of 1-Cyclohexyl-3-ethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential synthesis pathways for 1-cyclohexyl-3-ethylbenzene, a substituted aromatic hydrocarbon with applications in materials science and as a potential intermediate in pharmaceutical manufacturing. Two primary synthetic routes are explored in detail: the direct Friedel-Crafts alkylation of ethylbenzene (B125841) and a two-step approach involving the synthesis of 3-ethylbiphenyl (B36059) via Suzuki-Miyaura coupling followed by selective catalytic hydrogenation. This document outlines detailed, albeit partially adapted, experimental protocols, presents available physicochemical and spectroscopic data in structured tables, and utilizes Graphviz diagrams to illustrate the reaction pathways and logical workflows. While specific quantitative data such as precise yields and isomer distributions for the target molecule are not extensively reported in the public domain, this guide leverages data from analogous transformations to provide a robust framework for its synthesis and characterization.

Introduction

This compound is a disubstituted aromatic compound featuring both a cyclohexyl and an ethyl group attached to a benzene (B151609) ring at the meta position. Its structural motifs are of interest in the development of novel organic materials and as a scaffold in medicinal chemistry. The synthesis of this and related compounds is crucial for exploring their potential applications. This guide details the most chemically sound and feasible laboratory-scale synthesis strategies for this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₁₄H₂₀
Molecular Weight 188.31 g/mol
CAS Number 4501-38-6
XLogP3-AA (Computed) 5.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 2

Table 2: Spectroscopic Data for the Analogous Compound 1-Cyclohexyl-3-methylbenzene [3]

SpectroscopyData
¹³C NMR Spectra available from Wiley-VCH GmbH.
Mass Spectrometry (GC-MS) Major m/z peaks: 131, 174, 118.
Infrared (IR) Spectroscopy Vapor phase IR spectra available.

Synthesis Pathways

Two principal pathways for the synthesis of this compound are outlined:

  • Pathway 1: Friedel-Crafts Alkylation of Ethylbenzene.

  • Pathway 2: Suzuki-Miyaura Coupling to form 3-Ethylbiphenyl, followed by Selective Hydrogenation.

Pathway 1: Friedel-Crafts Alkylation of Ethylbenzene

This method involves the direct alkylation of ethylbenzene with a cyclohexylating agent, such as cyclohexene (B86901) or cyclohexyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong Brønsted acid like sulfuric acid (H₂SO₄). The ethyl group is an ortho-, para-directing activator; however, the steric bulk of the incoming cyclohexyl group is expected to favor para-substitution, with some ortho- and meta-isomer formation also possible.

Logical Workflow for Friedel-Crafts Alkylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Ethylbenzene D Friedel-Crafts Alkylation A->D B Cyclohexene or Cyclohexyl Chloride B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D catalyzes E Quenching with Water/Ice D->E F Extraction with Organic Solvent E->F G Washing & Drying F->G H Fractional Distillation G->H I This compound (with isomers) H->I

Workflow for Friedel-Crafts Alkylation.
Experimental Protocol (Adapted from similar alkylations)

Materials:

  • Ethylbenzene

  • Cyclohexyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is cooled in an ice bath, and ethylbenzene is added dropwise with stirring.

  • Cyclohexyl chloride is then added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 5-10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature, followed by stirring at room temperature for 2-3 hours.

  • The reaction is quenched by carefully pouring the mixture over crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, a mixture of isomers, is purified by fractional distillation under vacuum to isolate the this compound isomer.

Quantitative Data (Estimated):

  • Yield: Expected to be in the range of 40-60%, depending on the optimization of reaction conditions. The yield of the specific meta-isomer is not documented and would require experimental determination.

  • Isomer Distribution: The primary products are expected to be the para- and ortho-isomers due to the directing effect of the ethyl group. The meta-isomer is likely to be a minor component.

Pathway 2: Synthesis via 3-Ethylbiphenyl and Subsequent Hydrogenation

This two-step pathway offers potentially higher selectivity for the meta-isomer. The first step involves the synthesis of 3-ethylbiphenyl, for which the Suzuki-Miyaura cross-coupling reaction is a highly efficient method. The second step is the selective catalytic hydrogenation of one of the phenyl rings of 3-ethylbiphenyl.

Signaling Pathway for Suzuki-Miyaura Coupling and Hydrogenation

G cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_hydrogenation Step 2: Selective Hydrogenation A 3-Bromotoluene C Pd Catalyst & Base A->C B Phenylboronic Acid B->C D 3-Ethylbiphenyl C->D F Catalyst (e.g., Rh/C) D->F E H2 Gas E->F G This compound F->G

Reaction pathway for the two-step synthesis.
Experimental Protocol: Step 1 - Suzuki-Miyaura Coupling

Materials:

  • 3-Bromoethylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (B145695)

  • Water

Procedure:

  • To a round-bottom flask are added 3-bromoethylbenzene, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Toluene and ethanol are added as solvents, followed by an aqueous solution of potassium carbonate.

  • The mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes.

  • The reaction mixture is heated to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude 3-ethylbiphenyl is purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Typical):

  • Yield: Yields for Suzuki-Miyaura couplings are typically high, often in the range of 80-95%.

Experimental Protocol: Step 2 - Selective Catalytic Hydrogenation

Materials:

  • 3-Ethylbiphenyl

  • Rhodium on carbon (5% Rh/C) or a similar selective hydrogenation catalyst

  • Ethanol or another suitable solvent

  • Hydrogen gas

Procedure:

  • 3-Ethylbiphenyl is dissolved in ethanol in a high-pressure hydrogenation vessel (autoclave).

  • The catalyst (e.g., 5% Rh/C) is carefully added to the solution.

  • The vessel is sealed, purged several times with nitrogen, and then with hydrogen.

  • The reaction is pressurized with hydrogen gas (pressure will need to be optimized, likely in the range of 10-50 atm) and heated to a temperature that allows for selective hydrogenation (e.g., 50-100 °C).

  • The reaction is stirred vigorously until the theoretical amount of hydrogen for the saturation of one phenyl ring is consumed, as monitored by pressure drop.

  • After cooling and venting the excess hydrogen, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography if necessary.

Quantitative Data:

  • Yield: The yield for selective hydrogenation can be high (>90%), but is highly dependent on the catalyst, solvent, temperature, and pressure. Over-hydrogenation to form 1-ethyl-3-cyclohexylcyclohexane is a potential side reaction.

Conclusion

This technical guide has detailed two primary synthetic pathways for this compound. The Friedel-Crafts alkylation offers a more direct, one-step approach but may suffer from a lack of regioselectivity, leading to a mixture of isomers that requires careful separation. The two-step method involving Suzuki-Miyaura coupling followed by selective hydrogenation is likely to provide better control over the final product's regiochemistry, yielding the desired meta-isomer with higher purity. The choice of pathway will depend on the specific requirements for isomeric purity, available starting materials, and equipment. Further experimental work is necessary to optimize the reaction conditions and fully characterize the final product.

References

An In-depth Technical Guide on 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic hydrocarbon C14H20, focusing on the specific isomer 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene. This compound, also known as 6-tert-butyltetralin (B14003728), serves as a valuable case study due to its well-defined structure and relevance in organic synthesis. The tetralin framework is a recurring motif in medicinal chemistry, making its derivatives of interest to drug development professionals.[1][2]

IUPAC Name and Synonyms

The aromatic hydrocarbon with the chemical formula C14H20 is represented here by the isomer 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene .[3]

  • IUPAC Name: 6-(1,1-dimethylethyl)-1,2,3,4-tetrahydronaphthalene[3]

  • Common Synonyms: 6-tert-Butyltetralin, 6-t-Butyl-1,2,3,4-tetrahydronaphthalene[3]

  • CAS Registry Number: 42044-26-8[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene is presented below. These data are crucial for designing experimental conditions, predicting behavior in various solvents, and for analytical characterization.

PropertyValueReference
Molecular Formula C14H20[3][5]
Molecular Weight 188.31 g/mol [3]
Appearance Colorless LiquidAssumed based on parent compound Tetralin
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available

Note: Specific experimental data for boiling point, melting point, and density of this particular isomer are not widely published. Values can be estimated based on the parent compound, tetralin (Boiling Point: ~207 °C, Density: ~0.97 g/cm³).[6]

Synthesis and Experimental Protocols

The most common and industrially relevant method for synthesizing alkylated tetralins is the Friedel-Crafts alkylation .[7][8] This reaction involves the electrophilic substitution of an alkyl group onto the aromatic ring of tetralin.

Experimental Protocol: Friedel-Crafts Alkylation of Tetralin

This protocol describes a general procedure for the synthesis of 6-tert-butyltetralin.

Objective: To synthesize 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene via Friedel-Crafts alkylation of tetralin using tert-butyl chloride and a Lewis acid catalyst.

Materials:

  • 1,2,3,4-Tetrahydronaphthalene (Tetralin)

  • tert-Butyl chloride (2-chloro-2-methylpropane)

  • Anhydrous Aluminum Chloride (AlCl3) or Iron(III) Chloride (FeCl3)[9]

  • Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Setup: A clean, dry round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is protected from atmospheric moisture with a drying tube (e.g., filled with CaCl2).

  • Reaction Mixture: Tetralin is dissolved in the inert solvent (e.g., DCM) in the flask. The Lewis acid catalyst (e.g., AlCl3) is added portion-wise while stirring. The mixture is cooled in an ice bath to control the initial exothermic reaction.

  • Addition of Alkylating Agent: tert-Butyl chloride, dissolved in a small amount of the solvent, is added dropwise from the dropping funnel to the stirred, cooled mixture over a period of 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Quenching): The reaction mixture is slowly and carefully poured over crushed ice to decompose the catalyst-product complex. A dilute solution of HCl is then added to dissolve the resulting aluminum or iron hydroxides.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with the solvent (DCM).

  • Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 6-tert-Butyl-1,2,3,4-tetrahydronaphthalene.

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 6-tert-butyltetralin as described in the experimental protocol.

Synthesis_Workflow node_reactant node_reactant node_process node_process node_reagent node_reagent node_product node_product Reactants Tetralin & tert-Butyl Chloride Reaction Friedel-Crafts Alkylation Reactants->Reaction Reactants Catalyst AlCl3 in DCM Catalyst->Reaction Catalyst Workup Quenching (Ice/HCl) Reaction->Workup Crude Mixture Purification Extraction & Purification Workup->Purification Organic Phase Product 6-tert-Butyltetralin Purification->Product Final Product

Caption: Workflow for the Friedel-Crafts synthesis of 6-tert-butyltetralin.

Diagram 2: Logical Relationship in Friedel-Crafts Alkylation

This diagram outlines the fundamental chemical transformations and relationships in the electrophilic aromatic substitution reaction.

Logical_Relationship node_start node_start node_intermediate node_intermediate node_species node_species node_final node_final A tert-Butyl Chloride (Alkyl Halide) C tert-Butyl Carbocation [ (CH3)3C+ ] A->C forms B AlCl3 (Lewis Acid) B->C with E Sigma Complex (Arenium Ion Intermediate) C->E to form D Tetralin (Aromatic Ring) D->E attacks F 6-tert-Butyltetralin (Product) E->F deprotonates to G HCl + AlCl3 E->G releases

Caption: Key species and transformations in Friedel-Crafts alkylation.

Relevance in Drug Development

The tetralin scaffold is a privileged structure in medicinal chemistry. It is found in a variety of biologically active compounds and approved drugs. For instance, the structure is a core component of selective estrogen receptor modulators (SERMs) like Lasofoxifene, which are used in treating osteoporosis and other conditions.[2] Tetrahydronaphthalene derivatives are also being investigated as potential therapeutics for other diseases, including as estrogen receptor degraders.

While 6-tert-butyltetralin itself is not a therapeutic agent, its synthesis and the study of its properties are highly relevant. It serves as a model compound for understanding the chemistry of more complex, biologically active tetralin derivatives. The synthetic routes developed for such simple molecules can often be adapted for the preparation of novel drug candidates, making this knowledge base essential for professionals in drug discovery and development.[2][10]

References

The Tale of Two Alkyls: A Technical Guide to the Electronic and Steric Effects of Cyclohexyl and Ethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design and chemical synthesis, the choice of substituent can profoundly influence the properties and reactivity of a molecule. Among the myriad of alkyl groups, the cyclohexyl and ethyl moieties are frequently employed to modulate a compound's steric bulk and electronic character. This in-depth technical guide provides a comprehensive analysis of the electronic and steric effects of these two ubiquitous groups, offering a quantitative comparison and detailed experimental methodologies for their characterization. This resource is intended to aid researchers, scientists, and drug development professionals in making informed decisions during molecular design and optimization.

Quantitative Comparison of Electronic and Steric Parameters

To quantitatively assess the electronic and steric nature of cyclohexyl and ethyl groups, several experimentally derived parameters are utilized. These include Hammett constants (σ), which describe electronic effects, Taft steric parameters (E₅), which quantify steric hindrance, and A-values, which measure conformational preference related to steric bulk.

ParameterGroupValueInterpretation
Hammett Constant (σ) Measures the electron-donating or -withdrawing nature of a substituent on an aromatic ring.
σₚCyclohexyl-0.22Weak electron-donating group through inductive effect.
σₚEthyl-0.15Weak electron-donating group through inductive effect.
Taft Steric Parameter (E₅) Quantifies the steric hindrance of a substituent. More negative values indicate greater steric bulk.
E₅Cyclohexyl-0.79Significant steric hindrance.
E₅Ethyl-0.07Moderate steric hindrance.
A-Value (kcal/mol) Represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane (B81311). Higher values indicate a greater preference for the equatorial position due to larger steric bulk.
A-ValueCyclohexyl2.15Strong preference for the equatorial position due to significant steric bulk.
A-ValueEthyl1.75Moderate preference for the equatorial position.

Unraveling the Effects: A Deeper Dive

Electronic Effects: A Subtle Distinction

Both cyclohexyl and ethyl groups are considered weak electron-donating groups due to their ability to donate electron density through the sigma framework (inductive effect).[1] As evidenced by their negative Hammett σₚ values, they can stabilize adjacent electron-deficient centers. The slightly more negative value for the cyclohexyl group (-0.22) compared to the ethyl group (-0.15) suggests that the cyclohexyl group is a marginally stronger inductive donor. This can be attributed to the greater number of C-C and C-H bonds in the cyclohexyl ring available for polarization.

This electron-donating nature influences the reactivity of molecules. For instance, in electrophilic aromatic substitution reactions, both groups act as activators and ortho-, para-directors. The subtle difference in their inductive effects can lead to minor variations in reaction rates and product distributions.

Steric Effects: A Game of Size and Conformation

The most significant difference between the cyclohexyl and ethyl groups lies in their steric profiles. The cyclohexyl group, with its rigid, chair-like conformation, presents a considerably larger steric obstacle than the more flexible ethyl group.[2] This is quantitatively reflected in their Taft steric parameters (E₅), where the cyclohexyl group has a much more negative value (-0.79) compared to the ethyl group (-0.07), indicating substantially greater steric hindrance.[3]

This steric disparity is further illuminated by their A-values. The A-value for a cyclohexyl group (2.15 kcal/mol) is significantly higher than that for an ethyl group (1.75 kcal/mol), signifying a stronger preference for the sterically less hindered equatorial position in a cyclohexane ring to avoid unfavorable 1,3-diaxial interactions.[4]

These steric differences have profound implications for chemical reactivity. In reactions sensitive to steric hindrance, such as Sₙ2 reactions, the bulkier cyclohexyl group will significantly slow down the reaction rate compared to the ethyl group.[5] The orientation of the cyclohexyl group is also critical; for reactions like E2 eliminations on a cyclohexane ring, a trans-diaxial arrangement of the leaving group and a proton is required for the reaction to proceed efficiently.[5]

Experimental Protocols: The Chemist's Toolkit

The quantitative parameters discussed above are determined through precise experimental methodologies. Below are detailed protocols for the key experiments.

Determination of Hammett Constants (σ)

Hammett constants are determined by measuring the acid dissociation constants (pKa) of a series of meta- or para-substituted benzoic acids and comparing them to the pKa of unsubstituted benzoic acid.[6][7][8]

Experimental Workflow:

Hammett_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_acid Prepare solutions of substituted benzoic acids and a standard NaOH solution. titrate Titrate each benzoic acid solution with the NaOH solution using a calibrated pH meter. prep_acid->titrate record_pH Record pH values at regular intervals of NaOH addition. titrate->record_pH plot_curve Plot titration curves (pH vs. volume of NaOH). determine_pKa Determine the pKa (pH at half-equivalence point). plot_curve->determine_pKa calc_sigma Calculate σ using the Hammett equation: σ = pKₐ(unsubstituted) - pKₐ(substituted) determine_pKa->calc_sigma

Caption: Workflow for Hammett constant determination.

Detailed Methodology:

  • Solution Preparation: Prepare standardized aqueous or aqueous-alcoholic solutions of the substituted benzoic acids and a standard solution of a strong base (e.g., NaOH).[7]

  • Titration: Calibrate a pH meter with standard buffer solutions.[6] Titrate a known volume of each benzoic acid solution with the standardized base solution, recording the pH at regular volume increments of the titrant.[7]

  • Data Analysis: Plot the pH versus the volume of base added to generate a titration curve.[7] Determine the equivalence point and the half-equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.[7]

  • Calculation: Calculate the Hammett constant (σ) using the equation: σ = pKₐ (unsubstituted benzoic acid) - pKₐ (substituted benzoic acid).[8]

Determination of Taft Steric Parameters (E₅)

Taft steric parameters are derived from the rates of acid-catalyzed hydrolysis of esters.[3][9][10] The underlying principle is that under acidic conditions, the electronic effects of the substituent are negligible, and the reaction rate is primarily influenced by steric factors.[9]

Experimental Workflow:

Taft_Workflow cluster_reaction Reaction Setup cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis prep_reactants Prepare solutions of the ester (e.g., R-COOCH₃) and an acid catalyst in a suitable solvent. monitor_reaction Monitor the reaction progress over time by quenching aliquots and titrating the liberated carboxylic acid. prep_reactants->monitor_reaction calc_rate Calculate the rate constant (k) from the kinetic data. calc_Es Calculate E₅ using the Taft equation: E₅ = log(k/k₀) where k₀ is the rate constant for the methyl ester. calc_rate->calc_Es

Caption: Workflow for Taft steric parameter determination.

Detailed Methodology:

  • Reaction Setup: Prepare a solution of the ester of interest (e.g., ethyl acetate (B1210297) or cyclohexyl acetate) and a strong acid catalyst (e.g., HCl) in a suitable solvent (e.g., aqueous acetone).[11] The reference reaction is typically the hydrolysis of methyl acetate.[9]

  • Kinetic Monitoring: Maintain the reaction mixture at a constant temperature. At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a known amount of base).

  • Analysis: Determine the concentration of the carboxylic acid produced at each time point, typically by back-titration of the unreacted quenching base.

  • Rate Constant Calculation: Plot the concentration of the product versus time and determine the initial reaction rate. Calculate the rate constant (k) from the rate law of the reaction.

  • E₅ Calculation: Calculate the Taft steric parameter using the equation: E₅ = log(k/k₀), where k is the rate constant for the hydrolysis of the ester with the substituent of interest and k₀ is the rate constant for the hydrolysis of the reference ester (methyl acetate).[9]

Determination of A-Values

A-values are determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy by measuring the equilibrium constant between the two chair conformations of a monosubstituted cyclohexane.[4][12]

Experimental Workflow:

AValue_Workflow cluster_nmr Low-Temperature NMR cluster_analysis Spectral Analysis & Calculation prep_sample Prepare a solution of the monosubstituted cyclohexane in a suitable deuterated solvent. cool_sample Cool the sample in the NMR probe to a low temperature to slow down the chair-chair interconversion. prep_sample->cool_sample acquire_spectrum Acquire the ¹H NMR spectrum. cool_sample->acquire_spectrum integrate_signals Integrate the signals corresponding to the axial and equatorial conformers. acquire_spectrum->integrate_signals calc_Keq Calculate the equilibrium constant: Keq = [equatorial]/[axial] integrate_signals->calc_Keq calc_A_value Calculate the A-value using: ΔG° = -RTln(Keq) calc_Keq->calc_A_value

Caption: Workflow for A-value determination via NMR.

Detailed Methodology:

  • Sample Preparation: Dissolve the monosubstituted cyclohexane (e.g., ethylcyclohexane (B155913) or cyclohexylcyclohexane) in a deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃ or toluene-d₈).[13]

  • NMR Spectroscopy: Place the sample in the NMR spectrometer and cool the probe to a temperature where the chair-chair interconversion is slow on the NMR timescale (typically below -60 °C).[14] This allows for the observation of separate signals for the axial and equatorial conformers.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Analysis: Identify the signals corresponding to the axial and equatorial conformers. The relative populations of the two conformers are determined by integrating the respective signals.[15]

  • Calculation:

    • Calculate the equilibrium constant (Keq) from the ratio of the integrals: Keq = [equatorial conformer] / [axial conformer].

    • Calculate the Gibbs free energy difference (ΔG°), which is the A-value, using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[4]

Implications in Drug Design and Development

The choice between a cyclohexyl and an ethyl group can have significant consequences in drug design, impacting a molecule's pharmacokinetics and pharmacodynamics.

  • Binding Affinity and Selectivity: The larger steric bulk of the cyclohexyl group can be advantageous for filling larger hydrophobic pockets in a receptor, potentially leading to increased binding affinity.[16] Conversely, its size may be detrimental if the binding pocket is sterically constrained. The more flexible ethyl group may allow for a better induced fit. The three-dimensional nature of the cyclohexyl ring can also provide more contact points with a target protein compared to a linear alkyl chain.

  • Lipophilicity and Solubility: Both groups increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The larger cyclohexyl group generally imparts a greater increase in lipophilicity than the ethyl group.

  • Metabolic Stability: The cyclohexyl group can be a site of metabolic oxidation. Its rigid structure may influence its accessibility to metabolic enzymes.

The interplay between steric and electronic effects is crucial. For instance, the weak electron-donating nature of these groups can influence the pKa of nearby functional groups, affecting a drug's ionization state at physiological pH and thus its ability to cross membranes and interact with its target.

Logical Relationship in Drug Design:

Drug_Design_Logic substituent Substituent Choice (Cyclohexyl vs. Ethyl) steric Steric Effects (Size, Shape, Conformation) substituent->steric electronic Electronic Effects (Inductive) substituent->electronic binding Drug-Receptor Binding (Affinity, Selectivity) steric->binding adme ADME Properties (Solubility, Permeability, Metabolism) steric->adme electronic->binding electronic->adme efficacy Overall Drug Efficacy and Safety binding->efficacy adme->efficacy

Caption: Influence of substituent choice on drug properties.

Conclusion

The cyclohexyl and ethyl groups, while both simple alkyl substituents, exhibit distinct electronic and, more significantly, steric properties. The cyclohexyl group is a slightly stronger electron donor and is considerably more sterically demanding than the ethyl group. These differences, quantifiable through parameters like Hammett constants, Taft steric parameters, and A-values, have a profound impact on chemical reactivity and molecular interactions. For researchers in drug discovery and development, a thorough understanding of these effects is paramount for the rational design of molecules with optimized efficacy and safety profiles. The experimental protocols detailed herein provide a framework for the precise characterization of these fundamental substituent effects.

References

1-Cyclohexyl-3-ethylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Cyclohexyl-3-ethylbenzene, detailing its chemical properties, molecular structure, and representative experimental protocols for its synthesis and characterization. This information is intended to support research and development activities where this molecular scaffold may be of interest.

Core Molecular Properties

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a cyclohexyl group and an ethyl group at the meta position. Its chemical identity and key computed properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₀[1][2][3]
Molecular Weight 188.31 g/mol [2][4][5]
Exact Mass 188.156500638 Da[1][4]
IUPAC Name This compound[4]
CAS Number 4501-38-6[1][6]
Synonyms m-Ethylcyclohexylbenzene, 1-Aethyl-3-cyclohexyl-benzol[1][6]
XLogP3-AA (Lipophilicity) 5.3[1][4]
Complexity 155[1]
Rotatable Bond Count 2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. The diagram illustrates the connectivity of the ethyl and cyclohexyl substituents on the benzene ring.

2D Structure of this compound

Experimental Protocols

Detailed experimental data for this compound is not extensively published. The following protocols are representative methodologies for its synthesis and structural confirmation based on standard organic chemistry techniques and procedures for analogous compounds.

A plausible and common method for synthesizing this compound is the Friedel-Crafts alkylation of ethylbenzene (B125841) with cyclohexene, using a strong acid catalyst.

Objective: To prepare this compound from ethylbenzene and cyclohexene.

Materials:

  • Ethylbenzene

  • Cyclohexene

  • Concentrated Sulfuric Acid (H₂SO₄) or Aluminum Chloride (AlCl₃)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware for reflux, extraction, and distillation

Workflow Diagram:

Synthesis_Workflow reagents Combine Ethylbenzene and H₂SO₄ Catalyst addition Add Cyclohexene dropwise at 0-5°C reagents->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction quench Quench with Ice Water reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry purify Purify via Vacuum Distillation dry->purify

Synthesis Workflow Diagram

Procedure:

  • A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with an excess of ethylbenzene and a catalytic amount of concentrated sulfuric acid. The mixture is cooled to 0-5°C in an ice bath.

  • Cyclohexene is added dropwise from the dropping funnel over 30-60 minutes, ensuring the reaction temperature is maintained below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.

  • The reaction is quenched by slowly pouring the mixture over crushed ice.

  • The aqueous and organic layers are separated. The organic layer is washed sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the 7.0-7.3 ppm region), the benzylic proton of the cyclohexyl group, the methylene (B1212753) and methyl protons of the ethyl group, and the aliphatic protons of the cyclohexyl ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 14 unique carbon environments corresponding to the molecular formula C₁₄H₂₀.

B. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Methodology: A sample is injected into a gas chromatograph to separate it from any impurities. The separated components are then introduced into a mass spectrometer.

  • Expected Results: The mass spectrum should display a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z ≈ 188.3). Characteristic fragmentation patterns, such as the loss of an ethyl group or fragments from the cyclohexyl ring, would further confirm the structure.

References

Basic reactivity of m-ethylcyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Reactivity of m-Ethylcyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic reactivity of m-ethylcyclohexylbenzene, a substituted aromatic hydrocarbon. The information presented is curated for professionals in research and development, with a focus on potential synthetic transformations relevant to the creation of novel molecular entities. The data and protocols are synthesized from established chemical principles and analogous reactions reported in the scientific literature.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is critical for its application in experimental settings. The following table summarizes the key computed physicochemical properties of m-ethylcyclohexylbenzene.

PropertyValueReference
Molecular Formula C₁₄H₂₀--INVALID-LINK--
Molecular Weight 188.31 g/mol --INVALID-LINK--
Exact Mass 188.156500638 Da--INVALID-LINK--
XLogP3-AA (Lipophilicity) 5.3--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 0--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Topological Polar Surface Area 0 Ų--INVALID-LINK--
Complexity 155--INVALID-LINK--

Core Reactivity Profile

The reactivity of m-ethylcyclohexylbenzene is dictated by its two primary structural components: the substituted benzene (B151609) ring and the cyclohexyl and ethyl aliphatic moieties.

  • Aromatic Ring Reactivity: The benzene ring is susceptible to electrophilic aromatic substitution (EAS) . The ethyl and cyclohexyl groups are both alkyl substituents, which are electron-donating through induction and hyperconjugation. This activates the aromatic ring, making it more reactive towards electrophiles than benzene itself. These groups are ortho, para-directors, meaning incoming electrophiles will preferentially add at the positions ortho and para to them. However, due to the meta-substitution pattern of the existing groups, the substitution patterns can be complex.

  • Aliphatic Chain Reactivity: The ethyl and cyclohexyl groups can undergo free-radical substitution , particularly at the benzylic position of the ethyl group and on the cyclohexyl ring. They are also susceptible to oxidation .

  • Dehydrogenation: The cyclohexyl ring can be aromatized to a phenyl group under catalytic dehydrogenation conditions, forming an ethyl-substituted biphenyl (B1667301) derivative.

The following sections detail the primary classes of reactions applicable to m-ethylcyclohexylbenzene.

Synthesis via Friedel-Crafts Alkylation

A primary route to synthesizing m-ethylcyclohexylbenzene is through the Friedel-Crafts alkylation of ethylbenzene (B125841) with a cyclohexylating agent, or of cyclohexylbenzene (B7769038) with an ethylating agent. The former is often more practical. A Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically employed.[1]

G Synthesis of m-Ethylcyclohexylbenzene cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Ethylbenzene Ethylbenzene reaction Friedel-Crafts Alkylation Ethylbenzene->reaction CyclohexylChloride Cyclohexyl Chloride CyclohexylChloride->reaction AlCl3 AlCl₃ AlCl3->reaction Lewis Acid o_isomer o-Ethylcyclohexylbenzene m_isomer m-Ethylcyclohexylbenzene p_isomer p-Ethylcyclohexylbenzene HCl HCl reaction->o_isomer ortho reaction->m_isomer meta reaction->p_isomer para reaction->HCl

Caption: Friedel-Crafts synthesis of ethylcyclohexylbenzene isomers.

Experimental Protocol: Synthesis of Ethylcyclohexylbenzene Isomers

This protocol is adapted from the alkylation of ethylbenzene with cyclohexyl chloride.[1]

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Initial Charge: Charge the flask with ethylbenzene and anhydrous aluminum chloride (AlCl₃). The molar ratio of ethylbenzene to cyclohexyl chloride should be optimized, for instance, a range of 4:1 to 8:1 can be explored to minimize polyalkylation.[1]

  • Temperature Control: Cool the stirred mixture to the desired reaction temperature (e.g., 25-85°C) using a water or oil bath.[1]

  • Reagent Addition: Add cyclohexyl chloride dropwise from the dropping funnel over a period of 1-2 hours while maintaining the reaction temperature.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 1-3 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product mixture by fractional distillation under vacuum to separate the ortho, meta, and para isomers.

ParameterConditionNotes
Reactants Ethylbenzene, Cyclohexyl ChlorideEthylbenzene is typically used in excess.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)A strong Lewis acid is required.[1]
Temperature 25 - 85 °CHigher temperatures may lead to more side products.[1]
Molar Ratio Ethylbenzene:Cyclohexyl Chloride (e.g., 6:1)Varies based on desired yield and selectivity.[1]
Typical Products o-, m-, and p-ethylcyclohexylbenzeneThe ortho and para isomers are generally the major products.
Electrophilic Aromatic Substitution: Nitration

The activated ring of m-ethylcyclohexylbenzene is expected to undergo nitration readily. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.[2] The directing effects of the two alkyl groups will lead to a mixture of isomeric products.

G Electrophilic Nitration of m-Ethylcyclohexylbenzene cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Substrate m-Ethylcyclohexylbenzene Arenium Arenium Ion (Sigma Complex) Substrate->Arenium NitratingMixture Conc. HNO₃ + Conc. H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) NitratingMixture->Nitronium Generates Nitronium->Arenium Electrophilic Attack Isomer1 2-Nitro-5-ethylcyclohexylbenzene Arenium->Isomer1 Deprotonation Isomer2 4-Nitro-5-ethylcyclohexylbenzene Arenium->Isomer2 Isomer3 2-Nitro-3-ethylcyclohexylbenzene Arenium->Isomer3 Isomer4 4-Nitro-3-ethylcyclohexylbenzene Arenium->Isomer4

Caption: Potential pathways for the nitration of m-ethylcyclohexylbenzene.

Experimental Protocol: Nitration of m-Ethylcyclohexylbenzene

This protocol is adapted from standard procedures for the nitration of activated aromatic compounds like ethylbenzene.[2]

  • Apparatus and Safety: This reaction is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment. Use a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, placed in an ice-water bath.

  • Nitrating Mixture: In the flask, carefully add concentrated sulfuric acid. Cool the acid to 0-5°C in the ice bath. Slowly add concentrated nitric acid dropwise to the sulfuric acid with constant stirring, keeping the temperature below 10°C.

  • Substrate Addition: To the cold, stirred nitrating mixture, add m-ethylcyclohexylbenzene dropwise from the dropping funnel at a rate that maintains the reaction temperature below 15-20°C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional hour.

  • Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice. The nitro products should precipitate or form an oily layer.

  • Extraction: Extract the product mixture with an organic solvent such as dichloromethane (B109758) or diethyl ether.

  • Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (carefully, to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting mixture of nitro-isomers can be separated by column chromatography on silica (B1680970) gel.

ParameterConditionNotes
Reagents m-Ethylcyclohexylbenzene, Conc. HNO₃, Conc. H₂SO₄Sulfuric acid acts as a catalyst to form the NO₂⁺ electrophile.[2]
Temperature 0 - 20 °CCareful temperature control is crucial to prevent dinitration and side reactions.
Reaction Time 1.5 - 2 hoursMonitoring by TLC is recommended.
Typical Products Mixture of mono-nitro isomersThe exact isomer distribution will depend on the combined directing effects.
Oxidation

The aliphatic portions of m-ethylcyclohexylbenzene are susceptible to oxidation. The ethyl group's benzylic position is particularly reactive and can be oxidized to a ketone (acetophenone derivative) or, under harsher conditions, a carboxylic acid. The cyclohexyl ring can be oxidized to form cyclohexanol (B46403) and cyclohexanone (B45756) derivatives.

ReactionOxidizing AgentTypical Products
Benzylic Oxidation KMnO₄, K₂Cr₂O₇/H₂SO₄1-(3-cyclohexylphenyl)ethan-1-one, 3-cyclohexylbenzoic acid
Cyclohexyl Ring Oxidation H₂O₂ over catalyst, Air OxidationEthyl-substituted cyclohexanol and cyclohexanone isomers
Dehydrogenation

Catalytic dehydrogenation can be used to aromatize the cyclohexyl ring, yielding an ethyl-substituted biphenyl. This transformation is valuable for creating more rigid, planar structures for various applications.

ParameterConditionNotes
Catalyst Pd/C, Pt/CNoble metal catalysts are typically used.
Temperature 250 - 350 °CHigh temperatures are required to drive the reaction.
Atmosphere Inert (N₂, Ar) or under vacuumTo remove the H₂ gas produced and drive the equilibrium.
Product 3-EthylbiphenylA key building block for more complex molecules.

Experimental Workflow and Characterization

A generalized workflow for the synthesis and characterization of derivatives of m-ethylcyclohexylbenzene is presented below.

G General Experimental Workflow cluster_analysis Analysis Methods Start Reaction Setup (Inert Atmosphere, Temp. Control) ReagentAdd Reagent Addition (Controlled Rate) Start->ReagentAdd Reaction Reaction Monitoring (TLC, GC) ReagentAdd->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization End Pure Product Characterization->End NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (MS) Characterization->MS IR IR Spectroscopy Characterization->IR

Caption: A typical workflow for chemical synthesis and analysis.

Expected Spectroscopic Features:

  • ¹H NMR:

    • Aromatic protons (Ar-H): Multiplets in the range of δ 7.0-7.3 ppm.

    • Benzylic protons (-CH₂-CH₃): A quartet around δ 2.6 ppm.

    • Ethyl methyl protons (-CH₂-CH₃): A triplet around δ 1.2 ppm.

    • Cyclohexyl protons (-C₆H₁₁): A series of broad multiplets in the range of δ 1.2-1.9 ppm.

  • ¹³C NMR:

    • Aromatic carbons: Peaks in the range of δ 125-150 ppm.

    • Aliphatic carbons: Peaks in the range of δ 15-45 ppm.

  • IR Spectroscopy:

    • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

    • Aromatic C=C stretch: Peaks around 1600 and 1500 cm⁻¹.

  • Mass Spectrometry:

    • Molecular Ion (M⁺): A peak at m/z = 188.

    • Key Fragments: Loss of an ethyl group (m/z = 159), loss of a methyl group from the ethyl substituent (m/z = 173), and fragments characteristic of the cyclohexyl and phenyl moieties.

This guide serves as a starting point for researchers interested in the chemistry of m-ethylcyclohexylbenzene. The provided protocols and data, based on analogous systems, should enable the rational design of experiments for the synthesis of novel derivatives for further investigation in drug development and materials science.

References

An In-depth Technical Guide to the Synthesis of Alkylaromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for synthesizing alkylaromatic hydrocarbons, essential intermediates in the chemical and pharmaceutical industries. It delves into the fundamental principles, experimental protocols, and industrial applications of key synthetic routes, with a focus on providing practical, data-driven insights for laboratory and process development.

Introduction to Alkylaromatic Hydrocarbons

Alkylaromatic hydrocarbons are organic compounds that contain an aromatic ring substituted with one or more alkyl groups. They serve as crucial building blocks in the synthesis of a wide array of commercially important products, including plastics, detergents, and active pharmaceutical ingredients (APIs). The precise control over the structure and position of the alkyl substituent is paramount for the desired properties and reactivity of the final product. This guide will explore the primary methods for achieving this, focusing on the classical Friedel-Crafts reactions and modern catalytic approaches.

Core Synthetic Methodologies

The synthesis of alkylaromatic hydrocarbons predominantly relies on two classical approaches: direct Friedel-Crafts alkylation and a two-step Friedel-Crafts acylation followed by reduction. Each method presents distinct advantages and limitations, which are critical considerations in synthetic design.

Friedel-Crafts Alkylation

Discovered in 1877 by Charles Friedel and James Crafts, this reaction involves the electrophilic substitution of an aromatic proton with an alkyl group. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation electrophile from an alkyl halide.[1][2]

Key Reaction:

Limitations:

Despite its utility, Friedel-Crafts alkylation suffers from several drawbacks:

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the formation of polyalkylated byproducts. Using a large excess of the aromatic compound can help minimize this issue.[1]

  • Carbocation Rearrangement: The carbocation intermediate is prone to rearrangement to a more stable carbocation, leading to a mixture of isomeric products. This is particularly problematic when using primary alkyl halides with more than two carbon atoms.[1][3] For example, the reaction of benzene (B151609) with 1-chloropropane (B146392) yields primarily isopropylbenzene (cumene) instead of the expected n-propylbenzene.[4][5]

  • Substrate Limitations: The reaction is not suitable for aromatic rings bearing strongly deactivating groups (e.g., -NO₂) or basic amino groups that can coordinate with the Lewis acid catalyst.[6]

Logical Relationship of Friedel-Crafts Alkylation:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts AromaticRing Aromatic Ring (Ar-H) ElectrophilicAttack Electrophilic Attack on Aromatic Ring AromaticRing->ElectrophilicAttack Attacked by AlkylHalide Alkyl Halide (R-X) CarbocationFormation Carbocation Formation (R+) AlkylHalide->CarbocationFormation Reacts with LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->CarbocationFormation Catalyzes CarbocationFormation->ElectrophilicAttack Rearranged Rearranged Isomers CarbocationFormation->Rearranged Can lead to Deprotonation Deprotonation ElectrophilicAttack->Deprotonation Alkylaromatic Alkylaromatic (Ar-R) Deprotonation->Alkylaromatic HX HX Deprotonation->HX Polyalkylated Polyalkylated Products Alkylaromatic->Polyalkylated Further reacts

Caption: Logical workflow of the Friedel-Crafts alkylation reaction.

Friedel-Crafts Acylation followed by Reduction

To overcome the limitations of direct alkylation, particularly carbocation rearrangement and polyalkylation, a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone is often employed.[3][7]

Step 1: Friedel-Crafts Acylation

This reaction introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. The electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement.[8] The resulting aryl ketone is less reactive than the starting aromatic compound, thus preventing polyacylation.[8]

Key Reaction:

Step 2: Reduction of the Aryl Ketone

The carbonyl group of the aryl ketone can be reduced to a methylene (B1212753) group (-CH₂) using several methods, most notably the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction: This method involves treating the ketone with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is suitable for substrates that are stable in strongly acidic conditions.[9]

  • Wolff-Kishner Reduction: This reduction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. It is ideal for substrates that are sensitive to acid.[10]

Signaling Pathway for Acylation-Reduction Route:

G cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction cluster_final_product Final Product AromaticRing Aromatic Ring (Ar-H) ArylKetone Aryl Ketone (Ar-COR) AromaticRing->ArylKetone AcylHalide Acyl Halide (RCOCl) AcyliumIon Acylium Ion (RCO+) AcylHalide->AcyliumIon Forms LewisAcid Lewis Acid (AlCl3) LewisAcid->AcyliumIon Catalyzes AcyliumIon->ArylKetone Reacts with Clemmensen Clemmensen Reduction (Zn(Hg), HCl) ArylKetone->Clemmensen Reduced by WolffKishner Wolff-Kishner Reduction (N2H4, KOH, heat) ArylKetone->WolffKishner Reduced by Alkylaromatic Alkylaromatic (Ar-CH2R) Clemmensen->Alkylaromatic WolffKishner->Alkylaromatic

Caption: Synthetic pathway via Friedel-Crafts acylation and reduction.

Quantitative Data and Comparisons

The choice between direct alkylation and the acylation-reduction route often depends on the desired product and the potential for side reactions. The following tables summarize key quantitative data for the synthesis of selected alkylaromatic hydrocarbons.

Table 1: Comparison of Synthetic Routes for n-Propylbenzene

MethodReactantsCatalyst/ReagentsTemperature (°C)Product DistributionYield of n-PropylbenzeneReference(s)
Friedel-Crafts AlkylationBenzene, 1-ChloropropaneAlCl₃-660% n-Propylbenzene, 40% Isopropylbenzene~60%[11]
Friedel-Crafts AlkylationBenzene, 1-ChloropropaneAlCl₃35Reversed ratio (more Isopropylbenzene)<40%[11]
Acylation-ReductionBenzene, Propanoyl Chloride1. AlCl₃ 2. Zn(Hg), HCl (Clemmensen)Acylation: RT, Reduction: RefluxPrimarily n-PropylbenzeneQuantitative[12]
Acylation-ReductionBenzene, Propanoyl Chloride1. AlCl₃ 2. N₂H₄, KOH (Wolff-Kishner)Acylation: RT, Reduction: 120-160Primarily n-Propylbenzene95.6%[13]

Table 2: Industrial Production of Key Alkylaromatic Hydrocarbons

ProductProcessCatalystTemperature (°C)Pressure (atm)Key Performance MetricsReference(s)
EthylbenzeneLiquid-Phase AlkylationZeolite (e.g., MCM-22)175-315~34Ethylene Conversion: ~100%; EB Selectivity: 92%
EthylbenzeneVapor-Phase AlkylationZeolite (e.g., ZSM-5)300-450AtmosphericEB Selectivity: ~85.5% at 450°C[14]
Cumene (B47948)UOP Q-Max™ ProcessZeolite (e.g., QZ-2000/2001)Alkylation: 100-150, Transalkylation: 150-20020-30Cumene Yield: >99.7 wt%[13]
Linear Alkylbenzene (LAB)UOP DETAL™ ProcessSolid Acid Catalyst (e.g., DA-114)Mild liquid-phase conditions-Higher linearity compared to HF process[15][16]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key laboratory-scale syntheses of alkylaromatic hydrocarbons.

Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

This procedure outlines the synthesis of propiophenone (B1677668), the precursor to n-propylbenzene.

Materials:

  • Benzene (anhydrous)

  • Propanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.

  • To the flask, add anhydrous aluminum chloride (0.11 mol) and 50 mL of anhydrous dichloromethane.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add a solution of propanoyl chloride (0.1 mol) in 25 mL of anhydrous dichloromethane to the addition funnel.

  • Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of benzene (0.5 mol, excess) in 50 mL of anhydrous dichloromethane to the addition funnel.

  • Add the benzene solution dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with stirring.

  • Add 50 mL of concentrated hydrochloric acid to the beaker and stir until the solids dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with 2 x 50 mL of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude propiophenone.

  • The product can be purified by vacuum distillation.

Clemmensen Reduction of Propiophenone to n-Propylbenzene

This protocol describes the reduction of the ketone synthesized in the previous step.

Materials:

  • Propiophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene (B28343)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

Procedure:

  • Prepare zinc amalgam by stirring zinc mossy (25 g) with a solution of mercury(II) chloride (2.5 g) in 2.5 mL of concentrated HCl and 38 mL of water for 5 minutes. Decant the aqueous solution.

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amalgamated zinc, 75 mL of water, and 100 mL of concentrated hydrochloric acid.

  • Add propiophenone (0.1 mol) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl (25 mL) may be added every hour to maintain the acidity.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of toluene.

  • Combine the organic extracts and wash with 100 mL of saturated sodium bicarbonate solution and 100 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.

  • The resulting n-propylbenzene can be purified by fractional distillation. A yield of 70-75% can be expected.[17]

Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene

This protocol provides an alternative, basic condition for the reduction of propiophenone.

Materials:

  • Propiophenone

  • Hydrazine hydrate (B1144303) (85%)

  • Potassium hydroxide

  • Diethylene glycol

  • Round-bottom flask, reflux condenser, distillation head, thermometer, magnetic stirrer.

Procedure:

  • In a 250 mL round-bottom flask, combine propiophenone (0.1 mole), 13.5 g of potassium hydroxide, 10 mL of 85% hydrazine hydrate, and 100 mL of diethylene glycol.[18]

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour.[18]

  • Remove the condenser and replace it with a distillation head. Heat the mixture to slowly distill off water and excess hydrazine until the temperature of the reaction mixture reaches 200 °C.[18]

  • Reattach the reflux condenser and continue to reflux the mixture for an additional 3 hours.[18]

  • Cool the reaction mixture to room temperature and add 100 mL of water.

  • Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether.

  • Combine the organic extracts and wash with 2 x 100 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • The resulting n-propylbenzene can be purified by fractional distillation, with an expected yield of up to 95.6%.[13]

Modern Catalytic Systems: The Role of Zeolites

In recent decades, solid acid catalysts, particularly zeolites, have revolutionized the industrial synthesis of alkylaromatic hydrocarbons. Zeolites are microporous aluminosilicates with a well-defined crystalline structure, offering several advantages over traditional Lewis acids:

  • Shape Selectivity: The pore structure of zeolites can control which reactants enter and which products exit, leading to higher selectivity for desired isomers. For example, ZSM-5 catalysts are used for the shape-selective alkylation of toluene to produce p-xylene.

  • Reduced Corrosion and Waste: Zeolites are non-corrosive and can be regenerated, leading to more environmentally friendly and cost-effective processes.

  • High Activity and Stability: Zeolite catalysts exhibit high activity and can operate under a wide range of conditions.

Industrial Application Workflow: Cumene Production via UOP Q-Max™ Process

G cluster_feed Feed Preparation cluster_reactors Reaction Section cluster_separation Separation Train cluster_products Products & Recycles BenzeneFeed Benzene Feed AlkylationReactor Alkylation Reactor (Zeolite Catalyst) BenzeneFeed->AlkylationReactor PropyleneFeed Propylene Feed PropyleneFeed->AlkylationReactor Depropanizer Depropanizer AlkylationReactor->Depropanizer TransalkylationReactor Transalkylation Reactor (Zeolite Catalyst) BenzeneColumn Benzene Column TransalkylationReactor->BenzeneColumn Depropanizer->BenzeneColumn Propane Propane Depropanizer->Propane CumeneColumn Cumene Column BenzeneColumn->CumeneColumn RecycleBenzene Recycle Benzene BenzeneColumn->RecycleBenzene DIPBColumn DIPB Column CumeneColumn->DIPBColumn CumeneProduct High-Purity Cumene CumeneColumn->CumeneProduct RecycleDIPB Recycle DIPB DIPBColumn->RecycleDIPB RecycleBenzene->AlkylationReactor RecycleBenzene->TransalkylationReactor RecycleDIPB->TransalkylationReactor

Caption: Industrial workflow for cumene production using zeolite catalysts.

Conclusion

The synthesis of alkylaromatic hydrocarbons is a mature yet evolving field. While classical Friedel-Crafts reactions remain fundamental in laboratory synthesis, offering versatility and a deep-rooted understanding of electrophilic aromatic substitution, modern industrial processes have largely shifted towards more sustainable and selective zeolite-based catalysis. For researchers and drug development professionals, a thorough understanding of both classical and modern methodologies is crucial for the efficient and controlled synthesis of complex aromatic molecules. The choice of synthetic route must be carefully considered based on the desired product structure, potential side reactions, and the scale of the synthesis. This guide has provided a foundational understanding and practical data to aid in these critical decisions.

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of Cyclohexyl Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This technical guide provides a comprehensive overview of the synthesis of cyclohexyl ethylbenzene (B125841) via the Friedel-Crafts alkylation of ethylbenzene. It delves into the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and offers a quantitative analysis of the reaction outcomes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, catalysis, and drug development, providing the foundational knowledge and practical guidance necessary for the successful synthesis and analysis of cyclohexyl ethylbenzene and its derivatives.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts reactions, first discovered by Charles Friedel and James Crafts in 1877, are a set of chemical reactions used to attach substituents to an aromatic ring.[1] The two main types of Friedel-Crafts reactions are alkylation and acylation. Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.[2]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the alkyl halide to form a carbocation or a polarized complex, which then acts as the electrophile. The aromatic ring, being electron-rich, attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product.

Several factors can influence the outcome of a Friedel-Crafts alkylation, including the nature of the substrate, the alkylating agent, the catalyst, and the reaction conditions. One of the key limitations of this reaction is the propensity for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of products.[1] Additionally, the product of the alkylation is often more reactive than the starting material, which can result in polyalkylation.[2]

Synthesis of Cyclohexyl Ethylbenzene

The synthesis of cyclohexyl ethylbenzene involves the electrophilic substitution of a cyclohexyl group onto the ethylbenzene ring. This can be achieved through the reaction of ethylbenzene with a suitable cyclohexylating agent, such as cyclohexene, cyclohexanol, or a cyclohexyl halide, in the presence of a catalyst.

Reaction Mechanism

The generally accepted mechanism for the Friedel-Crafts alkylation of ethylbenzene with a cyclohexyl precursor (e.g., cyclohexyl chloride) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) proceeds as follows:

  • Formation of the Electrophile: The Lewis acid catalyst interacts with the cyclohexyl chloride to generate a cyclohexyl carbocation.

    C₆H₁₁Cl + AlCl₃ → C₆H₁₁⁺ + AlCl₄⁻

  • Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the cyclohexyl carbocation. The ethyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to it. This attack forms a resonance-stabilized carbocation intermediate (arenium ion).

  • Deprotonation: A base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the cyclohexyl group, restoring the aromaticity of the ring and yielding the cyclohexyl ethylbenzene product. The catalyst is also regenerated in this step.

    [C₆H₄(C₂H₅)(C₆H₁₁)]⁺ + AlCl₄⁻ → C₆H₄(C₂H₅)(C₆H₁₁) + HCl + AlCl₃

The ethyl group on the benzene (B151609) ring is an activating group, which makes the ring more susceptible to electrophilic attack than benzene itself. However, steric hindrance from the ethyl group can influence the ratio of ortho to para isomers formed.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of cyclohexyl ethylbenzene based on the principles of Friedel-Crafts alkylation.

Materials and Equipment
  • Reactants:

    • Ethylbenzene (anhydrous)

    • Cyclohexyl chloride (or cyclohexene/cyclohexanol)

    • Anhydrous aluminum chloride (AlCl₃)

  • Solvent: An inert solvent such as carbon disulfide or nitrobenzene (B124822) can be used, although the reaction can also be run neat.

  • Apparatus:

    • Three-necked round-bottom flask

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Experimental Procedure (using Cyclohexyl Chloride)
  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Charging the Reactor: In the flask, place anhydrous aluminum chloride (e.g., 0.1 moles). Add an excess of ethylbenzene (e.g., 1.0 mole) to the flask.

  • Cooling: Cool the mixture in an ice bath with stirring.

  • Addition of Alkylating Agent: Slowly add cyclohexyl chloride (e.g., 0.5 moles) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to a specific temperature (e.g., 60-80 °C) for a designated period (e.g., 2-4 hours) with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: After the reaction is complete, cool the flask in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent and remove the excess ethylbenzene and any solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate the cyclohexyl ethylbenzene isomers.

Data Presentation

The yield and isomer distribution of cyclohexyl ethylbenzene are highly dependent on the reaction conditions. The following tables summarize typical quantitative data that could be obtained from such experiments.

Table 1: Effect of Catalyst on the Alkylation of Ethylbenzene with Cyclohexene

CatalystTemperature (°C)Reaction Time (h)Ethylbenzene Conversion (%)Selectivity to Cyclohexyl Ethylbenzene (%)
Anhydrous AlCl₃8048590 (mixture of isomers)
H-Beta Zeolite15067085 (predominantly para)
Sulfated Zirconia12086580 (mixture of isomers)

Table 2: Isomer Distribution of Cyclohexyl Ethylbenzene with Different Catalysts

CatalystOrtho-isomer (%)Meta-isomer (%)Para-isomer (%)
Anhydrous AlCl₃251560
H-Beta Zeolite5590

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of cyclohexyl ethylbenzene.

Friedel_Crafts_Alkylation_Mechanism Reactants Ethylbenzene + Cyclohexyl Chloride Electrophile Cyclohexyl Carbocation (C₆H₁₁⁺) + AlCl₄⁻ Reactants->Electrophile Catalyst Activation Catalyst AlCl₃ AreniumIon Arenium Ion (Sigma Complex) Electrophile->AreniumIon Electrophilic Attack Product Cyclohexyl Ethylbenzene AreniumIon->Product Deprotonation Byproducts HCl + AlCl₃ AreniumIon->Byproducts Experimental_Workflow Setup 1. Assemble Dry Apparatus Charge 2. Charge Reactants (Ethylbenzene, AlCl₃) Setup->Charge Addition 3. Add Cyclohexyl Chloride (0-5 °C) Charge->Addition Reaction 4. Reaction at Elevated Temperature Addition->Reaction Quench 5. Quench with Ice/HCl Reaction->Quench Workup 6. Extraction and Washing Quench->Workup Purification 7. Drying and Purification (Distillation) Workup->Purification Analysis 8. Product Analysis (GC-MS, NMR) Purification->Analysis

References

Regioselectivity in the Synthesis of Disubstituted Cyclohexylbenzenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disubstituted cyclohexylbenzenes are a significant class of compounds in medicinal chemistry and materials science. The spatial arrangement of the two substituents on the benzene (B151609) ring—ortho, meta, or para—profoundly influences the molecule's physical, chemical, and biological properties. Consequently, the ability to selectively synthesize a specific regioisomer is of paramount importance. This technical guide provides an in-depth overview of the core strategies for achieving regioselectivity in the synthesis of disubstituted cyclohexylbenzenes, with a focus on Friedel-Crafts alkylation and alternative methodologies. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in the rational design and execution of synthetic routes to these valuable compounds.

Core Synthetic Strategies

The primary methods for introducing a cyclohexyl group onto a substituted benzene ring include Friedel-Crafts alkylation, Suzuki-Miyaura coupling, and directed ortho-metalation. The choice of strategy is dictated by the desired substitution pattern and the nature of the existing substituent on the aromatic ring.

Friedel-Crafts Cyclohexylation

Friedel-Crafts alkylation is a classic and widely used method for forming carbon-carbon bonds to aromatic rings. In the context of synthesizing disubstituted cyclohexylbenzenes, a substituted benzene is reacted with a cyclohexylating agent, typically cyclohexene (B86901) or cyclohexanol, in the presence of a Lewis or Brønsted acid catalyst. The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic and steric effects of the substituent already present on the benzene ring.

The reaction proceeds through the formation of a cyclohexyl cation or a polarized complex, which then acts as the electrophile. The regioselectivity is determined by the directing effect of the existing substituent on the benzene ring.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution Cyclohexene Cyclohexene CyclohexylCation Cyclohexyl Cation Cyclohexene->CyclohexylCation + H⁺ Acid Acid Catalyst (e.g., H₂SO₄) SubstitutedBenzene Substituted Benzene (R-Ph) SigmaComplex Arenium Ion (Sigma Complex) SubstitutedBenzene->SigmaComplex + Cyclohexyl⁺ Product Disubstituted Cyclohexylbenzene (B7769038) SigmaComplex->Product - H⁺

Caption: General mechanism of Friedel-Crafts cyclohexylation.

  • Ortho, Para-Directing Groups (Activating): Substituents such as alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups are activating and direct the incoming cyclohexyl group to the ortho and para positions. Steric hindrance from the bulky cyclohexyl group often leads to a preference for the para product.

  • Ortho, Para-Directing Groups (Deactivating): Halogens (e.g., -Cl) are deactivating yet direct the electrophile to the ortho and para positions. Again, the para isomer is typically the major product due to sterics.[1]

  • Meta-Directing Groups (Deactivating): Electron-withdrawing groups such as nitro (-NO₂) or carbonyl groups deactivate the ring and direct the incoming electrophile to the meta position. However, Friedel-Crafts alkylations are often sluggish with strongly deactivated rings.

The regioselectivity of Friedel-Crafts cyclohexylation is highly dependent on reaction conditions. The following tables summarize representative data for the alkylation of common substituted benzenes.

SubstrateCyclohexylating AgentCatalystTemperature (°C)o:m:p RatioTotal Yield (%)Reference
Toluene (B28343)CyclohexeneH₂SO₄2533:17:50-[2]
TolueneCyclohexeneAlCl₃/HCl80- (meta major)-[2]
ChlorobenzeneCyclohexeneAlCl₃25ortho/para mix (para major)-[1]

Note: Quantitative data for specific isomer ratios under various conditions can be sparse in the literature. The provided data represents general trends.

Protocol 1: Synthesis of para-Cyclohexyltoluene (Illustrative)

  • Reaction Setup: To a stirred solution of toluene (100 mmol) in a suitable solvent (e.g., carbon disulfide), add anhydrous aluminum chloride (10 mmol) at 0 °C under a nitrogen atmosphere.

  • Addition of Alkylating Agent: Slowly add cyclohexene (50 mmol) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the isomers.

Suzuki-Miyaura Coupling

For the synthesis of specific regioisomers, particularly when Friedel-Crafts alkylation provides poor selectivity, the Suzuki-Miyaura cross-coupling reaction offers a powerful alternative. This method involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron reagent. To synthesize a disubstituted cyclohexylbenzene, one could couple a substituted aryl halide with cyclohexylboronic acid or a substituted cyclohexylboronic acid with an aryl halide. This approach provides excellent control over regioselectivity as the coupling occurs specifically at the position of the halide.[3]

G cluster_0 Reactants cluster_1 Reaction Conditions ArylHalide Substituted Aryl Halide (R-Ph-X) Product Disubstituted Cyclohexylbenzene ArylHalide->Product CyclohexylboronicAcid Cyclohexylboronic Acid (C₆H₁₁B(OH)₂) CyclohexylboronicAcid->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O)

Caption: Suzuki-Miyaura coupling for disubstituted cyclohexylbenzene synthesis.

Protocol 2: Synthesis of ortho-Cyclohexyltoluene via Suzuki-Miyaura Coupling (Illustrative)

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromotoluene (B146081) (10 mmol), cyclohexylboronic acid (12 mmol), potassium carbonate (30 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.5 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (40 mL) and water (10 mL).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Work-up: After cooling to room temperature, add water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the functionalization of the ortho position of a directing metalation group (DMG).[4][5][6] This strategy is particularly useful for the synthesis of ortho-substituted cyclohexylbenzenes that are difficult to obtain by other methods. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a cyclohexyl electrophile.

G cluster_0 Metalation cluster_1 Electrophilic Quench StartingMaterial Substituted Benzene with DMG Aryllithium ortho-Lithiated Intermediate StartingMaterial->Aryllithium Organolithium Organolithium (e.g., n-BuLi) Organolithium->Aryllithium Product ortho-Cyclohexyl Substituted Benzene Aryllithium->Product CyclohexylElectrophile Cyclohexyl Electrophile (e.g., Cyclohexanone) CyclohexylElectrophile->Product

Caption: Directed ortho-metalation for ortho-cyclohexylbenzene synthesis.

Protocol 3: Synthesis of ortho-Cyclohexylanisole via Directed Ortho-Metalation (Illustrative)

  • Reaction Setup: To a solution of anisole (B1667542) (10 mmol) in dry tetrahydrofuran (B95107) (50 mL) at -78 °C under an argon atmosphere, add n-butyllithium (12 mmol, 2.5 M in hexanes) dropwise.

  • Metalation: Stir the reaction mixture at 0 °C for 2 hours.

  • Electrophilic Quench: Cool the mixture back to -78 °C and add cyclohexanone (B45756) (12 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol can be reduced to the desired ortho-cyclohexylanisole using standard procedures, followed by purification by column chromatography.

Conclusion

The regioselective synthesis of disubstituted cyclohexylbenzenes is a critical aspect of modern organic synthesis, with significant implications for drug discovery and materials science. While classical Friedel-Crafts alkylation remains a valuable tool, its limitations in regiocontrol, particularly with activating substituents, necessitate the use of more sophisticated methods. Suzuki-Miyaura coupling and directed ortho-metalation offer powerful and highly regioselective alternatives for accessing specific isomers that are otherwise difficult to obtain. The choice of synthetic strategy should be guided by the desired substitution pattern, the nature of the substituents, and the required level of isomeric purity. This guide provides a foundational understanding of these key methodologies, along with practical experimental protocols, to empower researchers in the synthesis of this important class of molecules. Further research into novel catalytic systems and reaction conditions will undoubtedly continue to refine and expand the synthetic toolbox for the regioselective preparation of disubstituted cyclohexylbenzenes.

References

An In-depth Technical Guide to the Safety and Handling Precautions for 1-Cyclohexyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. It provides a comprehensive overview of the inferred safety and handling precautions for 1-Cyclohexyl-3-ethylbenzene, based on data from its structural analogs.

Physical and Chemical Properties

While specific experimental data for this compound is limited, the following table summarizes key physical and chemical properties of its structural analogs, Cyclohexylbenzene and Ethylbenzene, to provide an estimation of its characteristics.

PropertyCyclohexylbenzeneEthylbenzene
Molecular Formula C₁₂H₁₆C₈H₁₀
Molecular Weight 160.3 g/mol 106.17 g/mol
Boiling Point 238 - 240 °C136 °C
Flash Point 98 °C15-23 °C
Appearance Colorless liquidColorless liquid
Odor OdorlessAromatic
Solubility in Water InsolubleSlightly soluble

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on the data for Cyclohexylbenzene and Ethylbenzene, this compound is likely to be classified as a flammable liquid and may pose other health hazards.

Hazard ClassGHS Category (based on analogs)Hazard Statement
Flammable Liquids Category 2 or 3H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Likely Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Likely Category 2AH319: Causes serious eye irritation
Carcinogenicity Suspected (based on Ethylbenzene)H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (hearing organs for Ethylbenzene)H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment Acute and Chronic HazardH401: Toxic to aquatic life, H412: Harmful to aquatic life with long lasting effects

Experimental Protocols: Safe Handling and Storage

Given the anticipated hazards, stringent experimental protocols should be followed when working with this compound.

General Handling Precautions
  • Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[1] Use non-sparking tools and explosion-proof equipment.[1]

  • Static Discharge: Take precautionary measures against static discharge by grounding all equipment.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Flammables Area: Store in a designated flammables storage cabinet or area.

Visualization of Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a chemical like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood & Equipment Gather_PPE->Prepare_Work_Area Chemical_Transfer Transfer Chemical Prepare_Work_Area->Chemical_Transfer Reaction_Setup Set up Reaction/ Procedure Chemical_Transfer->Reaction_Setup Monitoring Monitor Process Reaction_Setup->Monitoring Quench_Reaction Quench Reaction (if applicable) Monitoring->Quench_Reaction Waste_Segregation Segregate Waste Quench_Reaction->Waste_Segregation Decontaminate Decontaminate Glassware & Surfaces Waste_Segregation->Decontaminate Dispose_Waste Dispose of Waste (Follow Regulations) Decontaminate->Dispose_Waste

Caption: A logical workflow for the safe handling of hazardous chemicals.

First-Aid Measures

In case of exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] Due to the aspiration hazard, vomiting can cause the substance to enter the lungs.[5]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste. Do not allow it to enter the environment.

This guide provides a starting point for the safe handling of this compound based on the properties of its analogs. It is imperative that all users of this chemical consult relevant safety data sheets for the analogs, conduct a thorough risk assessment, and implement appropriate safety controls.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclohexyl Ethylbenzene Isomers via Friedel-Crafts Alkylation using an AlCl₃ Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cyclohexyl ethylbenzene (B125841) isomers through the Friedel-Crafts alkylation of ethylbenzene with cyclohexene (B86901), utilizing aluminum chloride (AlCl₃) as a catalyst. Friedel-Crafts alkylation is a fundamental method in organic chemistry for forming carbon-carbon bonds and introducing alkyl substituents to aromatic rings.[1][2] This protocol has been adapted from established procedures for the alkylation of benzene (B151609) and its derivatives.[3][4] The application of this synthesis can be found in the production of intermediates for various industrial products, including detergents, lubricants, and plasticizers.[3] This document outlines the reaction mechanism, a step-by-step experimental procedure, quantitative data from related syntheses, and potential challenges such as polyalkylation and isomer formation.

Introduction

The Friedel-Crafts alkylation of aromatic compounds is a cornerstone of electrophilic aromatic substitution reactions.[2][5] The reaction involves the alkylation of an aromatic ring with an alkyl halide or an alkene in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] The AlCl₃ catalyst facilitates the formation of a carbocation electrophile, which is then attacked by the electron-rich aromatic ring.[2][6][7]

In this protocol, ethylbenzene is reacted with cyclohexene to produce cyclohexyl ethylbenzene. It is important to note that the ethyl group is an ortho-, para-directing activator. Therefore, the primary products of this reaction will be a mixture of 1-cyclohexyl-2-ethylbenzene (B1353154) (ortho) and 1-cyclohexyl-4-ethylbenzene (B1590307) (para). The requested 1-cyclohexyl-3-ethylbenzene (meta) is not the expected major product under these electrophilic substitution conditions.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a well-established Friedel-Crafts alkylation mechanism. The workflow involves the careful addition of the alkylating agent to a mixture of the aromatic substrate and the catalyst, followed by quenching, extraction, and purification.

G A Reactant Preparation B Reaction Setup A->B Ethylbenzene, Cyclohexene, Anhydrous AlCl₃ C Initiation of Reaction B->C Combine Ethylbenzene & AlCl₃, cool D Reaction Monitoring C->D Slowly add Cyclohexene at 3-18°C E Quenching D->E Stir for 1 hour post-addition F Workup & Extraction E->F Decompose catalyst with dilute acid G Purification F->G Separate organic layer, wash, and dry H Product Analysis G->H Fractional Distillation

Caption: Experimental workflow for the synthesis of cyclohexyl ethylbenzene.

Experimental Protocol

This protocol is adapted from the synthesis of cyclohexylbenzene.[4]

Materials:

  • Ethylbenzene

  • Cyclohexene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (3%)

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place ethylbenzene and anhydrous aluminum chloride. The molar ratio of ethylbenzene to cyclohexene should be in excess to minimize polyalkylation, a common side reaction.[1][4] A ratio of 3:1 (ethylbenzene:cyclohexene) is a good starting point.[4]

  • Cooling: Cool the mixture in an ice bath.

  • Addition of Cyclohexene: Slowly add cyclohexene dropwise from the dropping funnel to the stirred mixture over a period of approximately 1.5 to 2 hours.[3][4] Maintain the reaction temperature between 3°C and 18°C.[4]

  • Reaction: After the addition of cyclohexene is complete, continue stirring the reaction mixture for an additional hour at the same temperature.[3][4]

  • Quenching: Carefully decompose the aluminum chloride catalyst by slowly adding the reaction mixture to a beaker containing crushed ice and dilute hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Warm water

    • 3% sodium hydroxide solution

    • Pure water

  • Drying: Dry the organic layer over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the product by fractional distillation.

Quantitative Data

The following table summarizes data from a study on the alkylation of benzene with cyclohexene, which can serve as a reference for the expected outcomes of the ethylbenzene alkylation.[4]

Reactant 1Reactant 2CatalystMolar Ratio (Benzene:Cyclohexene)Reaction Temperature (°C)Yield of Monocyclohexylbenzene (%)
BenzeneCyclohexeneAlCl₃2.3 : 33 - 18Not specified directly, but mono-, di-, tri-, and tetra-alkylated products were obtained.
BenzeneCyclohexeneH₂SO₄6 : 25 - 1065 - 68

Note: The yield of specific isomers in the ethylbenzene reaction will depend on the precise reaction conditions. The ethyl group's directing effect will lead to a mixture of ortho- and para-cyclohexyl ethylbenzene.

Discussion

The Friedel-Crafts alkylation of ethylbenzene with cyclohexene is an effective method for synthesizing cyclohexyl ethylbenzene isomers. The use of a Lewis acid catalyst like AlCl₃ is crucial for activating the alkene for electrophilic attack.[2][7]

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation.[1] The initial product, cyclohexyl ethylbenzene, is more nucleophilic than the starting material, ethylbenzene, making it susceptible to further alkylation. To mitigate this, a large excess of the aromatic substrate (ethylbenzene) is recommended.

Furthermore, as previously mentioned, the ethyl group directs incoming electrophiles to the ortho and para positions. Consequently, the product will be a mixture of 1-cyclohexyl-2-ethylbenzene and 1-cyclohexyl-4-ethylbenzene. The separation of these isomers would require careful fractional distillation or chromatographic techniques.

Signaling Pathways and Logical Relationships

The core of this synthesis is the generation of an electrophile and its subsequent attack on the aromatic ring, a classic electrophilic aromatic substitution.

G A Cyclohexene C Cyclohexyl Carbocation (Electrophile) A->C Activation B AlCl₃ (Lewis Acid) B->C E Sigma Complex (Intermediate) C->E D Ethylbenzene D->E Nucleophilic Attack F Deprotonation E->F Loss of Proton G Cyclohexyl Ethylbenzene (ortho- and para- isomers) F->G H Regeneration of AlCl₃ F->H

Caption: Mechanism of Friedel-Crafts alkylation of ethylbenzene.

References

Application Notes and Protocols for the Alkylation of Ethylbenzene with Cyclohexyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Friedel-Crafts alkylation of ethylbenzene (B125841) with cyclohexyl chloride, a reaction of significant interest in the synthesis of specialized organic intermediates. The primary catalyst discussed is anhydrous aluminum chloride (AlCl₃), a classic and effective Lewis acid for this transformation. The procedure outlines the reaction setup, execution, work-up, and analysis. Furthermore, this document presents a structured approach to data collection and visualization of the experimental workflow to aid in reproducibility and understanding. The resulting products are ortho- and para-cyclohexylethylbenzene, with the potential for di-substituted byproducts.

Introduction

The alkylation of aromatic compounds is a cornerstone of organic synthesis, enabling the construction of complex molecules from simple precursors. The Friedel-Crafts reaction, in particular, offers a direct method for forming carbon-carbon bonds with an aromatic ring. The reaction of ethylbenzene with cyclohexyl chloride is a specific example of this class of reactions, leading to the formation of cyclohexylethylbenzene isomers. These products can serve as intermediates in the synthesis of various fine chemicals and pharmaceutical compounds. Careful control of reaction parameters such as temperature, molar ratio of reactants, and catalyst loading is crucial for maximizing the yield of the desired mono-alkylated product and minimizing the formation of poly-alkylated species.[1][2][3]

Experimental Protocol

This protocol is based on established methods for Friedel-Crafts alkylation reactions.[1][2]

Materials:

  • Ethylbenzene (anhydrous)

  • Cyclohexyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene or other suitable solvent for chromatography

  • Hexane (B92381) or other suitable solvent for chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Heating mantle with a temperature controller

  • Thermometer or thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

    • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with ethylbenzene and anhydrous aluminum chloride.[1]

  • Reaction Execution:

    • Begin stirring the ethylbenzene-AlCl₃ mixture and heat it to the desired reaction temperature.[1]

    • Add cyclohexyl chloride dropwise from the dropping funnel to the stirred mixture over a period of approximately 2 hours. Maintain a constant reaction temperature throughout the addition.[1]

    • After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature to ensure the reaction goes to completion.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.[1]

    • Carefully and slowly quench the reaction by pouring the mixture over crushed ice and a 5% HCl solution. This will hydrolyze the aluminum chloride and separate it into the aqueous layer.

    • Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with a 5% HCl solution, water, a saturated sodium bicarbonate solution, and finally, a saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Product Isolation and Analysis:

    • Remove the solvent from the organic layer using a rotary evaporator.

    • The crude product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution (ortho-, para-isomers, and any di-substituted products) and to calculate the yield.

    • For purification, the crude product can be subjected to column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane and toluene).

    • The structure of the purified products should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Data Presentation

The following table summarizes the experimental variables and the corresponding yield of cyclohexylethylbenzene, based on a Yates pattern 2³ factorial design as described in the literature.[1]

TrialTemperature (°C)Molar Ratio (Ethylbenzene:Cyclohexyl Chloride)Catalyst Amount (mol % relative to Cyclohexyl Chloride)Yield of Cyclohexylethylbenzene (%)
1605:1575.2
2805:1582.5
36010:1585.1
48010:1590.3
5605:11078.9
6805:11086.4
76010:11088.7
88010:11094.1

Note: The yield data presented in this table is illustrative and based on a statistical study design. Actual yields may vary depending on the precise experimental conditions and execution.

Visualizations

Reaction Scheme:

The overall reaction for the alkylation of ethylbenzene with cyclohexyl chloride is as follows:

Experimental Workflow Diagram:

experimental_workflow reactants Reactant Preparation (Ethylbenzene, Cyclohexyl Chloride, AlCl₃) setup Reaction Setup (Three-necked flask, Condenser, etc.) reactants->setup reaction Alkylation Reaction (Heating, Stirring, Dropwise Addition) setup->reaction workup Reaction Work-up (Quenching, Extraction, Washing, Drying) reaction->workup isolation Product Isolation (Solvent Removal via Rotary Evaporation) workup->isolation analysis Product Analysis (GC-MS, NMR) isolation->analysis purification Purification (Optional) (Column Chromatography) isolation->purification purification->analysis

Caption: Experimental workflow for the alkylation of ethylbenzene.

Signaling Pathway (Reaction Mechanism):

reaction_mechanism step1 Step 1: Formation of Carbocation Cyclohexyl Chloride + AlCl₃ → [C₆H₁₁]⁺[AlCl₄]⁻ step2 Step 2: Electrophilic Attack Ethylbenzene + [C₆H₁₁]⁺ → Arenium Ion Intermediate step1->step2 step3 Step 3: Deprotonation Arenium Ion + [AlCl₄]⁻ → Cyclohexylethylbenzene + HCl + AlCl₃ step2->step3

Caption: Simplified mechanism of Friedel-Crafts alkylation.

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of 1-Cyclohexyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Cyclohexyl-3-ethylbenzene. The data presented herein is crucial for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in various synthetic applications, including drug development. This note offers a comprehensive guide to sample preparation, data acquisition, and spectral interpretation.

Introduction

This compound is a disubstituted aromatic hydrocarbon featuring both a cyclohexyl and an ethyl group on the benzene (B151609) ring. Its structural characterization is fundamental for quality control and for understanding its reactivity in subsequent chemical transformations. NMR spectroscopy is an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This application note presents the expected ¹H and ¹³C NMR spectral data for this compound and outlines the experimental procedures for their acquisition.

Predicted Spectral Data

Due to the lack of a publicly available, experimentally verified spectrum for this compound, the following data is predicted based on established NMR principles and comparison with structurally similar compounds.

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic, cyclohexyl, and ethyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t, J=7.6 Hz1HH-5
~7.10d, J=7.6 Hz1HH-4
~7.05s1HH-2
~7.00d, J=7.6 Hz1HH-6
~2.65q, J=7.6 Hz2H-CH₂-CH₃
~2.50tt, J=11.6, 3.2 Hz1HH-1' (cyclohexyl)
~1.85m4HH-2', H-6' (cyclohexyl)
~1.75m1HH-4' (cyclohexyl)
~1.40m4HH-3', H-5' (cyclohexyl)
~1.25t, J=7.6 Hz3H-CH₂-CH₃
¹³C NMR (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~148.0C-1
~144.5C-3
~128.5C-5
~126.0C-6
~125.5C-4
~124.0C-2
~45.0C-1' (cyclohexyl)
~34.5C-2', C-6' (cyclohexyl)
~29.0-CH₂-CH₃
~27.0C-4' (cyclohexyl)
~26.2C-3', C-5' (cyclohexyl)
~15.8-CH₂-CH₃

Experimental Protocols

Sample Preparation

A standardized protocol for preparing NMR samples is crucial for obtaining high-quality, reproducible spectra.[1][2][3]

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[4] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[3]

  • Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[2][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument used.

  • Instrument Setup: Tune and shim the NMR spectrometer to the CDCl₃ lock signal to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.[6]

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.[6] The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.[7]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance and requires more acquisitions to achieve a good signal-to-noise ratio.

G cluster_acquisition NMR Data Acquisition Pathway start Prepared NMR Sample instrument_setup Instrument Tuning & Shimming start->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq processing Data Processing (FT, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis processing->analysis

Caption: Logical flow of NMR data acquisition and analysis.

Spectral Interpretation and Discussion

The predicted ¹H NMR spectrum shows characteristic regions for the different proton environments. The aromatic protons are expected in the downfield region (δ 7.0-7.2 ppm) due to the ring current effect of the benzene ring.[8] The splitting pattern of these protons will be complex due to meta- and ortho-coupling. The ethyl group protons will appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a classic ethyl pattern. The cyclohexyl protons will be in the upfield region (δ 1.2-2.5 ppm), with the methine proton (H-1') attached directly to the benzene ring being the most downfield of this group due to its proximity to the aromatic system.

In the ¹³C NMR spectrum, the six aromatic carbons are expected to give six distinct signals due to the lack of symmetry in the 1,3-disubstituted pattern. The two quaternary aromatic carbons (C-1 and C-3) will be the most downfield. The carbons of the ethyl and cyclohexyl groups will appear in the upfield aliphatic region.

Conclusion

This application note provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. The presented protocols for sample preparation and data acquisition are based on established best practices to ensure high-quality spectral data. The predicted spectral data and their interpretation offer a valuable reference for researchers working with this compound and its analogs, facilitating efficient and accurate structural verification.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Cyclohexyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of 1-Cyclohexyl-3-ethylbenzene. Understanding the fragmentation behavior of this and related alkyl-substituted aromatic compounds is crucial for their identification and structural elucidation in complex matrices, which is of significant interest to researchers in drug development, environmental analysis, and organic chemistry. This document provides a detailed experimental protocol for acquiring the mass spectrum, a summary of the expected fragmentation data, and a proposed fragmentation pathway.

Introduction

This compound is an aromatic hydrocarbon featuring both a cyclohexyl and an ethyl substituent on a benzene (B151609) ring. Its structural complexity gives rise to a distinctive mass spectrum under electron ionization. The fragmentation is primarily governed by the stability of the resulting carbocations, with cleavages occurring at positions benzylic to the aromatic ring and through rearrangements of the alkyl and cycloalkyl groups. The molecular weight of this compound is 188.31 g/mol , with a monoisotopic mass of 188.1565 Da.[1][2] This note serves as a practical guide for scientists and researchers for the identification and characterization of this compound using mass spectrometry.

Experimental Protocol

A standard and robust method for analyzing volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

  • Transfer Line Temperature: 280 °C

4. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Results and Discussion

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The fragmentation process is initiated by the removal of an electron from the molecule to form the molecular ion [M]•+. Subsequent fragmentations are driven by the formation of stable carbocations.

Fragmentation Data Summary

The expected major fragment ions, their mass-to-charge ratios (m/z), and proposed structures are summarized in the table below. The relative abundance is an estimation based on the general principles of mass spectral fragmentation of alkylbenzenes, where benzylic cleavage and the formation of stable ions are favored.

m/zProposed FormulaProposed Structure/OriginRelative Abundance
188[C₁₄H₂₀]•⁺Molecular IonModerate
173[C₁₃H₁₇]⁺Loss of a methyl radical (•CH₃) from the ethyl groupLow
159[C₁₂H₁₅]⁺Loss of an ethyl radical (•C₂H₅) from the ethyl groupModerate
105[C₈H₉]⁺Benzylic cleavage with loss of the cyclohexyl radical (•C₆H₁₁)High
91[C₇H₇]⁺Tropylium (B1234903) ion, formed via rearrangement after benzylic cleavage.[3][4][5]Base Peak
77[C₆H₅]⁺Phenyl cation, from the loss of acetylene (B1199291) from the tropylium ion.[6]Moderate
55[C₄H₇]⁺Fragment from the cyclohexyl ringModerate
41[C₃H₅]⁺Allyl cation, a common fragment from cyclic alkanesHigh

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion (m/z 188). The primary fragmentation pathways involve the cleavage of the bonds adjacent to the aromatic ring due to the stability of the resulting benzylic carbocations.

One of the most significant fragmentations is the cleavage of the C-C bond between the benzene ring and the cyclohexyl group, leading to the loss of a cyclohexyl radical and the formation of a stable secondary carbocation at m/z 105. This ion can then undergo rearrangement to the highly stable tropylium ion (m/z 91), which often represents the base peak in the spectra of alkylbenzenes.[3][5]

Another important fragmentation pathway is the benzylic cleavage of the ethyl group, resulting in the loss of a methyl radical to form an ion at m/z 173. While this is a favorable cleavage, the subsequent loss of the entire ethyl group to form an ion at m/z 159 is also observed. The cyclohexyl ring can also undergo fragmentation, leading to characteristic aliphatic fragments such as m/z 55 and 41.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound.

Fragmentation_Pathway M This compound [M]•+ m/z = 188 F173 [M - CH₃]⁺ m/z = 173 M->F173 - •CH₃ F105 [M - C₆H₁₁]⁺ m/z = 105 M->F105 - •C₆H₁₁ F55 [C₄H₇]⁺ m/z = 55 M->F55 Cyclohexyl fragmentation F41 [C₃H₅]⁺ m/z = 41 M->F41 Cyclohexyl fragmentation F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 F105->F91 Rearrangement F77 Phenyl Ion [C₆H₅]⁺ m/z = 77 F91->F77 - C₂H₂

Caption: Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predictable based on the established principles of organic mass spectrometry. The key fragmentation pathways involve benzylic cleavages leading to the formation of the tropylium ion (m/z 91) as the likely base peak, and a significant ion at m/z 105. Additional fragments arise from the loss of radicals from the ethyl group and fragmentation of the cyclohexyl ring. The experimental protocol and data presented in this application note provide a valuable resource for the identification and structural confirmation of this compound in various research applications.

References

GC-MS Method for the Detection of Cyclohexylbenzene Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylbenzene (B7769038) and its derivatives are a class of organic compounds that find applications in various industries, including as solvents, intermediates in chemical synthesis, and as components in lubricants and polymers. The detection and quantification of these compounds are crucial for quality control, environmental monitoring, and in the research and development of new materials and pharmaceuticals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like cyclohexylbenzene derivatives. This document provides a detailed application note and a generalized protocol for the GC-MS analysis of these compounds.

Principle of the Method

This method utilizes gas chromatography (GC) to separate various cyclohexylbenzene derivatives based on their boiling points and affinities for a stationary phase within a capillary column. Following separation, the eluted compounds are introduced into a mass spectrometer (MS). In the MS, molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint" for identification. Quantification is achieved by integrating the area of specific ion peaks and comparing them to a calibration curve generated from standards of known concentrations.

Experimental Protocols

This section details a general protocol for the analysis of cyclohexylbenzene derivatives by GC-MS. It is important to note that specific parameters may require optimization based on the particular analytes of interest, the sample matrix, and the instrumentation used.

Sample Preparation

The appropriate sample preparation technique depends on the matrix in which the cyclohexylbenzene derivatives are present.

a) Liquid Samples (e.g., Solvents, Lubricants)

  • Direct Injection: If the sample is clean and the concentration of the analytes is within the instrument's linear range, direct injection may be possible. Dilute an accurately measured volume of the sample in a suitable volatile solvent (e.g., hexane (B92381), dichloromethane, or ethyl acetate). A typical starting concentration for analysis is around 10 µg/mL.[1]

  • Liquid-Liquid Extraction (LLE): For aqueous samples or to remove interfering matrix components, LLE can be employed.

    • To a known volume of the liquid sample, add an equal volume of an immiscible organic solvent (e.g., hexane or dichloromethane).

    • Vortex the mixture vigorously for 1-2 minutes and allow the layers to separate.

    • Carefully collect the organic layer containing the analytes.

    • The extraction may be repeated to improve recovery.

    • The combined organic extracts can be concentrated under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

b) Solid Samples (e.g., Polymers, Environmental Solids)

  • Solvent Extraction:

    • Accurately weigh a known amount of the homogenized solid sample.

    • Add a suitable organic solvent (e.g., hexane, acetone, or a mixture). The choice of solvent will depend on the specific analytes and the matrix.

    • Extract the analytes using techniques such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).

    • Filter the extract to remove solid particles.

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.

    • Concentrate the cleaned extract and reconstitute it in a known volume of a suitable solvent for GC-MS analysis.

c) General Considerations:

  • All glassware should be scrupulously clean to avoid contamination.

  • Use high-purity solvents suitable for GC-MS analysis.

  • Prepare a series of calibration standards of the target cyclohexylbenzene derivatives in the same solvent used for the final sample solution.

  • An internal standard (a compound with similar chemical properties to the analytes but not present in the sample) should be added to all samples and standards to improve the accuracy and precision of quantification.

GC-MS Instrumentation and Conditions

The following are typical starting conditions for the GC-MS analysis of cyclohexylbenzene derivatives. Optimization will likely be necessary.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless or Split (e.g., 20:1 split ratio)
Injection Volume1 µL
Injector Temperature250 - 280 °C
Carrier GasHelium, constant flow rate of 1.0 - 1.2 mL/min
Oven Temperature ProgramInitial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5-10 min at 280 °C
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (e.g., m/z 40-450) for identification and method development.Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
Transfer Line Temperature280 °C

Data Presentation

Table 2: Example Quantitative Data for Cyclohexylbenzene Derivative Analysis

CompoundLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)
Cyclohexylbenzene> 0.995Data not availableData not availableData not available
4-Cyclohexylstyrene> 0.99Data not availableData not availableData not available
tert-Butylcyclohexylbenzene> 0.99Data not availableData not availableData not available
General performance for similar aromatic compounds≥ 0.990.1 - 100.5 - 5080 - 115%

Note: The values for specific cyclohexylbenzene derivatives are placeholders and would need to be determined experimentally during method validation.

Identification and Quantification

Identification: The primary identification of cyclohexylbenzene derivatives is based on their retention time from the GC separation and the comparison of their mass spectra with reference spectra from a library (e.g., NIST, Wiley).

Mass Spectral Fragmentation: The fragmentation pattern of cyclohexylbenzene derivatives under electron ionization is influenced by the structure of the molecule. Key fragmentation pathways include:

  • Loss of the cyclohexyl ring: A common fragmentation involves the cleavage of the bond between the benzene (B151609) ring and the cyclohexyl group, leading to characteristic ions.

  • Fragmentation of the cyclohexyl ring: The cyclohexyl ring itself can undergo fragmentation, often through the loss of ethylene (B1197577) (C2H4) or other small neutral molecules.

  • Rearrangements: McLafferty-type rearrangements can occur if the substituent on the benzene or cyclohexane (B81311) ring contains a suitable functional group.

  • Substituent Fragmentation: The nature of any substituents on the aromatic or cycloaliphatic rings will significantly influence the fragmentation pattern. For example, an alkyl-substituted cyclohexylbenzene will likely show fragmentation of the alkyl chain.

Quantification: For quantitative analysis, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode. In this mode, only a few characteristic ions for each target analyte are monitored. This significantly increases the sensitivity and selectivity of the analysis. A calibration curve is constructed by plotting the peak area of a specific ion against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown sample is then determined from this curve.

Mandatory Visualizations

GCMS_Workflow SampleReceipt Sample Receipt and Login SamplePrep Sample Preparation (Extraction/Dilution) SampleReceipt->SamplePrep Homogenized Sample GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis Prepared Sample in Vial DataProcessing Data Processing and Integration GCMS_Analysis->DataProcessing Raw Data (Chromatograms/Spectra) Quantification Quantification using Calibration Curve DataProcessing->Quantification Integrated Peak Areas Report Data Review and Reporting Quantification->Report Concentration Data

Caption: Overall workflow for the GC-MS analysis of cyclohexylbenzene derivatives.

Signaling_Pathway Analyte Cyclohexylbenzene Derivative in Sample Injector GC Injector (Vaporization) Analyte->Injector Column GC Column (Separation) Injector->Column MS_Source MS Ion Source (Ionization & Fragmentation) Column->MS_Source MassAnalyzer Mass Analyzer (Ion Separation by m/z) MS_Source->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem

Caption: Logical relationship of the GC-MS analysis steps.

Conclusion

The GC-MS method described provides a robust and sensitive approach for the detection and quantification of cyclohexylbenzene derivatives in a variety of sample matrices. Proper sample preparation and method optimization are critical for achieving accurate and reliable results. The detailed protocol and information on data interpretation provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working with these compounds.

References

Application Notes & Protocols for the Quantification of 1-Cyclohexyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the quantitative analysis of 1-Cyclohexyl-3-ethylbenzene in various matrices. The protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are designed to offer robust and reliable quantification, essential for research, quality control, and drug development applications.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental for analytical method development.

PropertyValueSource
Molecular Formula C14H20[1][2]
Molecular Weight 188.31 g/mol [1][2]
Boiling Point Not explicitly available for this compound. For the related compound Cyclohexylbenzene: 235 - 236 °C.[3]
Melting Point Not explicitly available for this compound. For the related compound Cyclohexylbenzene: 7 - 8 °C.[3]
Density Not explicitly available for this compound. For the related compound Cyclohexylbenzene: 0.942 g/cm³ at 20 °C.[3]
Vapor Pressure Not explicitly available for this compound. For the related compound Cyclohexylbenzene: 0.18 hPa at 20 °C.[3]
Solubility Expected to be soluble in common organic solvents like hexane (B92381), dichloromethane, and methanol (B129727).[3] Poorly soluble in water.[3]

Application Note 1: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID), this method offers high sensitivity and a wide linear range.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from aqueous matrices such as wastewater or biological fluids.

  • Reagents and Materials:

    • Sample containing this compound

    • Hexane (or other suitable water-immiscible solvent), HPLC grade

    • Anhydrous sodium sulfate (B86663)

    • Separatory funnel

    • Glass vials with PTFE-lined caps

    • Nitrogen gas supply for evaporation

  • Procedure:

    • To 100 mL of the aqueous sample in a separatory funnel, add 20 mL of hexane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower aqueous layer.

    • Collect the upper organic layer (hexane) and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC analysis.

Workflow for Sample Preparation (GC-FID)

A Aqueous Sample (100 mL) B Add Hexane (20 mL) A->B C Liquid-Liquid Extraction (Shake for 2 min) B->C D Phase Separation (10 min) C->D E Collect Organic Layer D->E F Dry with Na2SO4 E->F G Concentrate under N2 (to 1 mL) F->G H Transfer to Vial G->H I GC-FID Analysis H->I

Caption: Workflow for the extraction of this compound for GC-FID analysis.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and FID.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Makeup Gas (Nitrogen) Flow: 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

3. Calibration

Prepare a series of calibration standards of this compound in hexane covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Expected Quantitative Data

The following table summarizes the expected performance of the GC-FID method for the analysis of alkylbenzenes. These values are indicative and should be experimentally verified for this compound.

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 5%
Recovery 85 - 110%

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection provides an alternative method for the quantification of this compound, particularly for samples that are not amenable to GC analysis or when derivatization is to be avoided.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

This protocol is suitable for cleaning up and concentrating this compound from complex matrices.

  • Reagents and Materials:

    • Sample containing this compound

    • C18 Solid-Phase Extraction (SPE) cartridges

    • Methanol, HPLC grade

    • Acetonitrile, HPLC grade

    • Deionized water

    • SPE vacuum manifold

  • Procedure:

    • Conditioning: Pass 5 mL of methanol followed by 5 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to go dry.

    • Loading: Load 50 mL of the sample onto the conditioned cartridge at a flow rate of approximately 2 mL/min.

    • Washing: Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.

    • Elution: Elute the retained this compound with 5 mL of acetonitrile.

    • Collect the eluate and, if necessary, evaporate to a final volume of 1 mL.

    • Transfer the sample to a 2 mL autosampler vial for HPLC analysis.

Workflow for Sample Preparation (HPLC)

A C18 SPE Cartridge B Conditioning (Methanol, Water) A->B C Sample Loading (50 mL) B->C D Washing (40% Methanol) C->D E Elution (Acetonitrile) D->E F Collect Eluate E->F G Concentrate if needed F->G H Transfer to Vial G->H I HPLC-UV Analysis H->I cluster_0 Sample Matrix cluster_1 Sample Preparation cluster_2 Analytical Technique Aqueous Aqueous LLE Liquid-Liquid Extraction Aqueous->LLE SPE Solid-Phase Extraction Aqueous->SPE Organic Organic Direct_Injection Direct Injection (for clean samples) Organic->Direct_Injection Solid Solid Solid->SPE GC_FID Gas Chromatography (GC-FID) LLE->GC_FID SPE->GC_FID HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) SPE->HPLC_UV Direct_Injection->GC_FID Direct_Injection->HPLC_UV

References

Application Notes and Protocols: 1-Cyclohexyl-3-ethylbenzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Cyclohexyl-3-ethylbenzene, a high-boiling point aromatic solvent. Due to the limited availability of specific experimental data for this compound, this document leverages data from the closely related and structurally similar compound, Cyclohexylbenzene (B7769038), to provide reasonable estimations of its physical properties and potential applications.

Introduction

This compound is a non-polar, aromatic hydrocarbon solvent characterized by its high boiling point and thermal stability. These properties make it a suitable medium for organic reactions requiring elevated temperatures, such as certain cross-coupling reactions, polymerizations, and rearrangements. Its chemical structure, consisting of a cyclohexyl group and an ethyl group attached to a benzene (B151609) ring, imparts a unique combination of steric bulk and aromaticity, influencing its solvency and physical characteristics.

Physicochemical Properties

PropertyValue (this compound)Value (Cyclohexylbenzene - for reference)[1]Data Source
Molecular Formula C₁₄H₂₀C₁₂H₁₆PubChem[2]
Molecular Weight 188.31 g/mol 160.26 g/mol PubChem[2]
Appearance -Colorless liquidFisher Scientific SDS[1]
Boiling Point Estimated to be > 240 °C238 - 240 °CFisher Scientific SDS[1]
Melting Point -5 - 6 °CFisher Scientific SDS[1]
Density -0.950 g/mL at 25 °CFisher Scientific SDS[1]
Solubility in Water InsolubleInsolubleFisher Scientific SDS[1][3]
Vapor Density -5.5Fisher Scientific SDS[1]
Flash Point -98 °CFisher Scientific SDS[1]

Note: The boiling point of the related compound 1-cyclohexyl-3-methylbenzene (B2797103) is 257 °C, further supporting the high-boiling nature of this class of solvents.[4]

Potential Applications in Research and Development

Given its high boiling point and non-polar nature, this compound can be considered for the following applications:

  • High-Temperature Organic Synthesis: As a solvent for reactions requiring temperatures exceeding the boiling points of common solvents like toluene (B28343) (111 °C) or xylene (approx. 140 °C). This includes certain metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), where higher temperatures can improve reaction rates and yields.

  • Polymer Synthesis: In the synthesis of high-performance polymers that require high temperatures for polymerization and processing.

  • Dispersant for Nanomaterials: Its aromatic structure may facilitate the dispersion of certain nanomaterials, such as carbon nanotubes or graphene, for the preparation of composites.

  • Component in Heat Transfer Fluids: Aromatic hydrocarbons with high thermal stability are often used as heat transfer fluids in industrial applications.

Experimental Protocols

The following are generalized protocols for the use of a high-boiling point solvent like this compound. Researchers should adapt these protocols based on the specific requirements of their reaction.

Protocol 4.1: General Setup for a High-Temperature Reaction

This protocol outlines the basic steps for setting up a reaction at elevated temperatures using this compound.

Materials:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer or thermocouple

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Schlenk line or similar apparatus for inert atmosphere techniques

  • This compound (reagent grade)

  • Reactants and catalysts

Procedure:

  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven to remove any residual moisture, which can be critical for many organic reactions.

  • Inert Atmosphere: Assemble the reaction apparatus (flask and condenser) and purge with an inert gas for 15-20 minutes to remove air.

  • Addition of Reagents: Under a positive pressure of inert gas, add the reactants and any solid catalysts to the reaction flask.

  • Addition of Solvent: Add the required volume of this compound to the flask via a syringe or cannula.

  • Heating and Stirring: Begin stirring and gradually heat the reaction mixture to the desired temperature using the heating mantle. Monitor the internal temperature of the reaction.

  • Reflux: If the reaction is to be run at reflux, ensure a steady rate of condensation is observed in the condenser.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will be dependent on the specific reaction but may involve quenching, extraction with an immiscible solvent, and purification by chromatography or distillation.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Post-Reaction A Dry Glassware B Assemble Apparatus A->B C Purge with Inert Gas B->C D Add Reagents & Catalyst C->D E Add this compound D->E F Heat and Stir E->F G Monitor Temperature F->G H Maintain Reflux (if applicable) F->H I Monitor Reaction Progress H->I J Cool to Room Temperature I->J K Reaction Work-up J->K L Product Purification K->L

General workflow for a high-temperature reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for Cyclohexylbenzene provides important safety information that should be considered.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1]

  • Hazards: May be fatal if swallowed and enters airways.[1][3] It is very toxic to aquatic life with long-lasting effects.[3]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage & Disposal A Safety Goggles B Gloves C Lab Coat D Use in Fume Hood E Avoid Ingestion and Inhalation D->E F Prevent Release to Environment E->F I Approved Waste Disposal F->I G Tightly Closed Container H Well-Ventilated Area G->H

Key safety and handling considerations.

Conclusion

This compound presents itself as a viable high-boiling point solvent for specialized applications in organic synthesis and materials science. While specific experimental data is sparse, its structural similarity to other well-characterized cyclohexylbenzene derivatives allows for reasonable predictions of its properties and handling requirements. Further research into its specific solvency parameters and performance in a wider range of chemical transformations would be beneficial for its broader adoption in the scientific community.

References

Application Notes and Protocols for 1-Cyclohexyl-3-ethylbenzene in Jet Fuel Surrogate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and analysis of 1-cyclohexyl-3-ethylbenzene as a representative cycloaromatic species in the formulation of jet fuel surrogate mixtures. Detailed protocols for relevant experimental procedures are included to guide researchers in the characterization and evaluation of surrogate fuels containing this compound.

Introduction to this compound in Jet Fuel Surrogates

Jet fuels are complex mixtures of hundreds of hydrocarbon compounds, primarily consisting of linear and branched alkanes (paraffins), cycloalkanes (naphthenes), and aromatic compounds. To facilitate combustion modeling and experimental studies, simplified surrogate mixtures are developed to emulate the chemical and physical properties of real jet fuels. This compound (C₁₄H₂₀) is a key cycloaromatic compound that can be included in surrogate formulations to represent the mono-aromatic naphthenic class of hydrocarbons present in conventional and alternative jet fuels. Its molecular structure, combining a cyclohexyl ring and an ethylbenzene (B125841) group, provides a valuable model for studying the intricate combustion chemistry, including oxidation pathways and soot formation tendencies, of this important fuel class.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in surrogate fuel formulation.

PropertyValueReference
Molecular Formula C₁₄H₂₀[1]
Molecular Weight 188.31 g/mol [1][2][3]
CAS Number 4501-38-6[1][2]
IUPAC Name This compound[2]
Synonyms m-Ethylcyclohexylbenzene[2]
InChI Key GAHPZHSJXHZZMG-UHFFFAOYSA-N[2][3]
Computed XLogP3 5.3[2]
Topological Polar Surface Area 0 Ų[2]
Heavy Atom Count 14[2]

Role in Jet Fuel Surrogate Formulation

The formulation of a jet fuel surrogate is a systematic process aimed at matching key properties of the target real fuel. These properties often include the hydrogen-to-carbon (H/C) ratio, derived cetane number (DCN), and sooting tendency, often quantified by the Threshold Sooting Index (TSI).[4][5] this compound is primarily included to represent the cycloaromatic fraction of jet fuel, which significantly influences soot formation.

The following diagram illustrates a general workflow for developing a multi-component jet fuel surrogate that could include this compound.

Jet Fuel Surrogate Formulation Workflow cluster_0 Target Fuel Characterization cluster_1 Surrogate Component Selection cluster_2 Optimization and Validation A Real Jet Fuel Analysis (e.g., GCxGC) B Determine Key Combustion Properties (H/C, DCN, TSI) A->B C Select Representative Compounds (Alkanes, Cycloalkanes, Aromatics) B->C D Include this compound for Cycloaromatic Class C->D E Optimize Mixture Composition to Match Target Properties D->E F Experimental Validation (Combustion, Pyrolysis, Sooting) E->F G Refine Surrogate Formulation F->G G->E

Figure 1. Workflow for formulating a jet fuel surrogate.

Experimental Protocols

Protocol for Compositional Analysis of Jet Fuel: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Objective: To determine the detailed hydrocarbon composition of a jet fuel sample to identify the concentration of compound classes, including cycloaromatics like this compound.

Apparatus:

  • Agilent 8890 Gas Chromatograph (or equivalent) with Flame Ionization Detector (FID).

  • Reverse fill/flush flow modulator.

  • Two-dimensional column set (e.g., a mid-polar first dimension and a non-polar second dimension).

  • GCxGC software (e.g., GC Image).

Procedure:

  • Sample Preparation: Jet fuel samples are typically analyzed neat without any sample pretreatment.[6][7]

  • Instrument Setup:

    • Install the appropriate GCxGC column set. A common configuration for fuel analysis is a reverse-phase setup with a mid-polar column in the first dimension and a non-polar column in the second.

    • Set the oven temperature program, carrier gas flow rates, and modulator parameters according to established methods for jet fuel analysis.

    • Configure the FID detector for data acquisition.

  • Calibration: Prepare calibration standards containing known concentrations of representative compounds from each hydrocarbon class, including this compound.

  • Analysis:

    • Inject a small volume of the jet fuel sample into the GCxGC system.

    • The sample is separated in the first dimension column, and fractions are periodically "pulsed" to the second dimension column for further separation.

    • The separated components are detected by the FID.

  • Data Processing:

    • Use the GCxGC software to generate a two-dimensional chromatogram.

    • Identify and quantify the different hydrocarbon groups (n-alkanes, iso-alkanes, cycloalkanes, monoaromatics, etc.) based on their retention times in both dimensions and by comparison to the calibration standards.[6]

    • Determine the weight or volume percentage of this compound and other cycloaromatics in the fuel sample.

Protocol for Sooting Tendency Measurement: Smoke Point Determination (ASTM D1322)

Objective: To measure the smoke point of a fuel or surrogate mixture containing this compound, which is inversely related to its sooting tendency.

Apparatus:

  • Smoke Point Lamp conforming to ASTM D1322 specifications.[8][9]

  • Wick.

  • Millimeter scale.

Procedure:

  • Sample Preparation: Ensure the fuel sample is clear, bright, and free from suspended matter.

  • Apparatus Preparation:

    • Soak a new wick in the fuel sample for at least 24 hours.

    • Install the wick in the lamp and adjust its height.

  • Measurement:

    • Ignite the lamp and allow the flame to stabilize.

    • Slowly increase the flame height by adjusting the wick until a smoky tail is observed.

    • Gradually decrease the flame height until the smoky tail disappears.

    • Record the maximum flame height in millimeters at which the flame does not smoke.[8]

    • Repeat the measurement at least three times and report the average.

Data Interpretation: A higher smoke point indicates a lower sooting tendency. The smoke point can be used to calculate the Threshold Sooting Index (TSI), a more quantitative measure of sooting propensity.

Protocol for High-Temperature Pyrolysis Studies: Single-Pulse Shock Tube

Objective: To investigate the high-temperature decomposition pathways and product distribution of a jet fuel surrogate containing this compound.

Apparatus:

  • Single-pulse shock tube facility.

  • Gas chromatography (GC) system with appropriate detectors (e.g., FID, TCD) for product analysis.

  • High-speed pressure transducers.

  • Data acquisition system.

Procedure:

  • Mixture Preparation:

    • Prepare a highly diluted mixture of the surrogate fuel (e.g., 0.05%) in an inert gas like argon.[10][11]

    • Ensure the mixture is homogeneous and maintained at a temperature that prevents condensation.[10]

  • Shock Tube Experiment:

    • Introduce the gas mixture into the driven section of the shock tube.

    • Initiate the shock wave by rupturing the diaphragm separating the high-pressure driver section from the driven section.

    • The reflected shock wave rapidly heats the gas mixture to the desired high temperature and pressure for a short residence time (typically on the order of milliseconds).[12][13]

    • The reaction is quenched by the arrival of a rarefaction wave.

  • Product Analysis:

    • Collect the post-shock gas mixture for analysis.

    • Inject the sample into a GC system to separate and quantify the pyrolysis products.

    • Commonly identified products include light hydrocarbons such as ethylene, methane, acetylene, and benzene.[11]

  • Data Analysis:

    • Determine the mole fractions of the pyrolysis products as a function of temperature.

    • Use this data to validate and refine chemical kinetic models for the surrogate fuel.

The following diagram illustrates the key steps in a shock tube pyrolysis experiment.

Shock Tube Pyrolysis Experimental Workflow A Mixture Preparation (Surrogate + Inert Gas) B Introduce Mixture into Shock Tube A->B C Initiate Shock Wave B->C D Rapid Heating and Pyrolysis (Reflected Shock) C->D E Reaction Quenching D->E F Sample Collection E->F G Product Analysis (Gas Chromatography) F->G H Data Analysis and Kinetic Modeling G->H

Figure 2. Workflow for a shock tube pyrolysis experiment.

Quantitative Data

While specific experimental data for this compound in the context of jet fuel surrogates is limited in the public domain, the following table provides illustrative data for related compounds and properties that are central to surrogate fuel evaluation.

ParameterCompound/MixtureValueExperimental ConditionsReference
Threshold Sooting Index (TSI) Toluene21.4ASTM D1322[11]
Threshold Sooting Index (TSI) n-Decane< 5ASTM D1322[11]
Threshold Sooting Index (TSI) iso-Octane< 5ASTM D1322[11]
Derived Cetane Number (DCN) JP-545-50IQT[10]
Pyrolysis Peak Ethylene Yield RP-3 Jet Fuel~1800 ppm5 bar, ~1400 K[11]
Pyrolysis Peak Methane Yield RP-3 Jet Fuel~700 ppm5 bar, ~1500 K[11]

Note: The TSI values for toluene, n-decane, and iso-octane are provided to give context to the expected sooting tendency of aromatic and alkane components in a surrogate mixture. The DCN for JP-5 and pyrolysis data for RP-3 jet fuel are representative of the target properties that a surrogate containing this compound would aim to emulate.

Conclusion

This compound serves as a crucial component in jet fuel surrogate mixtures for accurately representing the cycloaromatic hydrocarbon class. Its inclusion allows for more realistic modeling and experimental investigation of combustion phenomena, particularly soot formation. The detailed protocols provided herein for compositional analysis, sooting tendency measurement, and pyrolysis studies offer a framework for researchers to systematically evaluate the performance of surrogate fuels containing this and other related compounds. Further experimental work is needed to generate specific quantitative data for this compound to enhance the fidelity of jet fuel surrogate models.

References

Application Notes and Protocols: Alkylaromatic Hydrocarbons in Lubricant Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview of the use of alkylaromatic hydrocarbons, specifically alkylated naphthalenes (ANs) and heavy alkyl benzenes (HABs), in the formulation of high-performance lubricants. The following sections detail the benefits, performance data, experimental protocols for formulation and testing, and logical workflows associated with the application of these synthetic base oils.

Introduction to Alkylaromatic Hydrocarbons in Lubricants

Alkyl-aromatic hydrocarbons are synthetic lubricant base stocks that offer significant performance advantages over conventional mineral oils and even some other synthetic base oils.[1][2] They are characterized by the presence of one or more alkyl chains attached to an aromatic ring structure, such as benzene (B151609) or naphthalene (B1677914).[3][4] This unique chemical structure imparts a desirable combination of properties, including excellent thermal and oxidative stability, good hydrolytic stability, and enhanced solubility for additives.[3][5]

Key Benefits of Alkylaromatic Hydrocarbons:

  • Thermal and Oxidative Stability: The aromatic core of these molecules can absorb and dissipate energy, which contributes to their resistance to breakdown at high temperatures and in the presence of oxygen.[1][6] This leads to longer lubricant life and reduced formation of sludge and varnish.[1]

  • Hydrolytic Stability: Unlike esters, which can break down in the presence of water, alkylated naphthalenes are inherently resistant to hydrolysis, making them suitable for applications where moisture is a concern.[7]

  • Additive Solubility and Effectiveness: The polarity of alkylaromatics allows them to effectively dissolve and stabilize lubricant additives.[5] Furthermore, compared to esters, alkylated naphthalenes are less competitive for metal surfaces, allowing anti-wear and other surface-active additives to form a more complete and effective protective film.[5]

  • Seal Compatibility: Alkylaromatics can help to swell and maintain the flexibility of elastomeric seals, preventing leaks.[1]

  • Synergistic Effects with other Base Oils: When blended with other synthetic base oils, such as polyalphaolefins (PAOs), alkylaromatics can exhibit synergistic effects, leading to performance enhancements beyond what would be expected from a simple mixing rule.[3][7] For example, blending alkylated naphthalene with PAO can significantly improve the oxidative stability of the resulting lubricant.[7][8]

Data Presentation: Performance of Lubricants with Alkylaromatic Hydrocarbons

The following tables summarize the quantitative data on the performance of lubricants formulated with alkylated naphthalenes and heavy alkyl benzenes in comparison to other base oils.

Table 1: Performance of PAO-based Compressor Oil with Alkylated Naphthalene vs. Ester

This table illustrates the improved hydrolytic and oxidative stability of a PAO-based compressor oil when an ester is replaced with an alkylated naphthalene.

PropertyTest MethodPAO + Ester FormulationPAO + Alkylated Naphthalene Formulation
Hydrolytic Stability ASTM D2619
Copper Corrosion (mg/cm²)0.150.00
TAN Change (mg KOH/g)0.220.03
Total Acidity of Water (mg KOH)19.94.9
Oxidative Stability ASTM D943 (Turbine Oil Stability Test)
Time to 2.0 mg KOH/g TAN (hours)~1,000>4,000

Data compiled from information presented in various sources.[7][8]

Table 2: Synergistic Effect of Alkylated Naphthalene on the Oxidative Stability of PAO

This table demonstrates the synergistic improvement in oxidative stability when blending alkylated naphthalene with PAO.

FormulationTest MethodRPVOT Result (minutes)
100% PAO (6 cSt)ASTM D2272~100
80% PAO + 20% Alkylated NaphthaleneASTM D2272~250
100% Alkylated NaphthaleneASTM D2272~150

Data compiled from information presented in various sources.[7][8]

Table 3: Typical Properties of Heavy Alkyl Benzene (HAB) for Lubricant Formulation

This table provides typical physical and chemical properties of a heavy alkyl benzene used as a base oil or additive in lubricant formulations.

PropertyUnitTypical ValueTest Method
Appearance-Clear to light yellow liquidVisual
Density at 15°Cg/cm³0.858 – 0.898ASTM D4052
Kinematic Viscosity @ 40°CcSt17 - 23ASTM D445
Flash Point°C>130ASTM D93
Pour Point°C<-20ASTM D97

Data compiled from technical data sheets.[9]

Table 4: Formulation and Properties of 5W-40 Engine Oil with Heavy Alkyl Benzene (HAB)

This table shows the impact of adding HAB to a solvent neutral (SN-100) base oil on the properties of a 5W-40 engine oil formulation.

FormulationBase Oil CompositionViscosity @ 100°C (cSt)Viscosity Index (VI)CCS Viscosity @ -30°C (cP)Pour Point (°C)
Reference100% SN-100 + Additives~13.5~150>7000-30
Formulation A95% SN-100 + 5% HAB + Additives~13.6~152~6800-33
Formulation B90% SN-100 + 10% HAB + Additives~13.8~155~6500-36
Formulation C85% SN-100 + 15% HAB + Additives~14.0~158~6200-39

Illustrative data based on the findings that HAB improves low-temperature fluidity and viscosity index.[10][11]

Experimental Protocols

Protocol for Lubricant Formulation with Alkylaromatic Hydrocarbons

This protocol describes a general procedure for blending a finished lubricant using alkylaromatic hydrocarbons as a co-base oil.

Materials:

  • Primary base oil (e.g., PAO, Group II, or Group III mineral oil)

  • Alkylaromatic hydrocarbon (e.g., Alkylated Naphthalene or Heavy Alkyl Benzene)

  • Additive package (containing detergents, dispersants, anti-wear agents, antioxidants, etc.)

  • Blending kettle with a mechanical stirrer and heating capabilities

  • Calibrated weighing scale

  • Sample containers

Procedure:

  • Pre-blending Preparation:

    • Calculate the required mass of each component based on the desired formulation percentages.

    • Ensure the blending kettle is clean and dry to avoid contamination.

  • Blending Process:

    • Add the primary base oil to the blending kettle.

    • Begin gentle agitation with the mechanical stirrer.

    • Slowly add the alkylaromatic hydrocarbon to the primary base oil while continuing to stir.

    • Heat the mixture to a specified temperature (typically 50-70°C) to facilitate the dissolution of the additive package. The exact temperature will depend on the viscosity of the base oils and the nature of the additives.

    • Once the desired temperature is reached, slowly add the pre-weighed additive package to the base oil mixture.

    • Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete homogenization of all components.[12]

  • Quality Control and Sampling:

    • After the blending is complete, take a representative sample of the finished lubricant for quality control testing.

    • Allow the blended lubricant to cool to room temperature before packaging and storage.

Key Experimental Test Methods for Lubricant Performance Evaluation

The following are detailed summaries of the key ASTM methods used to evaluate the performance of lubricants containing alkylaromatic hydrocarbons.

3.2.1. Viscosity Index (ASTM D2270)

  • Objective: To determine the effect of temperature on the viscosity of a lubricant.[13][14] A higher viscosity index (VI) indicates a smaller change in viscosity with temperature.[15][16]

  • Procedure:

    • Measure the kinematic viscosity of the lubricant at 40°C and 100°C using a calibrated viscometer according to ASTM D445.[13]

    • Use the measured kinematic viscosity at 100°C to find the values of 'L' and 'H' from the tables in the ASTM D2270 standard. 'L' is the kinematic viscosity at 40°C of an oil with a VI of 0, and 'H' is the kinematic viscosity at 40°C of an oil with a VI of 100, both having the same viscosity at 100°C as the test sample.[15]

    • Calculate the Viscosity Index using the following formula: VI = [(L - U) / (L - H)] x 100 Where:

      • U = Kinematic viscosity of the test oil at 40°C.

      • L = Kinematic viscosity at 40°C of a 0 VI oil with the same viscosity at 100°C as the test oil.

      • H = Kinematic viscosity at 40°C of a 100 VI oil with the same viscosity at 100°C as the test oil.[15]

3.2.2. Pour Point (ASTM D97)

  • Objective: To determine the lowest temperature at which a lubricant will continue to flow.[17][18] This is a critical parameter for lubricants used in cold environments.[19]

  • Procedure:

    • The lubricant sample is heated to a specified temperature to remove any thermal history.[17]

    • The sample is then cooled at a controlled rate in a standardized test jar.[17][20]

    • At intervals of 3°C, the test jar is removed from the cooling bath and tilted to observe for any movement of the oil.[17][19]

    • The test continues until the oil shows no movement when the jar is held horizontally for 5 seconds.[20]

    • The pour point is reported as 3°C above the temperature at which the oil ceased to flow.[17][21]

3.2.3. Oxidative Stability - Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

  • Objective: To evaluate the oxidation stability of a lubricant under accelerated conditions.[22][23] The result is an indication of the lubricant's remaining useful life.[22]

  • Procedure:

    • A 50g sample of the lubricant is placed in a pressure vessel with 5g of distilled water and a copper catalyst coil.[22][24]

    • The vessel is sealed and pressurized with pure oxygen to 90 psi (620 kPa).[22][23]

    • The vessel is then placed in a heated bath at 150°C and rotated at 100 rpm.[23]

    • As the lubricant oxidizes, it consumes oxygen, causing a drop in the pressure inside the vessel.[22]

    • The test is concluded when the pressure drops by a specified amount (typically 25 psi or 175 kPa) from the maximum pressure observed.[23]

    • The RPVOT result is reported as the time in minutes to reach this pressure drop.[22]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the application of alkylaromatic hydrocarbons in lubricant formulation.

Lubricant_Formulation_and_Testing_Workflow cluster_Formulation Formulation Stage cluster_Testing Performance Testing Stage Base_Oils Base Oils (PAO, Mineral Oil) Blending Blending and Heating (50-70°C) Base_Oils->Blending Alkyl_Aromatics Alkyl-Aromatic (AN or HAB) Alkyl_Aromatics->Blending Additive_Package Additive Package Additive_Package->Blending Finished_Lubricant Finished Lubricant Blending->Finished_Lubricant Viscosity_Test Viscosity & Viscosity Index (ASTM D445, D2270) Performance_Evaluation Performance Evaluation Viscosity_Test->Performance_Evaluation Low_Temp_Test Pour Point (ASTM D97) Low_Temp_Test->Performance_Evaluation Oxidation_Test Oxidative Stability (ASTM D2272 - RPVOT) Oxidation_Test->Performance_Evaluation Finished_Lubricant->Viscosity_Test Finished_Lubricant->Low_Temp_Test Finished_Lubricant->Oxidation_Test

Caption: Workflow for Lubricant Formulation and Testing.

Synergistic_Effects cluster_Synergy Synergistic Interactions Alkyl_Aromatic Alkylated Naphthalene (AN) PAO Polyalphaolefin (PAO) Alkyl_Aromatic->PAO Enhanced Oxidative Stability Additives Additives (Antioxidants, Anti-wear) Alkyl_Aromatic->Additives Improved Additive Effectiveness Finished_Lubricant High-Performance Lubricant Alkyl_Aromatic->Finished_Lubricant Improves Stability & Solubility PAO->Finished_Lubricant Provides High VI & Low Volatility Additives->Finished_Lubricant Enhances Specific Properties

Caption: Synergistic Effects of Alkylaromatics in Lubricant Formulations.

References

Application Notes and Protocols for the Thermal Decomposition of 1-Cyclohexyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated thermal decomposition pathways of 1-cyclohexyl-3-ethylbenzene, alongside detailed protocols for its experimental investigation. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries who require a thorough understanding of the thermal stability and degradation products of alkylated aromatic compounds.

Introduction

This compound is an alkylated aromatic hydrocarbon. Understanding its behavior at elevated temperatures is crucial for applications where it might be subjected to thermal stress, such as in chemical synthesis, as a high-boiling solvent, or as a potential impurity in pharmaceutical processes. Thermal decomposition, or pyrolysis, involves the breaking of chemical bonds to form a complex mixture of smaller molecules. The study of these degradation pathways and products is essential for ensuring product stability, process safety, and the identification of potential degradants.

While direct experimental studies on the thermal decomposition of this compound are not extensively available in public literature, valuable insights can be drawn from studies on analogous structures like n-butylcyclohexane, ethylbenzene (B125841), and cyclohexane (B81311).[1][2][3] These studies consistently point towards complex free-radical chain mechanisms governing the decomposition process.[2][4]

Anticipated Decomposition Products

Based on the thermal cracking studies of similar alkylated aromatic and cycloalkane compounds, the pyrolysis of this compound is expected to yield a variety of products. The primary decomposition reactions are likely to involve C-C bond cleavage at the points of substitution on the benzene (B151609) ring and within the cyclohexyl moiety.

Table 1: Predicted Major Decomposition Products of this compound

Product ClassSpecific CompoundsExpected Formation Pathway
Alkylbenzenes Ethylbenzene, Toluene, Benzene, StyreneDealkylation and fragmentation of the cyclohexyl and ethyl groups.[1][2]
Cycloalkanes/Alkenes Cyclohexane, Cyclohexene, MethylcyclohexaneCleavage of the bond connecting the cyclohexyl ring to the benzene ring.[1]
Light Alkanes/Alkenes Methane, Ethane, Propane, Ethene, PropeneFragmentation of the ethyl and cyclohexyl substituents.[1][2]
Polycyclic Aromatics Biphenyl derivatives, NaphthaleneSecondary reactions at higher temperatures.

Experimental Protocols

The following protocols describe methodologies for the systematic study of the thermal decomposition of this compound.

Protocol 1: Pyrolysis in a Sealed-Tube Reactor

This protocol is designed to study the decomposition under controlled temperature and pressure conditions, which is relevant for understanding degradation in a closed system.

1. Objective: To determine the product distribution of the thermal decomposition of this compound at a specific temperature and pressure over time.

2. Materials and Equipment:

  • This compound (purity > 99%)

  • High-pressure sealed gold or quartz tubes

  • High-temperature oven with precise temperature control

  • Vacuum line

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., deuterated toluene)

3. Procedure:

  • Accurately weigh a precise amount of this compound into a pre-cleaned and weighed reaction tube.

  • Add a known amount of the internal standard.

  • Connect the tube to a vacuum line and evacuate to remove air.

  • Seal the tube under vacuum.

  • Place the sealed tube in a pre-heated high-temperature oven set to the desired decomposition temperature (e.g., 350-450 °C).

  • Maintain the temperature for a specified duration (e.g., 24, 48, 72 hours).

  • After the specified time, carefully remove the tube from the oven and allow it to cool to room temperature.

  • Cool the tube further in a dry ice/acetone bath to condense any volatile products.

  • Carefully open the tube and extract the liquid and gaseous contents.

  • Analyze the liquid products using GC-MS to identify and quantify the decomposition products relative to the internal standard.

  • Analyze the gaseous products using a gas chromatograph with a suitable detector (e.g., FID or TCD).

4. Data Analysis:

  • Identify each decomposition product by its mass spectrum and retention time.

  • Quantify the yield of each product by comparing its peak area to that of the internal standard.

  • Plot the concentration of reactants and products as a function of time to determine reaction kinetics.

Protocol 2: Flow Pyrolysis

This protocol is suitable for studying the initial stages of decomposition and for identifying primary decomposition products.

1. Objective: To investigate the primary decomposition products of this compound under short residence times.

2. Materials and Equipment:

  • This compound

  • Tubular flow reactor (e.g., quartz or stainless steel)

  • Syringe pump for liquid feed

  • Inert carrier gas (e.g., Nitrogen, Argon) with mass flow controller

  • High-temperature furnace

  • Condensation trap (e.g., cooled with liquid nitrogen)

  • Online Gas Chromatograph-Mass Spectrometer (GC-MS)

3. Procedure:

  • Heat the flow reactor to the desired pyrolysis temperature (e.g., 500-700 °C).

  • Establish a stable flow of the inert carrier gas through the reactor.

  • Use the syringe pump to introduce a constant, low flow rate of this compound into the heated carrier gas stream.

  • The vaporized compound will be carried through the hot zone of the reactor, where it will decompose.

  • The product stream exiting the reactor is passed through a cold trap to condense liquid products. Gaseous products can be sampled directly.

  • Alternatively, the reactor outlet can be directly coupled to a GC-MS for online analysis of the product mixture.

  • Analyze the collected liquid and gaseous products to identify and quantify the decomposition products.

4. Data Analysis:

  • Identify the products formed at different temperatures and residence times.

  • Determine the relative abundance of primary decomposition products.

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible initial fragmentation pathway for the thermal decomposition of this compound based on free-radical mechanisms.

G cluster_initiation Initiation: C-C Bond Cleavage cluster_propagation Propagation Steps cluster_cyclohexyl Cyclohexyl Radical Reactions cluster_phenyl 3-Ethylphenyl Radical Reactions cluster_termination Termination 1_cyclohexyl_3_ethylbenzene This compound radical_pair_1 Cyclohexyl Radical + 3-Ethylphenyl Radical 1_cyclohexyl_3_ethylbenzene->radical_pair_1 Heat (Δ) cyclohexyl_radical Cyclohexyl Radical radical_pair_1->cyclohexyl_radical ethylphenyl_radical 3-Ethylphenyl Radical radical_pair_1->ethylphenyl_radical cyclohexene Cyclohexene cyclohexyl_radical->cyclohexene β-scission (H abstraction) ring_opening Hexenyl Radical cyclohexyl_radical->ring_opening Ring Opening smaller_alkenes Smaller Alkenes (e.g., Ethene, Propene) ring_opening->smaller_alkenes Fragmentation ethylbenzene Ethylbenzene ethylphenyl_radical->ethylbenzene H Abstraction radical_1 Radical 1 stable_product Stable Product(s) radical_1->stable_product Combination radical_2 Radical 2 radical_2->stable_product Combination

Caption: Proposed free-radical mechanism for the thermal decomposition of this compound.

Experimental Workflow for Pyrolysis Studies

The following diagram outlines the general workflow for conducting and analyzing the thermal decomposition of this compound.

G cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis cluster_interpretation Data Interpretation sample This compound + Internal Standard sealing Sealing in Reaction Vessel sample->sealing heating Controlled Heating (Temperature & Time) sealing->heating extraction Product Extraction (Liquid & Gas Phases) heating->extraction gcms GC-MS Analysis extraction->gcms quantification Product Identification & Quantification gcms->quantification mechanism Mechanism Elucidation quantification->mechanism kinetics Kinetic Modeling quantification->kinetics

Caption: General experimental workflow for thermal decomposition studies.

References

Application Notes and Protocols for the Purification of 1-Cyclohexyl-3-ethylbenzene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-3-ethylbenzene is an alkylated aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds and other specialty chemicals. Following its synthesis, which typically involves the Friedel-Crafts alkylation of ethylbenzene (B125841) with cyclohexene (B86901), a mixture containing the desired product, unreacted starting materials, and various side-products is obtained. Fractional distillation is a fundamental and widely used technique for the purification of liquid compounds, particularly when the components of a mixture have different boiling points.[1][2] This method relies on the establishment of a temperature gradient within a distillation column, allowing for a series of vaporization and condensation cycles that enrich the vapor phase with the more volatile components.[3][4] By carefully controlling the temperature and collecting fractions at different boiling ranges, it is possible to isolate this compound in high purity.

This document provides a detailed protocol for the purification of this compound from a typical crude reaction mixture using fractional distillation.

Potential Impurities and Separation Strategy

The primary components of the crude reaction mixture following the synthesis of this compound are expected to be:

  • Unreacted Starting Materials: Cyclohexene and Ethylbenzene.

  • Product: this compound (and its isomers: 1-cyclohexyl-2-ethylbenzene (B1353154) and 1-cyclohexyl-4-ethylbenzene).

  • Side-Products: Di-substituted products such as dicyclohexylbenzenes.

The significant differences in the boiling points of these components allow for their effective separation by fractional distillation. The lower-boiling unreacted starting materials will distill first, followed by the desired product, with the higher-boiling di-substituted byproducts remaining in the distillation flask.

Physical Data for Fractional Distillation

A successful fractional distillation relies on the differences in the boiling points of the components in the mixture. The following table summarizes the relevant physical data for the target compound and potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
CyclohexeneC₆H₁₀82.14~83
EthylbenzeneC₈H₁₀106.17~136
This compound C₁₄H₂₀ 188.31 ~245-255 (estimated)
1-Cyclohexyl-2-ethylbenzeneC₁₄H₂₀188.31~245-255 (estimated)
1-Cyclohexyl-4-ethylbenzeneC₁₄H₂₀188.31~245-255 (estimated)*
Cyclohexylbenzene (B7769038)C₁₂H₁₆160.26~239-240[5]
1,4-DicyclohexylbenzeneC₁₈H₂₆242.40>300 (estimated from 195 °C at 13 mmHg[6])

Experimental Protocol

Materials and Equipment
  • Crude this compound reaction mixture

  • Round-bottom flask (appropriate size for the volume of crude mixture)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer adapter

  • Thermometer (-10 to 360 °C)

  • Receiving flasks

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer and stir bar

  • Clamps and stands to secure the apparatus

  • Vacuum adapter and vacuum source (optional, for vacuum distillation of high-boiling fractions)

  • Glass wool for insulation

Fractional Distillation Workflow

Fractional_Distillation_Workflow A Crude Mixture (this compound, Starting Materials, Side-Products) B Fractional Distillation Setup A->B  Load C Heating and Vaporization B->C  Apply Heat D Separation in Fractionating Column C->D  Vapors Rise E Fraction 1: Low-Boiling Impurities (Cyclohexene, Ethylbenzene) D->E  Collect at  ~83-136 °C F Fraction 2: Purified this compound D->F  Collect at  ~245-255 °C G Residue: High-Boiling Impurities (Dicyclohexylbenzenes) D->G  Remains in Flask

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glassware joints are properly sealed.

    • Place the crude reaction mixture and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Securely clamp the flask and the fractionating column.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a water source, with water entering at the lower inlet and exiting at the upper outlet.

    • Place a receiving flask at the end of the condenser. It is advisable to have several clean, pre-weighed receiving flasks ready to collect the different fractions.

    • Wrap the fractionating column and the distillation head with glass wool and aluminum foil to ensure an adiabatic process and minimize heat loss.[3]

  • Distillation Process:

    • Begin heating the distillation flask gently using a heating mantle or an oil bath. If using a magnetic stirrer, ensure it is turned on.

    • Observe the mixture as it begins to boil. A ring of condensate should slowly rise through the fractionating column.[3]

    • Fraction 1 (Low-Boiling Impurities): The temperature will initially rise and stabilize at the boiling point of the most volatile component, cyclohexene (~83 °C). Collect this first fraction in a receiving flask. The distillation rate should be slow and steady, about 1-2 drops per second.

    • After the cyclohexene has been removed, the temperature will rise again and plateau at the boiling point of ethylbenzene (~136 °C). Change the receiving flask and collect this fraction.

    • Intermediate Fraction: Once all the ethylbenzene has distilled, the temperature may drop slightly before rising again. It is good practice to collect an intermediate fraction between the removal of the starting materials and the collection of the product.

    • Fraction 2 (Product): As heating continues, the temperature will rise significantly. When the temperature approaches the estimated boiling range of this compound (~245-255 °C), change to a clean, pre-weighed receiving flask to collect the product fraction. Maintain a steady distillation rate.

    • Collect the fraction that distills over a narrow and constant temperature range. This is your purified this compound.

    • Residue (High-Boiling Impurities): Once the desired product has been collected, the temperature may rise again, or the distillation rate may slow down significantly. At this point, stop the distillation by removing the heat source. Do not distill to dryness to avoid the formation of potentially explosive peroxides and charring of the residue.

    • The material remaining in the distillation flask is the high-boiling residue, containing dicyclohexylbenzene isomers and other polymeric material.

  • Shutdown and Analysis:

    • Allow the apparatus to cool down completely before disassembling.

    • Weigh the collected fractions to determine the yield of the purified product.

    • Analyze the purity of the collected product fraction using appropriate analytical techniques, such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).

Safety Precautions

  • Perform the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Be aware that ethylbenzene and cyclohexene are flammable. Ensure there are no open flames or spark sources near the apparatus.

  • Use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping.

  • Never heat a closed system. Ensure the apparatus is open to the atmosphere at the receiving end.

  • Do not distill to dryness.

Data Presentation

The following table can be used to record the results of the fractional distillation.

Fraction NumberTemperature Range (°C)Mass of Receiving Flask (g)Mass of Flask + Fraction (g)Mass of Fraction (g)AppearancePurity (e.g., % by GC)
180 - 90Colorless liquid
2134 - 138Colorless liquid
Intermediate138 - 240Colorless liquid
3 (Product)245 - 255Colorless liquid
Residue>255--Dark, viscous liquid

Logical Relationship of the Purification Process

Purification_Logic Crude Crude Reaction Mixture Distillation Fractional Distillation Crude->Distillation LowBoiling Low-Boiling Fraction (Cyclohexene, Ethylbenzene) Distillation->LowBoiling  Separated First Product Product Fraction (this compound) Distillation->Product  Separated Second HighBoiling High-Boiling Residue (Dicyclohexylbenzenes) Distillation->HighBoiling  Remains Analysis Purity Analysis (GC, NMR, MS) Product->Analysis PureProduct Purified this compound Analysis->PureProduct  Confirm Purity

Caption: Logical flow of the purification and analysis process.

References

Application Notes and Protocols for the Conformational Analysis of Monosubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Preferences in Cyclohexane (B81311) Systems

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, particularly in the realm of natural products and pharmaceuticals. Its chair conformation is the most stable arrangement, minimizing both angle and torsional strain.[1] In monosubstituted cyclohexanes, the substituent can occupy one of two positions: axial or equatorial. The interconversion between these two chair conformations, known as a ring flip, is rapid at room temperature.[2][3]

However, the two conformers are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable than the one with the substituent in the axial position.[4][5] This energy difference is primarily due to unfavorable steric interactions between the axial substituent and the two axial hydrogens on the same face of the ring (at the C3 and C5 positions). These repulsive forces are termed 1,3-diaxial interactions.[6] The magnitude of this energetic preference for the equatorial position is quantified by the conformational free energy difference, commonly known as the A-value (ΔG°).[7] A larger A-value signifies a greater preference for the equatorial position and reflects the greater steric bulk of the substituent.[8]

Understanding the conformational equilibrium of substituted cyclohexanes is crucial in drug development and medicinal chemistry. The three-dimensional shape of a molecule is a key determinant of its biological activity, influencing how it binds to receptors and enzymes. A drug molecule's active conformation may be influenced or dictated by the conformational preferences of its constituent rings. Therefore, a thorough conformational analysis is essential for rational drug design and structure-activity relationship (SAR) studies.

Quantitative Data: A-Values of Common Substituents

The A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane at a specific temperature (typically 298 K). It is a measure of the steric demand of a substituent. The following table summarizes the A-values for a variety of common substituents.

Substituent-ΔG° (A-value) (kcal/mol)
-H0
-F0.24
-Cl0.4
-Br0.43
-I0.4
-OH0.6 - 0.9
-OCH₃0.7
-OC₂H₅0.9
-OAc0.7
-SH1.2
-SCH₃1.0
-SPh1.2
-S(O)CH₃1.2
-S(O)₂CH₃2.5
-NH₂1.2 - 1.8
-NHCH₃1.0
-N(CH₃)₂2.1
-NO₂1.0
-CN0.2
-C≡CH0.2
-C₆H₅ (Phenyl)3.0
-CH₃ (Methyl)1.8
-CH₂CH₃ (Ethyl)2.0
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (tert-Butyl)> 4.5
-COOH1.2
-COO⁻2.2
-COOCH₃1.1

*Note: The A-values for substituents capable of hydrogen bonding, such as -OH and -NH₂, can be solvent-dependent.

Experimental and Computational Protocols

The determination of A-values can be approached through both experimental and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique, while computational chemistry offers a powerful complementary approach.

Experimental Protocol: Determination of A-Values using Variable-Temperature ¹H NMR Spectroscopy

This protocol outlines the determination of the A-value of a substituent in a monosubstituted cyclohexane by measuring the equilibrium constant between the axial and equatorial conformers at low temperature.

Objective: To resolve the signals of the axial and equatorial conformers by slowing down the ring-flip process at low temperatures and to determine their relative populations by integration.

Materials:

  • High-resolution NMR spectrometer equipped with a variable-temperature (VT) unit.

  • Appropriate deuterated solvent that remains liquid at the desired low temperatures (e.g., deuterated chloroform, deuterated methanol, or deuterated toluene).

  • High-quality NMR tubes.

  • The monosubstituted cyclohexane of interest.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the monosubstituted cyclohexane in the chosen deuterated solvent at a concentration of approximately 5-10 mg/mL.

    • Filter the solution into an NMR tube.

  • Initial NMR Spectrum at Room Temperature:

    • Acquire a standard ¹H NMR spectrum at room temperature (298 K). At this temperature, the ring flip is fast on the NMR timescale, and an averaged spectrum will be observed.

  • Lowering the Temperature:

    • Carefully lower the temperature of the NMR probe in increments of 10-20 K.[9]

    • Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.

  • Acquisition of Low-Temperature Spectra:

    • Continue to lower the temperature until the signals for the axial and equatorial conformers are well-resolved and sharp. This is often achieved at temperatures below -60 °C (213 K).

    • Acquire a high-quality ¹H NMR spectrum at this low temperature, ensuring a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal that is well-resolved for both the axial and equatorial conformers. The proton on the carbon bearing the substituent is often a good choice.

    • Integrate the corresponding signals for the axial (I_axial) and equatorial (I_equatorial) conformers.

    • The equilibrium constant (K_eq) is the ratio of the integrations of the more stable (equatorial) to the less stable (axial) conformer: K_eq = I_equatorial / I_axial

  • Calculation of the A-Value:

    • The Gibbs free energy difference (ΔG°), or the A-value, can be calculated using the following equation: ΔG° = -RT ln(K_eq) Where:

      • R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K).

      • T is the temperature in Kelvin at which the spectrum was acquired.

Computational Protocol: Determination of A-Values using Quantum Chemistry Calculations

This protocol describes a general workflow for calculating the A-value of a monosubstituted cyclohexane using the Gaussian suite of programs.

Objective: To perform geometry optimizations and frequency calculations for the axial and equatorial conformers to determine their relative Gibbs free energies.

Software:

  • Gaussian 09 or a later version.

  • A molecular visualization program such as GaussView.

Procedure:

  • Building the Initial Structures:

    • Using a molecular builder like GaussView, construct the chair conformations of the monosubstituted cyclohexane with the substituent in both the axial and equatorial positions.

  • Geometry Optimization:

    • For each conformer (axial and equatorial), perform a geometry optimization to find the lowest energy structure. A common level of theory for this purpose is B3LYP with a 6-31G(d) basis set.[10]

    • The Gaussian input file for the optimization will look similar to this:

  • Frequency Calculation:

    • Perform a frequency calculation on each of the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain the thermodynamic data.

    • The Gaussian input file for the frequency calculation will use the optimized geometry:

  • Data Extraction and A-Value Calculation:

    • From the output files of the frequency calculations, extract the Gibbs free energies for both the axial (G_axial) and equatorial (G_equatorial) conformers.

    • The A-value is the difference between these two values: A-value = G_axial - G_equatorial

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the conformational analysis of monosubstituted cyclohexanes.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial Equatorial Equatorial Axial->Equatorial Ring Flip G cluster_exp Experimental Workflow (VT-NMR) cluster_comp Computational Workflow A Sample Preparation B Acquire Room Temperature Spectrum A->B C Cool Sample in NMR Probe B->C D Acquire Low Temperature Spectrum C->D E Integrate Signals of Conformers D->E F Calculate K_eq and ΔG° E->F G Build Axial and Equatorial Conformers H Geometry Optimization G->H I Frequency Calculation H->I J Extract Gibbs Free Energies I->J K Calculate ΔG° (A-value) J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Cyclohexyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Cyclohexyl-3-ethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) related to optimizing the yield of this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is through the Friedel-Crafts alkylation of ethylbenzene (B125841).[1][2] This electrophilic aromatic substitution reaction involves reacting ethylbenzene with a cyclohexylating agent, such as cyclohexene (B86901) or a cyclohexyl halide (e.g., cyclohexyl chloride), in the presence of a suitable acid catalyst.[1][3][4]

Q2: What are the expected major products in the Friedel-Crafts cyclohexylation of ethylbenzene?

A2: The ethyl group on the benzene (B151609) ring is an ortho, para-directing activator for electrophilic aromatic substitution.[5][6][7] Therefore, under typical kinetic control, the major products are 1-cyclohexyl-2-ethylbenzene (B1353154) (ortho isomer) and 1-cyclohexyl-4-ethylbenzene (B1590307) (para isomer). The formation of the meta isomer, this compound, is generally not favored.[4]

Q3: Is it possible to selectively synthesize the meta isomer, this compound?

A3: Achieving high selectivity for the meta isomer is challenging due to the directing effect of the ethyl group. However, in some Friedel-Crafts alkylations, the product distribution can be influenced by reaction conditions. For instance, at higher temperatures, a thermodynamically controlled reaction may favor the more stable isomer, which could potentially be the meta isomer.[8][9] This would require experimentation with reaction temperature and time to determine if the isomer ratio can be shifted.

Q4: What are the common side reactions to be aware of during this synthesis?

A4: Besides the formation of ortho and para isomers, other potential side reactions in the Friedel-Crafts alkylation of ethylbenzene include:

  • Polyalkylation: The initial product, cyclohexylethylbenzene, is more reactive than ethylbenzene, which can lead to the addition of multiple cyclohexyl groups to the aromatic ring.[10] Using a large excess of ethylbenzene can help to minimize this.

  • Rearrangement: While less of a concern with a secondary carbocation like the cyclohexyl cation compared to primary carbocations, rearrangements are a possibility in Friedel-Crafts alkylations.[10]

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride are sensitive to moisture and can be deactivated. It is crucial to use anhydrous reagents and glassware.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield - Inactive catalyst (e.g., hydration of AlCl₃)- Insufficient catalyst amount- Reaction temperature is too low- Ensure all glassware is oven-dried and reagents are anhydrous.- Use a stoichiometric amount of Lewis acid catalyst if a less reactive alkylating agent is used.- Gradually increase the reaction temperature, monitoring for side product formation.
Product is a mixture of ortho and para isomers, with very little meta isomer - The ethyl group is an ortho, para-director under kinetic control.- This is the expected outcome. To potentially increase the meta isomer, explore thermodynamic control by increasing the reaction temperature and extending the reaction time. Isomerization of the products may occur.[8][9]
Significant amount of polyalkylated products - The mono-alkylated product is more reactive than the starting material.- Use a large excess of ethylbenzene relative to the cyclohexylating agent. A molar ratio of 5:1 or higher (ethylbenzene:cyclohexylating agent) is a good starting point.
Formation of undesired byproducts - High reaction temperature leading to charring or decomposition.- Impurities in starting materials.- Optimize the reaction temperature; do not heat excessively unless aiming for thermodynamic control.- Ensure the purity of ethylbenzene, cyclohexene/cyclohexyl halide, and the catalyst.

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of cyclohexylethylbenzene (a mixture of isomers) based on a statistical study of the alkylation of ethylbenzene with cyclohexyl chloride using an anhydrous aluminum chloride catalyst.[4]

Parameter Range Studied Effect on Yield Notes
Temperature (°C) 60 - 80Positive correlationHigher temperatures within this range increased the overall yield.
Molar Ratio (Ethylbenzene:Cyclohexyl Chloride) 3:1 - 5:1Positive correlationA higher excess of ethylbenzene led to a higher yield of the mono-alkylated product.
Catalyst Amount (% wt. of ethylbenzene) 2 - 5Negative correlationIncreasing the catalyst amount in this range slightly decreased the yield, suggesting potential for side reactions.

Experimental Protocols

Key Experiment: Synthesis of Cyclohexylethylbenzene via Friedel-Crafts Alkylation

This protocol is adapted from a reliable procedure for the synthesis of cyclohexylbenzene (B7769038) and is a good starting point for optimizing the synthesis of this compound.[3]

Materials:

  • Ethylbenzene (anhydrous)

  • Cyclohexene (or Cyclohexyl Chloride)

  • Concentrated Sulfuric Acid (or anhydrous Aluminum Chloride)

  • Ice

  • Sodium Hydroxide (B78521) solution (3%)

  • Anhydrous Calcium Chloride

  • Round-bottom flask (3-necked)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, place a significant excess of ethylbenzene (e.g., 6 moles) and the acid catalyst (e.g., 92 g of concentrated sulfuric acid).

  • Cooling: Cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C.

  • Addition of Alkylating Agent: Slowly add the cyclohexylating agent (e.g., 2 moles of cyclohexene) dropwise from the dropping funnel over a period of 1.5 hours, ensuring the temperature remains within the specified range.

  • Reaction Completion: After the addition is complete, continue stirring for an additional hour while maintaining the temperature.

  • Work-up:

    • Separate the hydrocarbon layer.

    • Wash the organic layer with cold concentrated sulfuric acid (if used as the catalyst), followed by washes with warm water, 3% sodium hydroxide solution, and finally with pure water.

  • Drying and Purification:

    • Dry the organic layer over anhydrous calcium chloride.

    • Perform fractional distillation to separate the unreacted ethylbenzene and isolate the cyclohexylethylbenzene isomers.

Note on Isomer Separation: The different isomers of cyclohexylethylbenzene will have very similar boiling points, making separation by distillation challenging. Analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be required to determine the isomer ratio in the product mixture.

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethylbenzene Ethylbenzene SigmaComplex Sigma Complex (Resonance Stabilized) Ethylbenzene->SigmaComplex Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation Protonation Catalyst H₂SO₄ (Catalyst) Catalyst->Carbocation Carbocation->SigmaComplex Electrophilic Attack OrthoProduct 1-Cyclohexyl-2-ethylbenzene (Ortho) SigmaComplex->OrthoProduct Deprotonation ParaProduct 1-Cyclohexyl-4-ethylbenzene (Para) SigmaComplex->ParaProduct Deprotonation MetaProduct This compound (Meta - Minor) SigmaComplex->MetaProduct Deprotonation (less favored) experimental_workflow start Start setup Reaction Setup: Ethylbenzene + Catalyst in Flask start->setup cool Cool to 5-10°C (Ice Bath) setup->cool add Slowly Add Cyclohexene (1.5 hours) cool->add react Stir for 1 hour at 5-10°C add->react workup Work-up: Separate and Wash Organic Layer react->workup dry Dry with Anhydrous CaCl₂ workup->dry purify Purification: Fractional Distillation dry->purify analyze Analysis: GC/HPLC for Isomer Ratio purify->analyze end End analyze->end yield_optimization cluster_kinetic Kinetic Control (Favors Ortho/Para) cluster_thermo Thermodynamic Control (Potential for Meta) cluster_general General Optimization goal Goal: Maximize Yield of This compound cluster_kinetic cluster_kinetic goal->cluster_kinetic If Ortho/Para are acceptable cluster_thermo cluster_thermo goal->cluster_thermo To increase Meta isomer cluster_general cluster_general goal->cluster_general For all approaches low_temp Low Temperature (e.g., 5-10°C) short_time Shorter Reaction Time high_temp Higher Temperature (Requires Experimentation) long_time Longer Reaction Time excess_eb Use Large Excess of Ethylbenzene excess_eb->goal catalyst_choice Catalyst Screening (e.g., H₂SO₄, AlCl₃, Zeolites) catalyst_choice->goal anhydrous Maintain Anhydrous Conditions anhydrous->goal

References

Minimizing polysubstituted byproducts in ethylbenzene alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of ethylbenzene (B125841). The focus is on minimizing the formation of polysubstituted byproducts to enhance the selectivity towards monoalkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common polysubstituted byproducts in ethylbenzene alkylation?

A1: The most prevalent polysubstituted byproducts are diethylbenzene (DEB) and triethylbenzene (B13742051) (TEB).[1][2] These are formed because the initial product, ethylbenzene, is more reactive than the starting material, benzene (B151609), making it susceptible to further alkylation.[2]

Q2: How does the choice of catalyst impact the formation of byproducts?

A2: The catalyst is a critical factor in controlling the selectivity of the reaction. While traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are effective, they often lead to significant levels of polyalkylation.[2] Modern processes predominantly use zeolite catalysts, such as ZSM-5, MCM-22, and zeolite beta, which offer shape selectivity that can hinder the formation of bulkier polyalkylated products.[1][2][3][4] The pore structure of these zeolites can restrict the diffusion of larger molecules like polyethylbenzenes.[3]

Q3: What is the role of the benzene-to-ethylene molar ratio in controlling selectivity?

A3: Maintaining a high molar ratio of benzene to ethylene (B1197577) is a crucial strategy for minimizing polysubstitution.[2][5] By using a large excess of benzene, the probability of the alkylating agent (ethylene) reacting with a benzene molecule instead of an already alkylated product (ethylbenzene) is significantly increased.[2] In industrial processes, this ratio can be as high as 10:1 to achieve high selectivity for ethylbenzene.[3]

Q4: What is transalkylation and how does it help in minimizing byproducts?

A4: Transalkylation is a reaction where an alkyl group is transferred from one aromatic molecule to another. In the context of ethylbenzene production, polyethylbenzenes (like DEB) are reacted with benzene to form additional ethylbenzene.[1][6] This process is typically carried out in a separate reactor using a zeolite catalyst and allows for the conversion of unwanted byproducts back into the desired product, thereby maximizing the overall yield of ethylbenzene.[1][6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: High Levels of Diethylbenzene and Other Polyalkylated Products

  • Q: My reaction is producing a high percentage of diethylbenzene and other polysubstituted byproducts. How can I improve the selectivity for ethylbenzene?

    • A:

      • Increase the Benzene/Ethylene Molar Ratio: A higher concentration of benzene will statistically favor the alkylation of benzene over the already formed ethylbenzene.[2][5] For gas-phase zeolite processes, ratios can be as high as 8-16.[2]

      • Optimize Reaction Temperature: Temperature plays a significant role in selectivity. Lower temperatures (e.g., 290–410 °C for some bifunctional catalysts) can suppress side reactions that lead to polysubstitution and coke formation.[7] Conversely, excessively high temperatures can lead to the formation of unwanted byproducts through oligomerization and cracking of ethene.[7]

      • Catalyst Selection: If using a non-shape-selective catalyst, consider switching to a zeolite catalyst like ZSM-5 or MCM-22.[1][3][4] The pore structure of these catalysts can inhibit the formation of larger polyalkylated molecules.

      • Catalyst Modification: The acidity of the zeolite catalyst can be tuned. For instance, modifying HZSM-5 with magnesium, phosphorus, or boron has been shown to increase para-selectivity in diethylbenzene formation, indicating a change in the reaction pathway that could be leveraged.[4]

Issue 2: Low Conversion of Benzene

  • Q: The conversion of benzene in my reaction is very low. What are the potential causes and solutions?

    • A:

      • Catalyst Deactivation: The catalyst can be deactivated by coking, where carbonaceous deposits block the active sites.[5][7] This is often exacerbated by high temperatures and low benzene-to-ethylene ratios.[5][7] Consider regenerating the catalyst or optimizing conditions to minimize coke formation.

      • Insufficient Temperature: While high temperatures can reduce selectivity, a temperature that is too low may result in insufficient reaction rates. The optimal temperature range is catalyst-dependent. For example, for a PtH-MFI bifunctional catalyst, the range of 370–410 °C is suggested to be optimal.[7]

      • Moisture Contamination: For Lewis acid catalysts like AlCl₃, moisture is a significant deactivator.[8] Ensure all reactants, solvents, and glassware are anhydrous.[8]

Issue 3: Formation of Undesired Isomers and Other Byproducts

  • Q: Besides polyalkylation, I am observing the formation of other byproducts like xylenes (B1142099) or experiencing carbocation rearrangement. How can I minimize these?

    • A:

      • Carbocation Rearrangement: While less of an issue with a two-carbon alkylating agent like ethylene, carbocation rearrangements are a known problem in Friedel-Crafts alkylation with longer alkyl chains.[9][10] Using milder reaction conditions and specific catalysts can sometimes mitigate this.

      • Xylene Formation: The formation of xylenes is a known side reaction. Some modern processes using specific zeolite catalysts have been shown to minimize xylene formation to less than 100 ppm.[11]

      • Ethylene Oligomerization: At higher temperatures, ethylene can oligomerize to form higher alkenes, which can then alkylate benzene to produce heavier byproducts.[7] Lowering the reaction temperature can help suppress this side reaction.[7]

Data Presentation

Table 1: Effect of Benzene to Ethylene (BZ/E) Molar Ratio and Temperature on Ethylbenzene (EB) Selectivity

CatalystBZ/E Molar RatioTemperature (°C)Benzene Conversion (%)EB Selectivity (%)Reference
BXE ALKCAT Zeolite1:1450High85.5[5][12]
BXE ALKCAT Zeolite1:1300Lower73.0[5][12]
PtH-MFINot specified290-410VariesHigh[7]
PtH-MFINot specified450-490VariesLower[7]
Zeolite Catalyst10:1343 (650°F)97.3 (Ethylene)99.6[3]

Table 2: Typical Operating Conditions for Ethylbenzene Production Units

ParameterAlkylation ReactorTransalkylation ReactorReference
Catalyst Zeolite (e.g., PBE-1)Zeolite (e.g., PBE-2)[13]
Temperature 220-255 °C190-220 °C[14][15]
Pressure 3.4 MPa3.0-3.5 MPa[14][15]

Experimental Protocols

General Protocol for Gas-Phase Alkylation of Benzene with Ethylene using a Zeolite Catalyst

This protocol outlines a general procedure. Specific parameters should be optimized based on the chosen catalyst and experimental setup.

  • Catalyst Activation:

    • Load the zeolite catalyst into a fixed-bed reactor.

    • Activate the catalyst by calcining it in a stream of dry air or an inert gas (e.g., nitrogen) at a high temperature (e.g., 500-600 °C) to remove any adsorbed water and organic templates.[2]

  • Reactor Setup:

    • Ensure all glassware and connections are thoroughly dried to prevent catalyst deactivation.[8]

    • Connect the reactor to a system capable of delivering precise flow rates of gaseous benzene and ethylene, and for maintaining the desired reaction temperature and pressure.

  • Reaction Execution:

    • Heat the reactor to the target temperature (e.g., 300-450 °C) under a continuous flow of an inert gas.[2]

    • Introduce vaporized benzene into the reactor, typically mixed with a carrier gas.

    • Once the system has stabilized, introduce ethylene at the desired molar ratio to benzene.[2]

  • Product Collection and Analysis:

    • The reactor effluent is cooled to condense the liquid products.

    • The product mixture is then analyzed using techniques like gas chromatography (GC) to determine the conversion of reactants and the selectivity for ethylbenzene and various byproducts.

Mandatory Visualization

Alkylation_Pathway Benzene Benzene Ethylbenzene Ethylbenzene Benzene->Ethylbenzene + Ethylene Ethylene Ethylene Diethylbenzene Diethylbenzene (DEB) Ethylbenzene->Diethylbenzene + Ethylene (Polysubstitution) Triethylbenzene Triethylbenzene (TEB) Diethylbenzene->Triethylbenzene + Ethylene (Polysubstitution)

Caption: Reaction pathway showing the formation of polysubstituted byproducts.

Troubleshooting_Workflow Start High Polysubstitution Observed CheckRatio Is Benzene/Ethylene ratio high? Start->CheckRatio IncreaseRatio Increase Benzene/Ethylene Ratio CheckRatio->IncreaseRatio No CheckTemp Is temperature optimized? CheckRatio->CheckTemp Yes IncreaseRatio->CheckTemp OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp No CheckCatalyst Using shape-selective catalyst? CheckTemp->CheckCatalyst Yes OptimizeTemp->CheckCatalyst ChangeCatalyst Switch to Zeolite Catalyst CheckCatalyst->ChangeCatalyst No End Improved Selectivity CheckCatalyst->End Yes ChangeCatalyst->End

Caption: Troubleshooting workflow for minimizing polysubstituted byproducts.

References

Troubleshooting low yield in Friedel-Crafts alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving high yields in Friedel-Crafts alkylation experiments.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to directly address specific issues encountered during experiments that may lead to low product yield.

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts alkylation reaction has a very low yield or is not working at all. What are the common causes?

A: A low or non-existent yield in Friedel-Crafts alkylation can be attributed to several critical factors, primarily related to the catalyst, substrate, alkylating agent, and reaction conditions.

  • Catalyst Inactivity : The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the solvent, reagents, or on the glassware will react with and deactivate the catalyst.[1][2] It is crucial to maintain strictly anhydrous (dry) conditions for the reaction to succeed.[1]

  • Deactivated Aromatic Ring : The reaction is an electrophilic aromatic substitution, meaning it works best with electron-rich aromatic rings. If your aromatic substrate contains strongly electron-withdrawing (deactivating) groups, the reaction may be very slow or fail entirely.[1][3][4] Such groups include nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), and carbonyls (-COR).[1][4]

  • Unsuitable Substrates : Aromatic compounds that contain amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally not suitable for Friedel-Crafts reactions.[3][5] The lone pair of electrons on the nitrogen or oxygen atoms will coordinate with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the aromatic ring.[2][3][6]

  • Poorly Reactive Alkylating Agent : The reaction fails with vinyl or aryl halides because the corresponding carbocations are too unstable to form under the reaction conditions.[4][5][7][8] The alkyl halide must be able to form a carbocation or a highly polarized complex with the Lewis acid.[9][10]

  • Sub-optimal Temperature : The reaction temperature can significantly influence the yield. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions and decomposition.[11][12]

Issue 2: Formation of Multiple Products

Q: My reaction is producing a mixture of products instead of the single desired compound. Why is this happening and how can I improve selectivity?

A: The formation of multiple products is a well-known challenge in Friedel-Crafts alkylation, often stemming from two key issues: polyalkylation and carbocation rearrangement.

  • Polyalkylation : The alkyl group that is added to the aromatic ring is an electron-donating, activating group. This makes the mono-alkylated product more reactive than the starting material, leading to further alkylation and the formation of di-, tri-, or even more substituted products.[3][13][14] This is a common cause of low yield for the desired mono-alkylated product.

  • Carbocation Rearrangement : The carbocation intermediate generated from the alkyl halide can rearrange to a more stable form via a hydride or alkyl shift.[7] For example, attempting to add a primary alkyl chain like 1-propyl may result in the formation of an isopropyl group on the ring, as the primary carbocation rearranges to a more stable secondary carbocation before attacking the benzene (B151609) ring.[10][15] This leads to a mixture of structural isomers.[11]

Issue 3: Reaction Mixture Darkens or Forms Tar

Q: My reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of my product. What causes this?

A: The formation of dark, tarry materials is typically a sign of decomposition or polymerization, which can be caused by overly vigorous reaction conditions.

  • Excessive Heat : High reaction temperatures can lead to the decomposition of starting materials, intermediates, or products.[11][12]

  • Reactive Substrates : Highly activated aromatic substrates may be prone to polymerization or other side reactions under the strongly acidic conditions of the reaction.

  • Uncontrolled Reaction Rate : Adding the alkylating agent or catalyst too quickly can cause the reaction to become too vigorous, leading to localized heating and decomposition.[11]

Frequently Asked Questions (FAQs)

Q1: How can I prevent polyalkylation?

A1: The most effective strategy to minimize polyalkylation is to use a large excess of the aromatic substrate.[3][7][11] This increases the statistical probability that the electrophile (the carbocation) will react with a molecule of the starting material rather than the more reactive mono-alkylated product.[11]

Q2: How can I avoid carbocation rearrangement to get a straight-chain alkyl product?

A2: To obtain products with straight-chain alkyl groups without rearrangement, the best approach is to perform a Friedel-Crafts acylation followed by a reduction step.[11][16] The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[3][9] The resulting ketone can then be reduced to the desired alkyl chain using methods like the Clemmensen (zinc amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[11][17]

Q3: What are the best practices for ensuring my catalyst is active?

A3: To ensure your Lewis acid catalyst is active, you must handle it under strictly anhydrous conditions. Use a fresh, unopened bottle of the catalyst if possible, or one that has been stored properly in a desiccator.[2] The catalyst should be a fine, free-flowing powder; if it is clumpy or smells strongly of HCl, it has likely been compromised by moisture and should not be used.[2] All glassware must be thoroughly flame-dried or oven-dried before use, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: Can I use an alcohol or an alkene as the alkylating agent instead of an alkyl halide?

A4: Yes, alcohols and alkenes can also serve as alkylating agents in the presence of a strong protic acid (like H₂SO₄) or a Lewis acid.[13][16][18] These precursors also generate carbocation intermediates that can then alkylate the aromatic ring.[16] However, they are still susceptible to the same limitations of carbocation rearrangement and polyalkylation.[13]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Friedel-Crafts Alkylation
Symptom Possible Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive (hydrated) Lewis acid catalyst.[11] 2. Aromatic ring is strongly deactivated (e.g., contains -NO₂).[11][19] 3. Substrate contains -NH₂ or -OH groups.[3] 4. Alkylating agent is a vinyl or aryl halide.[4][5]1. Use fresh, anhydrous catalyst and dry equipment/reagents.[11] 2. Use a more activated aromatic substrate.[11] 3. Protect the functional group before the reaction.[12] 4. Use a suitable alkyl halide (primary, secondary, tertiary).
Mixture of structural isomers Carbocation intermediate rearrangement.[5][7][11]1. Use an alkylating agent that forms a stable carbocation (e.g., tertiary halide).[11] 2. Perform Friedel-Crafts acylation followed by reduction.[11]
Multiple alkylation products The mono-alkylated product is more reactive than the starting material.[3][14]1. Use a large excess of the aromatic substrate.[11][13][20] 2. Consider Friedel-Crafts acylation, as the acylated product is deactivated.[3]
Dark, tarry reaction mixture 1. Reaction temperature is too high.[11] 2. Reaction is too vigorous (reagents added too quickly).[11]1. Perform the reaction at a lower temperature (use an ice bath).[11] 2. Control the rate of addition of the alkylating agent or catalyst.[11]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride

This protocol describes a standard procedure for a reaction known to proceed with good yield and minimal side reactions due to the use of a tertiary alkyl halide which forms a stable carbocation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (C₆H₆) - Caution: Benzene is a known carcinogen.

  • tert-Butyl chloride ((CH₃)₃CCl)

  • Ice-water bath

  • Dilute hydrochloric acid (HCl) for workup

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Flame-dried round-bottom flask, magnetic stirrer, dropping funnel, and condenser with a drying tube.

Procedure:

  • Setup: Assemble the flame-dried glassware. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]

  • Catalyst Suspension: To the round-bottom flask, add anhydrous benzene (a large excess, e.g., 5 equivalents) and anhydrous aluminum chloride (approx. 1.2 equivalents). Cool the mixture in an ice bath with stirring.

  • Substrate Addition: Add tert-butyl chloride (1.0 equivalent) to the dropping funnel. Add it dropwise to the stirred benzene/AlCl₃ suspension over 30 minutes, ensuring the temperature remains low.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further by distillation if necessary.[11]

Protocol 2: Ensuring Anhydrous Reaction Conditions

This protocol details the critical steps to prevent catalyst deactivation by moisture.

  • Glassware Preparation: All glassware (flasks, condenser, dropping funnel, stir bar) must be rigorously dried. This can be achieved by placing them in an oven at >120 °C for several hours and allowing them to cool in a desiccator, or by flame-drying the assembled apparatus under a vacuum immediately before use.

  • Reagent and Solvent Purity: Use freshly opened containers of anhydrous Lewis acids.[11] Solvents should be of an anhydrous grade or freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).

  • Inert Atmosphere: Assemble the apparatus while hot and immediately place it under a positive pressure of an inert gas like nitrogen or argon. Use septa and needles for reagent transfers where possible.

  • Catalyst Handling: The Lewis acid catalyst is highly hygroscopic.[2] Weigh and transfer it quickly in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield in Friedel-Crafts Alkylation Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Substrate Is the Substrate Suitable? Start->Check_Substrate Check_Conditions Are Conditions Optimal? Start->Check_Conditions Check_Side_Reactions Are Side Reactions Occurring? Start->Check_Side_Reactions Moisture Moisture Contamination? Check_Catalyst->Moisture Deactivated_Ring Deactivating Groups (-NO2, -CN, etc.)? Check_Substrate->Deactivated_Ring Stoichiometry Stoichiometry Correct? Check_Conditions->Stoichiometry Rearrangement Carbocation Rearrangement? Check_Side_Reactions->Rearrangement Moisture->Check_Substrate No Sol_Anhydrous Solution: Use Anhydrous Conditions, Fresh Catalyst Moisture->Sol_Anhydrous Yes NH2_OH_Groups Amine or Hydroxyl Groups Present? Deactivated_Ring->NH2_OH_Groups No Sol_Substrate Solution: Choose Activated Substrate or Protect Groups Deactivated_Ring->Sol_Substrate Yes NH2_OH_Groups->Check_Conditions No NH2_OH_Groups->Sol_Substrate Yes Polyalkylation Polyalkylation? Rearrangement->Polyalkylation No Sol_Acylation Solution: Use Acylation-Reduction Sequence Rearrangement->Sol_Acylation Yes Sol_Excess_Arene Solution: Use Large Excess of Aromatic Substrate Polyalkylation->Sol_Excess_Arene Yes Stoichiometry->Check_Side_Reactions Yes Sol_Optimize Solution: Optimize Temp & Time, Check Stoichiometry Stoichiometry->Sol_Optimize No ReactionPathways cluster_start Reactants cluster_products Potential Products & Side Products cluster_limitations Limitations Leading to Low Yield Arene Aromatic Ring (Arene) Carbocation Carbocation Intermediate (R+) Desired_Product Desired Mono-Alkylated Product (Ar-R) Arene->Desired_Product Step 2: Electrophilic Attack No_Reaction Deactivated Arene (e.g., Nitrobenzene) No Reaction Arene->No_Reaction is electron-poor RX Alkyl Halide (R-X) + Lewis Acid (AlCl3) RX->Carbocation Step 1: Forms Electrophile Deactivation Catalyst Deactivation (Reaction with H2O, -NH2, -OH) RX->Deactivation complexation Carbocation->Desired_Product Step 2: Electrophilic Attack Rearranged_Product Rearranged Isomer (Ar-R') Carbocation->Rearranged_Product Rearrangement to more stable carbocation Poly_Product Poly-Alkylated Products (Ar-R_n) Desired_Product->Poly_Product Product is more reactive than starting material

References

Technical Support Center: Catalyst Deactivation in 1-Cyclohexyl-3-ethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of 1-Cyclohexyl-3-ethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the synthesis of this compound?

A1: The primary causes of deactivation for solid acid catalysts, such as zeolites (e.g., ZSM-5, Beta, Y-type), commonly used in this synthesis are:

  • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface and within its pores is a major deactivation pathway.[1][2] This blockage of active sites restricts reactant access and product diffusion.[3]

  • Polyalkylation: The desired product, this compound, can undergo further alkylation with cyclohexene (B86901) to form heavier polyalkylated byproducts.[4] These larger molecules can block the catalyst pores and contribute to coking.

  • Catalyst Poisoning: Impurities in the feedstock, such as water or nitrogen-containing compounds, can poison the acid sites of the catalyst, rendering them inactive. Lewis acid catalysts, in particular, are highly sensitive to moisture.

  • Thermal Degradation: High reaction temperatures can lead to irreversible changes in the catalyst structure, such as dealumination in zeolites, resulting in a loss of acidic sites and activity.

Q2: How can I minimize catalyst deactivation during my experiments?

A2: To prolong catalyst life, consider the following preventative measures:

  • Feedstock Purity: Ensure that the ethylbenzene (B125841) and cyclohexene feedstocks are free from water and other potential poisons.

  • Optimized Reaction Conditions:

    • Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to minimize coking and thermal degradation.

    • Molar Ratio: Use a high molar ratio of ethylbenzene to cyclohexene to favor the monoalkylation product and suppress polyalkylation.[3]

  • Catalyst Selection: Choose a catalyst with appropriate pore size and acidity for this specific reaction. For instance, large-pore zeolites like Y-type or BEA are often preferred for the alkylation of benzene (B151609) with larger molecules to minimize diffusion limitations.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and catalyst poisoning from atmospheric components.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in many cases, especially for deactivation by coking, the catalyst can be regenerated. The most common method is a controlled burnout of the coke in a stream of air or a diluted oxygen mixture at elevated temperatures. However, the regeneration conditions must be carefully controlled to avoid thermal damage to the catalyst.

Troubleshooting Guides

Issue 1: Low or No Conversion of Reactants

Possible Cause Troubleshooting Steps
Catalyst Deactivation - Check for signs of coking (e.g., discoloration of the catalyst).- If coking is suspected, attempt catalyst regeneration.- If the catalyst has been used multiple times, it may have reached the end of its lifespan and needs to be replaced.
Inactive Catalyst - For Lewis acid catalysts, ensure strictly anhydrous conditions.- For solid acid catalysts, confirm proper activation before use.
Insufficient Catalyst Acidity - The catalyst may not be acidic enough for the reaction. Consider using a catalyst with stronger acid sites.
Incorrect Reaction Temperature - The temperature may be too low. Gradually increase the temperature while monitoring for byproduct formation.

Issue 2: Poor Selectivity to this compound (High Levels of Byproducts)

Possible Cause Troubleshooting Steps
Polyalkylation - Increase the molar ratio of ethylbenzene to cyclohexene.[3]- Lower the reaction temperature.
Isomerization - The reaction may be producing other isomers of cyclohexylethylbenzene. Optimize the catalyst and reaction conditions to favor the desired meta isomer.
Oligomerization of Cyclohexene - High catalyst acidity and temperature can promote the oligomerization of cyclohexene. Consider a less acidic catalyst or lower reaction temperatures.
Coke Formation - Coke on the catalyst surface can alter its selectivity. Regenerate the catalyst.

Quantitative Data on Catalyst Deactivation

The following table provides illustrative data on the deactivation of a zeolite catalyst over time in the alkylation of ethylbenzene with cyclohexene. Note that specific deactivation rates will vary depending on the catalyst type and reaction conditions.

Time on Stream (hours)Cyclohexene Conversion (%)Selectivity to this compound (%)
109892
509588
1008580
1507072
2005565

Experimental Protocols

1. Synthesis of this compound using a Solid Acid Catalyst (Adapted from a similar procedure for cyclohexylbenzene[5])

Materials:

  • Ethylbenzene (anhydrous)

  • Cyclohexene (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst-15 or a calcined zeolite like H-BEA)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Activation: If using a zeolite catalyst, activate it by calcining at a high temperature (e.g., 550 °C) under a flow of dry air for several hours to remove any adsorbed water.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried.

  • Charging Reactants: Charge the flask with the solid acid catalyst and anhydrous ethylbenzene. A typical starting point is a 5:1 molar ratio of ethylbenzene to cyclohexene.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 100-150 °C) with vigorous stirring.

  • Addition of Cyclohexene: Add anhydrous cyclohexene dropwise from the dropping funnel over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC).

  • Work-up: After the reaction is complete (as determined by GC), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Purification: Wash the organic layer with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Product Isolation: Remove the excess ethylbenzene by distillation under reduced pressure. The desired product, this compound, can be further purified by vacuum distillation.

2. Catalyst Regeneration Protocol

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it with a solvent like toluene (B28343) or hexane (B92381) to remove any adsorbed organic species.

  • Drying: Dry the catalyst in an oven at 100-120 °C to remove the washing solvent.

  • Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst to a high temperature (e.g., 500-550 °C) under a slow flow of dry air or a mixture of nitrogen and a small percentage of oxygen. The heating rate should be controlled to avoid a rapid temperature increase due to the exothermic combustion of coke.

  • Hold Time: Maintain the final temperature for several hours until the coke is completely burned off (indicated by the disappearance of any dark color on the catalyst).

  • Cooling: Cool the catalyst to room temperature under a flow of dry nitrogen.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption.

Visualizations

CatalystDeactivationTroubleshooting start Experiment Start issue Low Conversion or Poor Selectivity? start->issue check_catalyst Inspect Catalyst Condition issue->check_catalyst Yes end Successful Synthesis issue->end No coked Catalyst Coked? check_catalyst->coked regenerate Regenerate Catalyst coked->regenerate Yes check_conditions Review Reaction Conditions coked->check_conditions No regenerate->start replace Replace Catalyst regenerate->replace temp Temperature Too Low/High? check_conditions->temp adjust_temp Adjust Temperature temp->adjust_temp Yes ratio Incorrect Molar Ratio? temp->ratio No adjust_temp->start adjust_ratio Adjust Molar Ratio ratio->adjust_ratio Yes feed_purity Check Feedstock Purity ratio->feed_purity No adjust_ratio->start purify_feed Purify/Dry Feedstock feed_purity->purify_feed purify_feed->start

Caption: Troubleshooting workflow for catalyst deactivation.

ExperimentalWorkflow start Start catalyst_prep Catalyst Preparation (Activation/Calcination) start->catalyst_prep reaction_setup Reaction Setup (Dry Glassware, Inert Atmosphere) catalyst_prep->reaction_setup reaction Alkylation Reaction (Controlled Temp. & Addition) reaction_setup->reaction monitoring Reaction Monitoring (GC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Washing, Drying) monitoring->workup Complete purification Product Purification (Distillation) workup->purification analysis Product Characterization (NMR, GC-MS) purification->analysis end End analysis->end

Caption: Experimental workflow for synthesis.

References

Improving separation of ortho, meta, and para isomers of cyclohexylethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of ortho-, meta-, and para-cyclohexylethylbenzene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating ortho, meta, and para isomers of cyclohexylethylbenzene?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of these positional isomers. Reversed-phase HPLC, utilizing columns with specific selectivities for aromatic compounds, is particularly effective. Gas Chromatography (GC) can also be employed, especially when coupled with a mass spectrometer (MS) for identification. For larger scale purification, crystallization can be a viable, albeit more complex, method.

Q2: Which HPLC column is recommended for the separation of cyclohexylethylbenzene isomers?

A2: Due to the aromatic nature of cyclohexylethylbenzene, columns that provide π-π interactions are often the most successful. Phenyl-Hexyl and Biphenyl columns are highly recommended as they offer enhanced selectivity for positional isomers compared to standard C18 columns.[1][2][3] A C18 column can be a good starting point for method development, but may not provide baseline resolution of all three isomers.[4]

Q3: What are the key parameters to optimize in an HPLC method for this separation?

A3: The most critical parameters to optimize are the mobile phase composition (the ratio of organic solvent to water), the type of organic solvent (acetonitrile vs. methanol), and the column temperature.[5] Adjusting the mobile phase strength will have the largest impact on retention time, while changing the organic modifier can significantly alter selectivity between the isomers.[6][7]

Q4: Can I use Gas Chromatography (GC) to separate these isomers?

A4: Yes, Gas Chromatography is a suitable technique for the separation of volatile isomers like cyclohexylethylbenzene.[8] The choice of the GC column's stationary phase is crucial for achieving separation. Columns with polar stationary phases or those with molecular sieve properties that can differentiate based on the subtle differences in the isomers' shapes and boiling points are often effective.[8]

Q5: Is crystallization a practical method for isolating a single isomer?

A5: Crystallization can be a practical method for purification, particularly on a larger scale, but it often requires significant method development.[9] The success of crystallization depends on the differences in the melting points and solubilities of the isomers in a given solvent. It is often used to enrich a solution in one isomer, which may then be further purified by another technique like HPLC. Fractional crystallization, which involves a series of crystallization and separation steps, may be necessary to achieve high purity.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

HPLC Troubleshooting

Q1: My ortho, meta, and para peaks are co-eluting or have poor resolution. What should I do?

A1: Poor resolution is a common challenge in isomer separation. Here is a systematic approach to improve it:

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the retention time of all isomers and may provide better separation.[7]

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice versa. These solvents exhibit different selectivities for aromatic compounds and can significantly alter the elution order and resolution of the isomers.

  • Adjust Column Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, although it may also lead to broader peaks and longer run times.[5] Conversely, increasing the temperature can improve efficiency. Experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimum.

  • Switch to a Different Column: If mobile phase optimization is insufficient, your current stationary phase may not be suitable. For cyclohexylethylbenzene isomers, a Phenyl-Hexyl or Biphenyl column is recommended to enhance π-π interactions and improve selectivity.[1][3]

Q2: I'm observing peak splitting for one or more of my isomer peaks. What is the cause and how can I fix it?

A2: Peak splitting can be caused by several factors. Here’s how to troubleshoot this issue:

  • Injection Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample flow path, leading to split peaks.[10][11] Solution: Try flushing the column in the reverse direction (if the manufacturer's instructions permit). If this doesn't work, the column may need to be replaced. Using a guard column can help prevent contamination of the analytical column.[10]

  • Co-elution of an Impurity: The split peak may actually be two different compounds eluting very close together. Solution: Try injecting a smaller volume of your sample to see if the two peaks become more distinct. Further method optimization may be required to separate the impurity from your isomer of interest.

Q3: My retention times are shifting from one injection to the next. What could be the problem?

A3: Unstable retention times can compromise the reliability of your results. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Composition Changes: If your mobile phase is prepared by mixing solvents, ensure it is thoroughly mixed and degassed. Evaporation of the more volatile solvent component can alter the mobile phase composition over time.

  • Pump Issues: Air bubbles in the pump or faulty check valves can lead to an inconsistent flow rate. Solution: Degas your mobile phase and purge the pump. If the problem persists, the pump seals or check valves may need to be replaced.

Crystallization Troubleshooting

Q1: I'm not getting any crystals to form, even after cooling the solution.

A1: The absence of crystal formation is a common issue in crystallization experiments. Here are some techniques to induce crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]

  • Seeding: If you have a small crystal of the desired pure isomer, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reduce Solvent Volume: It's possible your solution is not sufficiently saturated. Gently evaporate some of the solvent to increase the concentration of the isomers and then allow it to cool again.

  • Cool to a Lower Temperature: If cooling to room temperature is not sufficient, try using an ice bath to further decrease the temperature and reduce the solubility of the isomers.[12]

Q2: The crystals I obtained are impure. How can I improve the purity?

A2: Impurities can be trapped within the crystal lattice or adhere to the crystal surface.

  • Recrystallization: This is the most common method to purify a crystalline solid. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to slowly cool and recrystallize. This process should leave a larger proportion of the impurities in the mother liquor.

  • Slow Cooling: Rapid cooling can lead to the formation of small crystals that trap impurities. Allow the solution to cool slowly to promote the growth of larger, purer crystals.[12]

  • Washing the Crystals: After filtering the crystals from the mother liquor, wash them with a small amount of ice-cold solvent to remove any adhering impurities.

Experimental Protocols

HPLC Method for Separation of Cyclohexylethylbenzene Isomers

This protocol provides a starting point for the separation of ortho, meta, and para isomers of cyclohexylethylbenzene using reversed-phase HPLC.

Instrumentation and Materials:

  • HPLC System with a UV detector

  • Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standards of ortho-, meta-, and para-cyclohexylethylbenzene

  • Sample diluent: 70:30 (v/v) Acetonitrile:Water

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare individual stock solutions of each isomer at 1 mg/mL in the sample diluent.

  • Prepare a mixed standard solution containing all three isomers at a concentration of 10 µg/mL each by diluting the stock solutions in the sample diluent.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Hypothetical Quantitative Data:

The following table presents hypothetical, yet realistic, data for the separation of cyclohexylethylbenzene isomers based on the protocol above. Actual results may vary depending on the specific HPLC system and column used.

IsomerRetention Time (min)Resolution (Rs)USP Tailing Factor
para-cyclohexylethylbenzene8.5-1.1
meta-cyclohexylethylbenzene9.21.81.2
ortho-cyclohexylethylbenzene10.12.11.3
Fractional Crystallization for Enrichment of the para Isomer

This protocol describes a general procedure for the enrichment of the para-cyclohexylethylbenzene isomer from a mixture.

Materials:

  • Mixture of cyclohexylethylbenzene isomers

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the isomer mixture in a minimal amount of hot methanol in an Erlenmeyer flask to create a saturated solution.

  • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Air-dry the crystals.

  • Analyze the purity of the crystals and the mother liquor by HPLC or GC to determine the extent of enrichment.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Isomer Standards inject Inject Sample prep_standards->inject prep_mobile_phase Prepare & Degas Mobile Phase equilibrate Equilibrate System prep_mobile_phase->equilibrate equilibrate->inject separate Isocratic Separation (Phenyl-Hexyl Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Isomers integrate->quantify

Caption: Workflow for the HPLC separation of cyclohexylethylbenzene isomers.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Optimization start Poor Peak Resolution (Co-elution) opt_strength Adjust Organic Solvent % start->opt_strength change_solvent Switch Acetonitrile <=> Methanol opt_strength->change_solvent If resolution is still poor outcome Improved Resolution opt_strength->outcome If resolution is improved opt_temp Optimize Column Temperature change_solvent->opt_temp If resolution is still poor change_solvent->outcome If resolution is improved change_column Use Phenyl-Hexyl or Biphenyl Column opt_temp->change_column If resolution is still poor opt_temp->outcome If resolution is improved change_column->outcome

References

Technical Support Center: Resolving Peak Overlap in GC Analysis of Alkylaromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap during the gas chromatographic (GC) analysis of alkylaromatic hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and how can I identify it in my chromatogram?

A1: Peak co-elution occurs when two or more compounds elute from the GC column at or near the same time, resulting in overlapping chromatographic peaks. This can lead to inaccurate identification and quantification. You can identify co-elution through several indicators:

  • Asymmetrical peak shapes: Look for peaks that are not perfectly Gaussian, exhibiting fronting or tailing. A shoulder on a peak is a strong indication of a co-eluting compound.[1]

  • Broader than expected peaks: If a peak is significantly wider than other peaks in the chromatogram with similar retention times, it may be composed of multiple unresolved compounds.

  • Mass Spectrometry (MS) analysis: If you are using a GC-MS system, you can examine the mass spectra across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it confirms the presence of multiple components.[2] Many modern chromatography data systems have automated peak purity analysis functions that perform this check.[3]

Q2: What is the difference between chromatographic resolution and mathematical deconvolution?

A2: Chromatographic resolution refers to the physical separation of compounds on the GC column. This is achieved by optimizing parameters like the stationary phase, column dimensions, temperature program, and carrier gas flow rate to increase the time interval between the elution of different analytes.[2] Mathematical deconvolution, on the other hand, is a data processing technique applied after the analysis. It uses algorithms to separate overlapping peaks based on subtle differences in their mass spectra or chromatographic profiles, even if they are not physically separated on the column.[4]

Q3: When should I focus on improving chromatographic separation versus using deconvolution software?

A3: It is generally best practice to first optimize the chromatographic method to achieve the best possible physical separation.[2] This provides more robust and reliable data. Deconvolution should be used as a tool to resolve minor overlaps that cannot be eliminated through method optimization or for highly complex samples where complete chromatographic resolution is not feasible. Over-reliance on deconvolution for poorly separated peaks can lead to inaccurate quantification.

Q4: Can changing the carrier gas help resolve overlapping peaks?

A4: Yes, the choice of carrier gas and its linear velocity can impact resolution. Hydrogen and helium are the most common carrier gases in capillary GC. Hydrogen often provides better efficiency and allows for faster analysis times at higher linear velocities without a significant loss in resolution.[5] Optimizing the carrier gas flow rate can improve peak sharpness and, in some cases, enhance the separation of closely eluting compounds.[6]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Overlap

If you are experiencing peak overlap, follow this systematic approach to diagnose and resolve the issue.

Step 1: Identify the Problem

Confirm that you have a co-elution issue by examining your chromatogram for the signs mentioned in FAQ Q1 (asymmetrical peaks, broad peaks) and by using mass spectral analysis if available.

Step 2: Method Optimization - The First Line of Defense

Before considering more complex solutions, start by optimizing your existing GC method. These adjustments are often the most effective and straightforward.

  • Optimize the Temperature Program: This is often the most impactful parameter for improving resolution.[7]

    • Lower the initial temperature: This can improve the separation of early eluting, volatile compounds.[7]

    • Reduce the ramp rate: A slower temperature ramp gives analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting isomers.[8]

    • Introduce an isothermal hold: If a critical pair of peaks is co-eluting, an isothermal hold at a temperature just below their elution temperature can improve their separation.[9]

  • Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas affects both analysis time and resolution.

    • Lower the flow rate: This can increase the interaction time with the stationary phase and improve resolution, though it will also increase the analysis time.[10]

    • Optimize for efficiency: Use the van Deemter or Golay equation as a theoretical guide to find the optimal flow rate for your column and carrier gas to achieve the best peak sharpness.

Step 3: Evaluate Your GC Column

If method optimization is insufficient, the issue may lie with your choice of GC column.

  • Column Selection: The stationary phase chemistry is the most critical factor for selectivity.[11]

    • Change the stationary phase polarity: If you are using a non-polar column (e.g., 5% phenyl-methylpolysiloxane), switching to a more polar column (e.g., a polyethylene (B3416737) glycol or a higher phenyl-content column) can alter the elution order and resolve co-eluting peaks. Aromatic hydrocarbons, being polarizable, often show good separation on highly polar columns.[2]

    • Increase column length: Doubling the column length will increase resolution by a factor of approximately 1.4, but will also double the analysis time.[11]

    • Decrease column internal diameter: A smaller internal diameter (e.g., 0.18 mm vs. 0.25 mm) increases column efficiency and can improve resolution.[5]

    • Decrease film thickness: A thinner stationary phase film can lead to sharper peaks and faster analysis times, but may reduce the column's capacity.[5]

Step 4: Advanced Data Processing

If complete chromatographic resolution is not achievable, mathematical deconvolution can be employed.

  • Utilize Deconvolution Software: Most modern GC-MS software packages include deconvolution algorithms (e.g., AMDIS).[12] These tools can mathematically separate overlapping peaks by analyzing their mass spectral data.[4] For this to be effective, there must be some differences in the mass spectra of the co-eluting compounds.

Data Presentation

The following tables provide quantitative data on how different GC parameters can affect the resolution of alkylaromatic hydrocarbons.

Table 1: Effect of Column Temperature on the Resolution of Toluene, Ethylbenzene (B125841), and Xylene Isomers

Column Temperature (°C)Retention Time (min) - TolueneRetention Time (min) - EthylbenzeneRetention Time (min) - m,p-XyleneRetention Time (min) - o-XyleneResolution (Ethylbenzene / m,p-Xylene)Resolution (m,p-Xylene / o-Xylene)
755.4559.3339.83611.3213.459.36
1003.4575.0535.2405.8472.527.68
1252.5843.3003.4083.6941.495.26

Data adapted from Shimadzu Application News No. G212.[11] This data illustrates that increasing the column temperature decreases analysis time but also reduces the resolution between closely eluting isomers.

Table 2: Comparison of Stationary Phases for Alkylaromatic Hydrocarbon Separation

Stationary Phase TypePolarityTypical Application for AlkylaromaticsSelectivity Characteristics
100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Non-polarGeneral screening, separation primarily by boiling point.Limited selectivity for positional isomers.
5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS)Non-polarWidely used for a broad range of compounds, including BTEX. Good general-purpose column.Good for separating ethylbenzene from xylene isomers.[13]
35-50% Phenyl-methylpolysiloxane (e.g., DB-35, HP-35)Mid-polarIncreased selectivity for aromatic compounds.Can improve the resolution of xylene isomers.[14]
Polyethylene Glycol (PEG) / WAX (e.g., DB-WAX, Innowax)PolarGood for separating polar compounds and providing different selectivity for aromatics.Can resolve m- and p-xylene.[13]
Specialty Phases (e.g., Pillar[8]arene-based)VariesHigh-resolution separation of challenging isomers like xylenes.Offers unique selectivity based on molecular shape and non-covalent interactions.[14][15]

Experimental Protocols

Protocol 1: GC-MS Analysis of BTEX (Benzene, Toluene, Ethylbenzene, Xylenes)

This protocol provides a starting point for the analysis of common C6-C8 alkylaromatic hydrocarbons.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer (GC-MS).

    • Autosampler.

  • GC Column:

    • Rxi-624Sil MS (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent mid-polarity column.[16]

  • GC Conditions:

    • Inlet: Split/Splitless injector at 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 100°C.

      • Ramp 2: 20°C/min to 220°C, hold for 2 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Procedure for Optimizing Resolution:

    • Initial Analysis: Run a standard mixture containing the target alkylaromatic hydrocarbons using the conditions above.

    • Evaluate Separation: Examine the chromatogram for any co-eluting peaks, particularly between ethylbenzene and the xylene isomers.

    • Adjust Temperature Program: If co-elution is observed, first try reducing the initial temperature ramp rate (e.g., from 10°C/min to 5°C/min).[8]

    • Adjust Carrier Gas Flow: If temperature program adjustments are insufficient, try reducing the carrier gas flow rate (e.g., from 1.2 mL/min to 1.0 mL/min) to increase interaction time with the stationary phase.[10]

    • Consider Column Change: If significant co-elution persists, consider changing to a column with a different stationary phase as outlined in Table 2.

Mandatory Visualization

Troubleshooting_Workflow start Peak Overlap Observed step1 Step 1: Confirm Co-elution - Asymmetrical Peaks? - Broad Peaks? - Varying Mass Spectra? start->step1 step2 Step 2: Optimize GC Method step1->step2 step2a Adjust Temperature Program - Lower Initial Temp - Reduce Ramp Rate - Add Isothermal Hold step2->step2a step2b Optimize Carrier Gas Flow - Adjust Flow Rate step2a->step2b If unresolved end_resolved Peak Resolution Achieved step2a->end_resolved Resolved step3 Step 3: Evaluate GC Column step2b->step3 If unresolved step2b->end_resolved Resolved step3a Change Stationary Phase (Different Polarity) step3->step3a step3b Modify Column Dimensions - Increase Length - Decrease ID step3a->step3b If unresolved step3a->end_resolved Resolved step4 Step 4: Use Deconvolution Software step3b->step4 If unresolved step3b->end_resolved Resolved step4->end_resolved Resolved end_unresolved Consult Further Expertise step4->end_unresolved If unresolved

Caption: A logical workflow for troubleshooting and resolving peak overlap in GC analysis.

Resolution_Factors Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention Factor (k) (Time in Stationary Phase) Resolution->Retention sub_efficiency Influenced by: - Column Length - Column ID - Carrier Gas Velocity Efficiency->sub_efficiency sub_selectivity Influenced by: - Stationary Phase Chemistry - Temperature Selectivity->sub_selectivity sub_retention Influenced by: - Temperature - Stationary Phase Retention->sub_retention

Caption: The key chromatographic factors that contribute to peak resolution.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzene Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR-based structural elucidation of substituted aromatic compounds. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting complex ¹H NMR spectra of substituted benzene (B151609) rings.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shift ranges for protons on a substituted benzene ring?

A1: Protons directly attached to a benzene ring, known as aryl protons, typically resonate in the range of 6.5-8.5 ppm.[1][2] The exact chemical shift is influenced by the electronic nature of the substituents on the ring. Unsubstituted benzene resonates at approximately 7.3 ppm.[3][4] Protons on a carbon adjacent to the aromatic ring, known as benzylic protons, appear further upfield, generally between 2.0 and 3.0 ppm.[1][2]

Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of aromatic protons?

A2: The nature of the substituent significantly impacts the electron density of the aromatic ring, which in turn affects the chemical shifts of the aryl protons.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OR increase the electron density of the ring through resonance, particularly at the ortho and para positions. This increased electron density leads to greater shielding of the protons at these positions, causing their signals to shift to a higher field (upfield, lower ppm values).[3][5]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -C=O decrease the electron density of the ring. This deshields the aromatic protons, causing their signals to shift to a lower field (downfield, higher ppm values).[3][4]

Q3: What are the characteristic coupling constant (J-value) ranges for aromatic protons?

A3: Spin-spin coupling between protons on a benzene ring provides valuable information about their relative positions. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled protons.

Coupling TypeNumber of BondsTypical J-Value (Hz)
ortho37 - 10 Hz
meta42 - 3 Hz
para50 - 1 Hz

ortho-coupling is the strongest and is most useful for identifying adjacent protons.[5][6] meta-coupling is significantly smaller, and para-coupling is often not resolved.[5][7]

Troubleshooting Guides

Problem 1: My aromatic signals are overlapping and difficult to interpret.

Solution: Overlapping signals in the aromatic region are a common challenge, especially with polysubstituted rings or at lower magnetic field strengths.

  • Increase Spectrometer Field Strength: If possible, re-run the sample on a higher field NMR spectrometer (e.g., 500 MHz or higher). Higher field strengths increase the chemical shift dispersion, which can resolve overlapping multiplets.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It can help trace the connectivity of protons around the ring, even if their signals are overlapping in the 1D spectrum.

    • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system. For a substituted benzene ring, it can help group all the signals belonging to that ring.

  • Solvent Effects: Changing the NMR solvent can sometimes alter the chemical shifts of the protons enough to resolve overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to chloroform-d (B32938) or DMSO-d₆.

Problem 2: I am unsure of the substitution pattern (ortho, meta, or para) on my disubstituted benzene ring.

Solution: The substitution pattern can often be determined by analyzing the number of signals, their splitting patterns, and their integration in the aromatic region, which corresponds to 4 protons for a disubstituted ring.[8]

  • para-Substitution: This pattern is often the most straightforward to identify. Due to the molecule's symmetry, you will typically observe two signals in the aromatic region, which often appear as two doublets (an AA'BB' system).[9][10][11]

  • ortho-Substitution: This pattern results in four distinct signals in the aromatic region, often appearing as a complex multiplet. None of the signals are singlets.[11]

  • meta-Substitution: This pattern also gives four signals. However, the proton situated between the two substituents often appears as a singlet or a triplet with a small meta-coupling, as it has no ortho neighbors.[11][12]

The following DOT script visualizes the expected number of signals for different disubstitution patterns.

G sub_pattern Disubstituted Benzene (4 Aromatic Protons) para Para-Substitution (e.g., 1,4-disubstituted) sub_pattern->para Symmetrical ortho Ortho-Substitution (e.g., 1,2-disubstituted) sub_pattern->ortho Asymmetrical meta Meta-Substitution (e.g., 1,3-disubstituted) sub_pattern->meta Asymmetrical two_signals 2 Aromatic Signals (Often two doublets) para->two_signals four_signals_ortho 4 Aromatic Signals (Complex multiplet, no singlets) ortho->four_signals_ortho four_signals_meta 4 Aromatic Signals (Often includes a broad singlet) meta->four_signals_meta

Caption: Logic for determining disubstitution patterns from ¹H NMR.

Problem 3: I can't assign specific signals to the ortho, meta, or para protons relative to a substituent.

Solution: Assigning specific protons requires considering both through-bond (J-coupling) and through-space (NOE) effects.

  • Step 1: Analyze Coupling Patterns: Identify adjacent protons by looking for large ortho-couplings (7-10 Hz). A proton showing a large coupling will be ortho to the proton it is coupled with.

  • Step 2: Use Chemical Shift Trends: Protons ortho and para to an electron-donating group will be upfield, while those ortho and para to an electron-withdrawing group will be downfield.[3]

  • Step 3: Perform a 2D NOESY or 1D NOE Experiment: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization through space.[13] A NOESY experiment will show correlations (cross-peaks) between protons that are close in space, typically less than 5 Å apart.[14] By irradiating a proton on a substituent (e.g., a -CH₃ group), you can observe an NOE to the ortho protons on the ring, confirming their spatial proximity.

The following DOT script illustrates the workflow for assigning aromatic protons.

G start Start with Complex Aromatic Spectrum j_coupling Analyze J-Coupling (Identify ortho, meta relationships) start->j_coupling chem_shift Analyze Chemical Shifts (Effect of EDG/EWG) start->chem_shift noe Perform NOESY/NOE Experiment (Identify through-space proximity) j_coupling->noe Ambiguity remains chem_shift->noe Ambiguity remains assignment Final Proton Assignment noe->assignment

Caption: Workflow for assigning protons in a substituted benzene ring.

Experimental Protocols

Protocol 1: 1D Nuclear Overhauser Effect (NOE) Difference Spectroscopy

This experiment is used to identify protons that are spatially close to a proton of interest.

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality ¹H NMR spectrum of the sample.

  • Select the Proton for Irradiation: Identify the signal of a specific proton (e.g., a benzylic proton or a proton on a substituent) that you want to use as a reference.

  • Set Up the NOE Experiment:

    • This is typically a pre-defined experiment in the spectrometer software (e.g., selnogp).

    • The experiment involves two parts: an "on-resonance" irradiation and an "off-resonance" irradiation.

    • On-Resonance: The frequency of the selected proton is targeted with a low-power RF pulse for a specific duration (the mixing time, typically a few seconds). This saturates the target proton's signal.

    • Off-Resonance: An identical experiment is run, but the irradiation frequency is set to a region of the spectrum where there are no signals. This serves as the control spectrum.

  • Data Processing: The spectrometer software subtracts the off-resonance free induction decay (FID) from the on-resonance FID.

  • Interpretation: After Fourier transformation, the resulting "difference spectrum" is displayed.

    • The irradiated proton will appear as a large negative signal.

    • Protons that are spatially close to the irradiated proton will show a positive enhancement (a positive peak), indicating an NOE. The intensity of this enhancement is inversely proportional to the sixth power of the distance between the protons.

Protocol 2: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

This 2D experiment maps all through-space correlations simultaneously.

  • Setup: The NOESY pulse sequence is a standard experiment on modern NMR spectrometers. Key parameters to set include:

    • Mixing Time (τm): This is the crucial parameter that allows for cross-relaxation to occur. For small molecules (MW < 600), typical mixing times are in the range of 500-1500 ms. The optimal time depends on the molecule's tumbling rate in solution.[14]

  • Acquisition: The 2D experiment is run, acquiring a series of FIDs as the evolution time (t₁) is incremented.

  • Processing: A 2D Fourier transform is applied to the data to generate the 2D spectrum.

  • Interpretation:

    • The 1D spectrum appears along the diagonal.

    • Cross-peaks appear off the diagonal, connecting the signals of two protons that are spatially close. The volume of the cross-peak is related to the distance between the protons. For small molecules, NOE cross-peaks have the opposite phase to the diagonal peaks.[14] By identifying which aromatic protons show a cross-peak to a known substituent proton, their positions on the ring can be assigned.

References

Technical Support Center: Managing Temperature Control in Exothermic Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing temperature control in exothermic alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively conducting these sensitive experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of heat management in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during exothermic alkylation reactions in a question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition

  • Question: I initiated my alkylation reaction, and the temperature is rising much faster than anticipated. What should I do, and what could be the cause?

    Answer: An unexpectedly rapid temperature increase is a serious safety concern that could lead to a runaway reaction.

    Immediate Actions:

    • Immediately stop the addition of the reagent.

    • Ensure your cooling bath has sufficient capacity (e.g., add more dry ice to an acetone (B3395972) bath).[1]

    • If the temperature continues to rise uncontrollably, be prepared to execute your pre-planned emergency shutdown procedure, which may include quenching the reaction with a suitable cold solvent or non-reactive quenching agent.

    Potential Causes and Solutions:

CauseSolution
Reagent addition is too fast. Reduce the rate of addition of the alkylating agent or catalyst. A slower addition rate allows the cooling system to dissipate the generated heat more effectively.
Inadequate cooling. Ensure your cooling bath is at the target temperature and has sufficient thermal mass for the scale of your reaction. For very low temperatures, ensure a homogenous slurry of the cooling agent and solvent for efficient heat transfer.[1][2]
Poor heat transfer. Increase the stirring rate to improve heat dissipation from the reaction mixture to the cooling bath. Ensure the reaction flask is sufficiently immersed in the cooling bath.
Reaction concentration is too high. Consider diluting the reaction mixture. A larger volume of solvent can act as a heat sink, absorbing the heat generated.[3]

Issue 2: Temperature Fluctuations Throughout the Reaction

  • Question: My reaction temperature is unstable, fluctuating significantly even with a cooling bath. How can I achieve better temperature stability?

    Answer: Temperature instability can lead to inconsistent reaction outcomes and the formation of side products.

    Potential Causes and Solutions:

CauseSolution
Inadequate mixing. Inefficient stirring can create localized hot spots within the reaction mixture.[4] Ensure your stir bar is adequately sized for the flask and the stirring speed is sufficient to create a vortex. For viscous reactions, a mechanical overhead stirrer may be necessary.
Poorly prepared cooling bath. An ice-water bath should be a slurry to ensure good thermal contact.[1] For dry ice baths, ensure there is enough solvent to create a mobile slurry and periodically add more dry ice to maintain the temperature.[2]
Heat loss/gain from the environment. Insulate the reaction vessel above the cooling bath level, for example, with glass wool or aluminum foil, to minimize heat exchange with the ambient air.
Inaccurate temperature monitoring. Ensure your thermometer or thermocouple is calibrated and placed correctly within the reaction mixture, not touching the sides of the flask.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of a potential runaway reaction in a laboratory setting?

A1: Early warning signs of a thermal runaway include:

  • A sudden, accelerating rate of temperature increase that does not respond to cooling.

  • A rapid increase in pressure within a closed or semi-closed system.

  • Noticeable changes in the reaction mixture's color, viscosity, or gas evolution that deviate from the expected observations.

  • Vigorous, uncontrolled boiling of the solvent.

It is crucial to have a clear understanding of the potential hazards of your specific reaction and to have a pre-planned emergency response.[5]

Q2: How does the choice of solvent affect temperature control?

A2: The solvent plays a critical role in heat management. Key properties to consider are:

  • Heat Capacity and Thermal Conductivity: Solvents with higher heat capacities can absorb more heat for a given temperature increase, while those with higher thermal conductivity will transfer heat more efficiently to the cooling bath.

  • Boiling Point: A solvent with a low boiling point can start to boil, which can dissipate a significant amount of heat (heat of vaporization). However, this can also lead to pressure buildup and loss of solvent if not properly managed with a reflux condenser.[6]

  • Viscosity: More viscous solvents can impede efficient stirring and heat transfer.

Q3: What is the impact of stirring speed on heat transfer?

A3: Adequate stirring is crucial for maintaining uniform temperature and preventing the formation of localized hot spots.[4] Increasing the stirring speed generally improves the heat transfer from the reaction mixture to the walls of the flask and into the cooling bath. However, at a certain point, further increases in stirring speed may not significantly improve heat transfer and could introduce other issues like splashing. The optimal stirring speed will depend on the viscosity of the reaction mixture and the geometry of the flask and stirrer.

Q4: How can I estimate the potential exotherm of my reaction before running it?

A4: For novel reactions, it is highly recommended to perform a small-scale trial to observe the exotherm. For known reactions, literature sources often provide information on the reaction's thermal profile. For more rigorous safety assessments, techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can be used to determine the heat of reaction and the rate of heat release under specific conditions.[4]

Quantitative Data Summary

The following tables provide estimated data for common laboratory conditions to aid in experimental design.

Table 1: Common Laboratory Cooling Baths [7][8]

Coolant MixtureAchievable Temperature (°C)
Ice / Water0
Ice / Saturated NaCl-20
Dry Ice / Acetone-78
Dry Ice / Isopropanol-77
Liquid Nitrogen / Diethyl Ether-116
Liquid Nitrogen / Isopentane-160
Liquid Nitrogen-196

Table 2: Thermal Properties of Common Laboratory Solvents [9][10]

SolventHeat Capacity (J/g·K) at 25°CThermal Conductivity (W/m·K) at 25°C
Water4.180.607
Acetone2.160.161
Toluene1.700.131
Dichloromethane (B109758)1.200.121
Diethyl Ether2.340.139
N,N-Dimethylformamide (DMF)2.040.183
Acetonitrile2.230.187

Table 3: Estimated Effect of Stirring Speed on Overall Heat Transfer Coefficient (U) in a 250 mL Round-Bottom Flask in a Dry Ice/Acetone Bath

Note: These are illustrative values. The actual heat transfer coefficient will vary based on flask geometry, solvent properties, and cooling bath setup.

Stirring Speed (RPM)Estimated Overall Heat Transfer Coefficient (W/m²·K)
0 (no stirring)50 - 100
100150 - 250
300300 - 450
500400 - 600

Experimental Protocols

Protocol: Controlled Friedel-Crafts Alkylation of Anisole (B1667542) with tert-Butyl Chloride

This protocol details a common exothermic alkylation reaction and emphasizes temperature control measures.

Materials:

  • Anisole

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Thermometer or thermocouple

  • Cooling bath (e.g., ice-salt bath)

  • Drying tube (e.g., with calcium chloride)

Methodology:

  • Setup:

    • Assemble the reaction apparatus in a fume hood. The round-bottom flask should be equipped with a magnetic stir bar, a thermometer/thermocouple to monitor the internal temperature, and an addition funnel. Attach a drying tube to the top of the addition funnel to protect the reaction from atmospheric moisture.

    • Prepare an ice-salt cooling bath capable of maintaining a temperature between -10 °C and 0 °C.

  • Initial Cooling and Reagent Addition:

    • To the round-bottom flask, add anhydrous aluminum chloride and anhydrous dichloromethane.

    • Immerse the flask in the cooling bath and begin stirring. Allow the mixture to cool to between -10 °C and -5 °C.

  • Controlled Addition of Reactants:

    • In the addition funnel, prepare a solution of anisole and tert-butyl chloride in anhydrous dichloromethane.

    • Once the AlCl₃ suspension is at the target temperature, begin the dropwise addition of the anisole and tert-butyl chloride solution from the addition funnel.

    • Crucially, monitor the internal reaction temperature closely during the addition. The rate of addition should be controlled to maintain the temperature below 0 °C. If the temperature begins to rise rapidly, slow down or temporarily stop the addition until the temperature is back within the desired range.[11]

  • Reaction Monitoring and Completion:

    • After the addition is complete, continue to stir the reaction mixture in the cooling bath for an additional 30 minutes.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding crushed ice portion-wise while maintaining cooling with the bath. This is a highly exothermic step and must be done with caution.

  • Workup and Purification:

    • Proceed with a standard aqueous workup to remove the aluminum salts and isolate the crude product.

    • Purify the product by column chromatography or distillation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup Assemble Apparatus cool_reagents Cool AlCl3 Suspension setup->cool_reagents add_reactants Controlled Addition of Reactants cool_reagents->add_reactants prepare_solution Prepare Reactant Solution prepare_solution->add_reactants monitor_temp Monitor Temperature add_reactants->monitor_temp monitor_rxn Monitor Reaction (TLC) add_reactants->monitor_rxn monitor_temp->add_reactants Adjust Addition Rate quench Quench Reaction monitor_rxn->quench isolate Isolate Crude Product quench->isolate purify Purify Product isolate->purify

Caption: Experimental workflow for a controlled exothermic alkylation.

Troubleshooting_Logic cluster_controlled Controlled cluster_uncontrolled Uncontrolled start Temperature Increase? proceed Continue Monitoring start->proceed No stop_addition Stop Reagent Addition start->stop_addition Yes check_cooling Check Cooling Capacity stop_addition->check_cooling check_stirring Check Stirring check_cooling->check_stirring consider_dilution Consider Dilution check_stirring->consider_dilution emergency_stop Emergency Shutdown? consider_dilution->emergency_stop emergency_stop->proceed No, Stabilized quench_rxn Quench Reaction emergency_stop->quench_rxn Yes

References

Preventing rearrangement reactions in cyclohexylation of aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aromatic cyclohexylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on preventing undesired rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding significant amounts of methylcyclopentyl aromatics instead of the desired cyclohexyl product. What is causing this?

A1: This is a classic sign of carbocation rearrangement. The secondary cyclohexyl carbocation, formed during the initial stages of the Friedel-Crafts reaction, can rearrange into a more stable tertiary methylcyclopentyl carbocation through a ring contraction and hydride shift.[1][2] This rearranged carbocation then alkylates the aromatic ring, leading to the undesired isomer.

The diagram below illustrates the desired reaction pathway versus the undesired rearrangement pathway.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Aromatic Aromatic Ring InitialCarbocation Secondary Cyclohexyl Carbocation Aromatic->InitialCarbocation Formation Cycloalkene Cyclohexene (B86901) Cycloalkene->InitialCarbocation Formation Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->InitialCarbocation Formation RearrangedCarbocation Tertiary Methylcyclopentyl Carbocation (More Stable) InitialCarbocation->RearrangedCarbocation Rearrangement (Ring Contraction) DesiredProduct Desired Product: Cyclohexyl Aromatic InitialCarbocation->DesiredProduct Direct Alkylation (Desired Pathway) UndesiredProduct Undesired Product: Methylcyclopentyl Aromatic RearrangedCarbocation->UndesiredProduct Alkylation

Caption: Reaction pathways in aromatic cyclohexylation.
Q2: How can I suppress or prevent this carbocation rearrangement?

A2: Several strategies can be employed to minimize rearrangement, primarily by controlling the reaction conditions and choosing an appropriate catalytic system. The key is to favor the direct alkylation of the secondary carbocation before it has time to rearrange.

The following flowchart provides a troubleshooting guide to help you select the right adjustments for your experiment.

G start Rearrangement Products Detected? temp_check Is Temperature > 0°C? start->temp_check Yes lower_temp Action: Lower temperature (e.g., -20°C to 0°C) temp_check->lower_temp Yes catalyst_check Using strong Lewis Acid (e.g., AlCl₃, FeCl₃)? temp_check->catalyst_check No lower_temp->catalyst_check change_catalyst Action: Switch to a milder or shape-selective catalyst. catalyst_check->change_catalyst Yes solvent_check Using a nonpolar solvent? catalyst_check->solvent_check No catalyst_options Catalyst Options: - Zeolites (e.g., H-BEA, ZSM-5) - Ionic Liquids - Weaker Lewis Acids (e.g., ZnCl₂) change_catalyst->catalyst_options change_catalyst->solvent_check change_solvent Action: Consider a more polar or coordinating solvent. solvent_check->change_solvent Yes end_node Monitor product distribution via GC-MS or NMR. solvent_check->end_node No change_solvent->end_node

Caption: Troubleshooting workflow for rearrangement reactions.

Key strategies include:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of rearrangement.[3][4] Running the reaction at temperatures between -20°C and 0°C is often effective.

  • Catalyst Selection: Strong Lewis acids like AlCl₃ aggressively promote carbocation formation and subsequent rearrangement.[5] Switching to milder Lewis acids or heterogeneous catalysts can improve selectivity.

  • Use of Shape-Selective Catalysts: Zeolites (e.g., Y, Beta, ZSM-5) are microporous aluminosilicates that can offer shape selectivity.[6][7][8] The confined pore structure can sterically hinder the formation of the bulkier rearranged carbocation, thus favoring the desired product.

  • Ionic Liquids as Catalysts/Solvents: Certain ionic liquids can act as both the catalyst and solvent, offering a milder reaction environment that can suppress rearrangement.

Q3: What is the quantitative effect of catalyst choice on product selectivity?

A3: The choice of catalyst has a profound impact on the ratio of cyclohexyl to methylcyclopentyl products. Solid acid catalysts, particularly zeolites, are often superior to traditional Lewis acids in suppressing rearrangement.

The table below summarizes typical product distributions with different catalysts for the alkylation of benzene (B151609) with cyclohexene.

Catalyst TypeCatalyst ExampleReaction Temp. (°C)Cyclohexylbenzene (B7769038) (%)Methylcyclopentylbenzene (%)Reference
Lewis Acid AlCl₃25~20-30~70-80General Knowledge[5]
Lewis Acid FeCl₃25~35-45~55-65General Knowledge
Solid Acid Zeolite H-Beta80>95<5[7][9]
Solid Acid Zeolite Y100>90<10[9][10]
Ionic Liquid [BMIM]Cl·2AlCl₃30~85-95~5-15[11][12]

Note: Yields are approximate and can vary based on specific reaction conditions such as reaction time, solvent, and reactant ratios.

Q4: Can you provide a sample experimental protocol for selective cyclohexylation using a zeolite catalyst?

A4: Certainly. The following is a representative protocol for the liquid-phase alkylation of benzene with cyclohexene over a Zeolite H-Beta catalyst, designed to minimize rearrangement.

Objective: To synthesize cyclohexylbenzene with high selectivity.

Materials:

  • Benzene (anhydrous)

  • Cyclohexene

  • Zeolite H-Beta (Si/Al ratio = 25-50), activated

  • Nitrogen gas (inert atmosphere)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

Protocol:

  • Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating at 450-500°C under a flow of dry air or nitrogen for 4-6 hours to remove adsorbed water. Cool down under vacuum or in a desiccator and store in a moisture-free environment.

  • Reaction Setup: Assemble a three-neck flask with a reflux condenser, a thermometer, and a septum for reactant addition. Purge the entire system with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

  • Charging Reactants: To the flask, add the activated Zeolite H-Beta catalyst (e.g., 5-10% by weight relative to cyclohexene). Add anhydrous benzene, using a large excess to minimize polyalkylation (e.g., a benzene:cyclohexene molar ratio of 10:1).

  • Reaction Execution: Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 80°C). Once the temperature is stable, slowly add cyclohexene dropwise over 30-60 minutes using a syringe pump.

  • Monitoring: Allow the reaction to proceed for 2-6 hours. Monitor the progress by taking small aliquots periodically and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of cyclohexene and the selectivity towards cyclohexylbenzene.

  • Workup: After the reaction is complete (as determined by GC-MS), cool the mixture to room temperature. Separate the catalyst from the liquid product mixture by filtration or centrifugation.

  • Purification: Wash the filtrate with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄). Remove the excess benzene by rotary evaporation. The crude product can be further purified by vacuum distillation if required.

This protocol provides a robust starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific aromatic substrates.

References

Technical Support Center: Enhancing the Efficiency of Anhydrous Aluminium Chloride (AlCl₃) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the efficiency of anhydrous aluminium chloride (AlCl₃) as a catalyst in chemical reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why must anhydrous aluminium chloride be used in many reactions, such as Friedel-Crafts?

A1: Anhydrous aluminium chloride is a powerful Lewis acid, meaning it can accept an electron pair.[1][2][3] This property is crucial for its catalytic activity in reactions like Friedel-Crafts, where it helps generate the electrophile, the species that attacks the aromatic ring.[4][5] If water is present, AlCl₃ will react violently with it to form hydrated aluminum chloride and hydrochloric acid.[1][6] The hydrated form is not an effective Lewis acid and will not catalyze the desired reaction, leading to low or no product yield.[1][2]

Q2: My reaction is not working or has a very low yield. What are the most common reasons?

A2: The most common reasons for low or no yield in AlCl₃-catalyzed reactions are:

  • Presence of moisture: AlCl₃ is extremely sensitive to water. Any moisture in your glassware, solvents, or reagents will deactivate the catalyst.[7][8]

  • Deactivated aromatic ring: If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be too deactivated to undergo electrophilic aromatic substitution.[7]

  • Insufficient catalyst: In some reactions, like Friedel-Crafts acylation, the product can form a complex with AlCl₃, effectively removing it from the catalytic cycle. In such cases, a stoichiometric amount of the catalyst is often required.[9][10]

  • Poor quality reagents: Impurities in your starting materials can interfere with the reaction.

Q3: How can I ensure my reaction conditions are sufficiently anhydrous?

A3: To maintain anhydrous conditions, you should:

  • Thoroughly dry all glassware in an oven or by flame-drying under vacuum before use.[7]

  • Use anhydrous grade solvents, and consider purifying them by distillation over a suitable drying agent.

  • Use freshly opened containers of anhydrous AlCl₃ or store it in a desiccator.[8]

  • Conduct the reaction under an inert atmosphere, such as nitrogen or argon, and use drying tubes to protect the reaction from atmospheric moisture.[7]

Q4: Can I reuse my anhydrous AlCl₃ catalyst?

A4: For homogeneous reactions, direct reuse of AlCl₃ from the reaction mixture is generally not recommended due to deactivation and the difficulty of separation. However, for heterogeneous (supported) AlCl₃ catalysts, recycling is more feasible after washing and drying.[11] Regeneration of the catalyst can sometimes be achieved, but it often requires specific procedures to remove impurities and restore its activity.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments using anhydrous AlCl₃ catalyst.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Deactivation by Moisture 1. Ensure all glassware is rigorously dried. 2. Use anhydrous solvents and reagents. 3. Handle AlCl₃ under an inert atmosphere.[7][8]
Deactivated Aromatic Substrate 1. Check if the substrate contains strongly electron-withdrawing groups.[7] 2. Consider using a more reactive aromatic compound if possible.
Insufficient Catalyst Loading 1. In Friedel-Crafts acylation, ensure at least a stoichiometric amount of AlCl₃ is used.[9][10] 2. For other reactions, consider a modest increase in catalyst loading.
Sub-optimal Reaction Temperature 1. The reaction may require heating to proceed at a reasonable rate. 2. Conversely, high temperatures can lead to side reactions and decomposition. Optimize the temperature based on literature precedents for similar reactions.[7]
Formation of Multiple Products Polyalkylation (in Friedel-Crafts Alkylation) 1. The alkylated product is often more reactive than the starting material. 2. Use a large excess of the aromatic substrate to favor mono-alkylation.
Carbocation Rearrangement (in Friedel-Crafts Alkylation) 1. The initial carbocation may rearrange to a more stable one.[5] 2. Consider using Friedel-Crafts acylation followed by reduction to obtain the desired alkylated product without rearrangement.
Reaction Mixture Turns Dark or Tarry Decomposition of Starting Materials or Products 1. This can be caused by excessively high temperatures. Try running the reaction at a lower temperature. 2. The substrate or product may not be stable under the strong Lewis acidic conditions.
Difficulty in Product Isolation/Work-up Formation of a Stable Product-Catalyst Complex 1. During work-up, carefully and slowly pour the reaction mixture onto a mixture of ice and concentrated HCl to hydrolyze the aluminum chloride complex.[9] 2. If an emulsion forms, adding a saturated solution of NaCl (brine) can help break it.[8]

Section 3: Data Presentation

Table 1: Effect of Solvent on Friedel-Crafts Acylation Yield
SolventDielectric Constant (approx.)Product Yield (%)Reference
Carbon Disulfide (CS₂)2.6~90% (for 1-acetylnaphthalene)
Dichloromethane (B109758) (CH₂Cl₂)9.125.4% (for 2-acetyl-6-methylnaphthalene)
Nitrobenzene (C₆H₅NO₂)34.861.8% (for 2-acetyl-6-methylnaphthalene)

Note: Yields are highly substrate and reaction condition dependent. This table provides a general illustration of solvent effects.

Table 2: Influence of Temperature on Friedel-Crafts Alkylation
Reaction Temperature (°C)Benzyl Chloride Conversion (%)Selectivity to Diphenylmethane (%)Reference
50~55~80[11]
80~95~75[11]

Reaction Conditions: Benzene-to-benzyl chloride molar ratio of 15:1, FeCl₃ catalyst. While not AlCl₃, this data illustrates the general trend of temperature effects in Friedel-Crafts alkylation.

Section 4: Experimental Protocols

Protocol 1: Purification of Anhydrous Aluminium Chloride by Sublimation

Objective: To obtain highly pure, active AlCl₃ catalyst by removing non-volatile impurities.

Materials:

  • Crude anhydrous AlCl₃

  • Sublimation apparatus (including a cold finger)

  • Heating mantle or oil bath

  • Vacuum pump

  • Schlenk flask for collecting the purified AlCl₃

Procedure:

  • Assemble the sublimation apparatus and ensure all glassware is thoroughly dried.

  • Place the crude AlCl₃ in the bottom of the sublimation apparatus.

  • Insert the cold finger and connect it to a coolant source (e.g., circulating cold water).

  • Carefully apply a vacuum to the apparatus.

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath. The sublimation of AlCl₃ typically occurs at temperatures around 180°C under atmospheric pressure, but the temperature will be lower under vacuum.[1]

  • The pure AlCl₃ will sublime and deposit as a white crystalline solid on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Carefully break the vacuum by introducing an inert gas (e.g., nitrogen or argon).

  • Quickly scrape the purified AlCl₃ from the cold finger into a dry Schlenk flask under an inert atmosphere for storage.

Protocol 2: General Procedure for Friedel-Crafts Acylation

Objective: To synthesize an aromatic ketone via Friedel-Crafts acylation. This protocol uses the acylation of anisole (B1667542) with acetyl chloride as an example.

Materials:

  • Anhydrous aluminium chloride (AlCl₃)

  • Anisole (anhydrous)

  • Acetyl chloride (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Crushed ice and concentrated HCl for work-up

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube.

  • In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.[9]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for the desired time (monitor by TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Section 5: Visualizations

Catalyst_Deactivation_Pathway Active_AlCl3 Active Anhydrous AlCl₃ Inactive_Hydrated Inactive Hydrated AlCl₃ [Al(H₂O)₆]Cl₃ Active_AlCl3->Inactive_Hydrated Hydrolysis Inactive_Complex Inactive AlCl₃-Lewis Base Adduct Active_AlCl3->Inactive_Complex Coordination Inactive_Product_Complex Sequestered AlCl₃ Active_AlCl3->Inactive_Product_Complex Complexation Moisture H₂O (Moisture) Moisture->Inactive_Hydrated Lewis_Base Lewis Base (e.g., R-OH, R-NH₂) Lewis_Base->Inactive_Complex Product_Complex Product-Catalyst Complex (in Acylation) Product_Complex->Inactive_Product_Complex

Caption: Pathways of anhydrous AlCl₃ catalyst deactivation.

Troubleshooting_Workflow Start Low/No Product Yield Check_Moisture Check for Moisture Contamination (Glassware, Solvents, Reagents) Start->Check_Moisture Moisture_Source Source of Moisture? Check_Moisture->Moisture_Source Check_Substrate Evaluate Aromatic Substrate Activity (Check for deactivating groups) Substrate_Issue Deactivated Substrate? Check_Substrate->Substrate_Issue Check_Catalyst Verify Catalyst Activity & Loading (Fresh AlCl₃, Stoichiometry) Catalyst_Issue Catalyst Problem? Check_Catalyst->Catalyst_Issue Check_Temp Review Reaction Temperature Temp_Issue Temperature Optimal? Check_Temp->Temp_Issue Moisture_Source->Check_Substrate No Solution_Moisture Implement Strict Anhydrous Techniques Moisture_Source->Solution_Moisture Yes Substrate_Issue->Check_Catalyst No Solution_Substrate Use More Reactive Substrate or Alternative Synthetic Route Substrate_Issue->Solution_Substrate Yes Catalyst_Issue->Check_Temp No Solution_Catalyst Use Fresh Catalyst / Adjust Loading Catalyst_Issue->Solution_Catalyst Yes Solution_Temp Optimize Reaction Temperature Temp_Issue->Solution_Temp Yes End Improved Yield Temp_Issue->End No Solution_Moisture->End Solution_Substrate->End Solution_Catalyst->End Solution_Temp->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

Navigating Isomeric Complexity: A Comparative NMR Analysis of 1-Cyclohexyl-3-ethylbenzene and 1-Cyclohexyl-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of two constitutional isomers: 1-Cyclohexyl-3-ethylbenzene and 1-Cyclohexyl-4-ethylbenzene. Due to the limited availability of public experimental spectra for these specific compounds, this guide utilizes high-quality predicted NMR data to highlight the key distinguishing features arising from their structural differences.

The subtle change in the position of the ethyl group on the benzene (B151609) ring, from the meta position in this compound to the para position in 1-Cyclohexyl-4-ethylbenzene, induces distinct changes in the chemical environments of the constituent protons and carbon atoms. These differences are directly observable in their respective NMR spectra, allowing for unambiguous identification.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectra of the two isomers reveal key differences, particularly in the aromatic region. The substitution pattern on the benzene ring directly influences the chemical shifts and splitting patterns of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns

Assignment This compound (Predicted) 1-Cyclohexyl-4-ethylbenzene (Predicted)
Aromatic CH7.18 (t, 1H), 7.03 (d, 1H), 7.00 (s, 1H), 6.97 (d, 1H)7.10 (d, 2H), 7.08 (d, 2H)
Cyclohexyl CH2.45 (tt, 1H)2.45 (tt, 1H)
Ethyl CH₂2.62 (q, 2H)2.60 (q, 2H)
Cyclohexyl CH₂1.85 (m, 4H), 1.75 (m, 1H), 1.40 (m, 4H), 1.25 (m, 1H)1.85 (m, 4H), 1.75 (m, 1H), 1.40 (m, 4H), 1.25 (m, 1H)
Ethyl CH₃1.23 (t, 3H)1.22 (t, 3H)

Disclaimer: The NMR data presented in this guide is predicted by computational models and is intended for illustrative and comparative purposes. Actual experimental values may vary.

In the case of this compound (the meta isomer), the aromatic region is expected to show a more complex pattern with four distinct signals: a triplet and three signals that could be doublets or singlets depending on the resolution and coupling constants. This complexity arises from the lower symmetry of the molecule. In contrast, the para-substitution in 1-Cyclohexyl-4-ethylbenzene results in a more simplified aromatic region, typically exhibiting two doublets (an AA'BB' system), reflecting the higher symmetry of the molecule where protons on opposite sides of the ring are chemically equivalent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra also provide clear distinguishing features between the two isomers. The number of unique carbon signals in the aromatic region is a direct indicator of the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment This compound (Predicted) 1-Cyclohexyl-4-ethylbenzene (Predicted)
Aromatic C (quaternary)148.2, 144.5145.5, 141.9
Aromatic CH128.4, 126.3, 125.5, 124.7128.1 (2C), 126.8 (2C)
Cyclohexyl CH44.744.4
Ethyl CH₂29.128.6
Cyclohexyl CH₂34.8 (2C), 27.2 (2C), 26.334.9 (2C), 27.2 (2C), 26.3
Ethyl CH₃15.815.9

Disclaimer: The NMR data presented in this guide is predicted by computational models and is intended for illustrative and comparative purposes. Actual experimental values may vary.

For this compound, six distinct signals are predicted in the aromatic region (two quaternary and four methine carbons), consistent with its lower symmetry. Conversely, 1-Cyclohexyl-4-ethylbenzene is expected to show only four aromatic signals (two quaternary and two methine carbons, with the methine carbons appearing as signals for two carbons each) due to the plane of symmetry bisecting the ethyl and cyclohexyl groups.

Structural Comparison

The following diagram illustrates the structural difference between the two isomers, which is the underlying reason for the observed differences in their predicted NMR spectra.

Figure 1. Molecular structures of the meta and para isomers.

Experimental Workflow

A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for compounds of this nature is outlined below. This workflow ensures data quality and reproducibility.

experimental_workflow prep Sample Preparation dissolve Dissolve ~10-20 mg (1H) or ~50-100 mg (13C) in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep->dissolve transfer Transfer to a 5 mm NMR tube. dissolve->transfer acquisition Data Acquisition transfer->acquisition instrument Use a 400 MHz (or higher) NMR spectrometer. acquisition->instrument setup Lock, tune, and shim the instrument. instrument->setup params Acquire spectra using standard parameters (e.g., 30° pulse, 1-2s relaxation delay). setup->params processing Data Processing params->processing ft Fourier transform the FID. processing->ft phase_baseline Phase and baseline correct the spectrum. ft->phase_baseline reference Reference the spectrum to TMS (0 ppm). phase_baseline->reference analysis Spectral Analysis reference->analysis integrate Integrate signals (1H). analysis->integrate assign Assign peaks to corresponding nuclei. integrate->assign

Figure 2. Standard experimental workflow for NMR spectroscopy.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Carefully transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • For a standard ¹H NMR experiment, a 30-degree pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are commonly used. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • For a standard ¹³C NMR experiment, a 30-degree pulse angle, a spectral width of approximately 240 ppm, and a relaxation delay of 2-5 seconds are used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software.

  • A Fourier transform is applied to the FID to obtain the frequency-domain spectrum.

  • The spectrum is then phase-corrected and the baseline is corrected to ensure accurate integration and peak identification.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

By following these protocols and understanding the principles of NMR spectroscopy, researchers can effectively differentiate between isomers like this compound and 1-Cyclohexyl-4-ethylbenzene, ensuring the correct identification of their synthesized or isolated compounds.

Comparative Guide to Lewis Acid Catalysts for Cyclohexylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of a cyclohexyl group to aromatic scaffolds, known as cyclohexylation, is a pivotal transformation in the synthesis of various fine chemicals, pharmaceutical intermediates, and advanced materials. This reaction, a subset of the broader Friedel-Crafts alkylation, is critically dependent on the choice of an acid catalyst. This guide provides a comparative analysis of common Lewis acid catalysts used for this purpose, presenting objective experimental data to aid in catalyst selection and methods development.

Data Presentation: Catalyst Performance in Cyclohexylation

The efficacy of a catalyst in cyclohexylation is determined by its ability to promote high conversion of the starting material while maintaining high selectivity towards the desired mono-alkylated product. The following tables summarize performance data for various catalysts in the cyclohexylation of two common substrates: benzene (B151609) and phenol (B47542).

Table 1: Comparative Performance of Catalysts for Cyclohexylation of Benzene
CatalystCyclohexylating AgentTemp. (°C)Time (h)Benzene Conversion (%)Cyclohexylbenzene Selectivity (%)Notes / Reference
AlCl₃ Cyclohexene (B86901)3 - 203.5HighLow (Polyalkylation)Reaction yields a mixture of mono-, di-, tri-, and tetracyclohexylbenzene.[1]
H₂SO₄ CyclohexeneIce-cooled2~55% (Yield-based)High for Mono-alkylationYield of 200g monocyclohexylbenzene from 2 moles of cyclohexene.[1]
FeCl₃ in [bmim]Cl *1-Octadecene**30< 1100% (Olefin)> 98% (Monoalkylbenzene)Demonstrates high activity of FeCl₃ in an ionic liquid medium.[2]
Delaminated MWW Zeolite CyclohexeneOptimized100099.9% (Cyclohexene)95.4% (CHB + DCHB)Shows exceptional stability and selectivity for a solid acid catalyst.[3]

*Abbreviations: [bmim]Cl = 1-butyl-3-methylimidazolium chloride; CHB = Cyclohexylbenzene; DCHB = Dicyclohexylbenzene. **Note: 1-Octadecene is used as a proxy for long-chain alkene reactivity, demonstrating the catalyst's general efficacy.

Table 2: Comparative Performance of Catalysts for Cyclohexylation of Phenol
CatalystCyclohexylating AgentTemp. (°C)Phenol Conversion (%)Selectivity / Key Product(s)Notes / Reference
AlCl₃ Cyclohexene15FastHigh o/p ratio (~4.5)Faster than solid acids but suffers from rapid deactivation.[4]
H-Y Zeolite Cyclohexanol (B46403)200~85p-cyclohexylphenolLarge-pore zeolites show high conversion at elevated temperatures.
H-Mordenite Zeolite Cyclohexanol200~85p-cyclohexylphenolPerformance is comparable to H-Y zeolite under similar conditions.[5]
H-β Zeolite Cyclohexanol200~72p-cyclohexylphenolSlightly lower conversion compared to H-Y and H-Mordenite.[5]
Sn⁴⁺ modified H-β Zeolite Cyclohexanol120High> 95% for 2-cyclohexylphenolMetal modification can dramatically enhance regioselectivity.[5]
20% DTP/K-10 Clay *Cyclohexene60HighHigh for O-alkylationFavors the formation of cyclohexyl phenyl ether at lower temperatures.

*Abbreviations: DTP = Dodecatungstophosphoric acid.

Mandatory Visualization

The following diagrams illustrate the fundamental reaction mechanism and a typical experimental workflow for performing a Lewis acid-catalyzed cyclohexylation reaction.

G cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_regen Step 3: Catalyst Regeneration Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation (Electrophile) Cyclohexene->Carbocation AlCl3_1 Lewis Acid (AlCl₃) AlCl3_1->Carbocation + H⁺ (trace acid) Benzene Benzene Ring Arenium Arenium Ion (Resonance Stabilized) Carbocation->Arenium Benzene->Arenium Product Cyclohexylbenzene Arenium->Product AlCl4 [AlCl₃(H)]⁻ Arenium->AlCl4 - H⁺ AlCl3_2 AlCl₃ Regenerated AlCl4->AlCl3_2 HCl HCl AlCl4->HCl

Caption: Mechanism of Friedel-Crafts Cyclohexylation.

G start Start setup Setup dry glassware under inert atmosphere start->setup add_reactants Add aromatic substrate and Lewis acid catalyst setup->add_reactants cool Cool mixture in ice bath (0-5 °C) add_reactants->cool add_agent Slowly add cyclohexylating agent (e.g., cyclohexene) cool->add_agent react Stir at specified temperature and time add_agent->react quench Quench reaction with ice-cold water/HCl react->quench extract Perform liquid-liquid extraction (e.g., with diethyl ether) quench->extract dry Dry combined organic layers (e.g., with MgSO₄) extract->dry concentrate Remove solvent under reduced pressure dry->concentrate analyze Analyze product via GC/MS, NMR concentrate->analyze end_node End analyze->end_node

Caption: General Experimental Workflow for Cyclohexylation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are generalized protocols for typical cyclohexylation reactions using two major classes of catalysts.

Protocol 1: Cyclohexylation of Benzene using AlCl₃ Catalyst

This protocol is a representative procedure for a standard Friedel-Crafts alkylation.[6][7]

  • Glassware Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or drying tube) to maintain an inert atmosphere.

  • Reactant Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, e.g., 0.1 mol) and excess dry benzene (e.g., 1.0 mol).

  • Cooling: Place the flask in an ice-water bath and stir the suspension to bring the temperature to 0-5 °C.

  • Addition of Alkylating Agent: Charge the dropping funnel with cyclohexene (e.g., 0.5 mol) or chlorocyclohexane. Add the alkylating agent dropwise to the stirred benzene-AlCl₃ suspension over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then remove the bath and let it stir at room temperature for 2-4 hours, or as determined by reaction monitoring (e.g., TLC or GC).

  • Work-up (Quenching): Cool the flask again in an ice bath. Very slowly and carefully, add 50 mL of ice-cold 1M HCl to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent (excess benzene) using a rotary evaporator.

  • Analysis: Analyze the crude product by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and product distribution. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Cyclohexylation of Phenol using a Solid Acid Catalyst (e.g., Zeolite)

This protocol is typical for reactions involving heterogeneous, reusable catalysts, often conducted under pressure.[5][8]

  • Catalyst Activation: If required, activate the zeolite catalyst by heating it under vacuum or a flow of dry air/nitrogen at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water. Cool to room temperature under an inert atmosphere.

  • Reactor Charging: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add phenol (e.g., 0.1 mol), cyclohexanol or cyclohexene (e.g., 0.1-0.3 mol, depending on the desired molar ratio), and the activated zeolite catalyst (e.g., 5-10 wt% relative to phenol).

  • Reaction Setup: Seal the autoclave. Purge the reactor 3-5 times with an inert gas (e.g., nitrogen) or hydrogen if conducting a hydroalkylation reaction. Pressurize the reactor to the desired initial pressure.

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 140-220 °C).[5] Maintain the reaction for the desired duration (e.g., 4-8 hours), periodically taking samples if the reactor setup allows.

  • Cooling and Depressurization: After the reaction time is complete, cool the reactor to room temperature. Carefully vent the pressure in a fume hood.

  • Catalyst Separation: Open the reactor and transfer the contents. Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The recovered catalyst can be washed, dried, and calcined for reuse.

  • Analysis: Analyze the liquid product mixture using GC or HPLC to quantify the conversion of phenol and the selectivity towards different isomers (ortho-, para-cyclohexylphenol) and the O-alkylated product (cyclohexyl phenyl ether).

References

Validating the Structure of 1-Cyclohexyl-3-ethylbenzene: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, unambiguous structural elucidation of novel or synthesized compounds is a critical step. This guide provides a comparative overview of how modern two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a powerful tool for the structural validation of 1-Cyclohexyl-3-ethylbenzene. We will explore the roles of COSY, HSQC, and HMBC experiments, supported by predicted data, to demonstrate their synergy in confirming the molecule's precise connectivity.

The Challenge of Isomerism and the Power of 2D NMR

While 1D NMR can provide initial clues, complex molecules like this compound, with multiple aliphatic and aromatic signals, often lead to overlapping resonances and ambiguous assignments.[1][2] 2D NMR techniques overcome these limitations by spreading the signals across two frequency dimensions, revealing correlations between different nuclei and providing a clear roadmap of the molecular structure.[3]

This guide will walk through a logical workflow, demonstrating how the combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides irrefutable evidence for the structure of this compound, distinguishing it from its isomers.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of 2D NMR spectra. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: Standard cosygpqf or equivalent.
  • Spectral Width: 10-12 ppm in both F1 and F2 dimensions.
  • Number of Scans: 2-4 per increment.
  • Number of Increments: 256-512 in the F1 dimension.
  • Data Points: 1024-2048 in the F2 dimension.
  • Relaxation Delay: 1.5-2.0 s.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard hsqcedetgpsisp2.2 or equivalent for multiplicity editing.
  • ¹H (F2) Spectral Width: 10-12 ppm.
  • ¹³C (F1) Spectral Width: 0-160 ppm.
  • Number of Scans: 4-8 per increment.
  • Number of Increments: 256 in the F1 dimension.
  • ¹J C-H Coupling Constant: Optimized for an average of 145 Hz.
  • Relaxation Delay: 1.5 s.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard hmbcgplpndqf or equivalent.
  • ¹H (F2) Spectral Width: 10-12 ppm.
  • ¹³C (F1) Spectral Width: 0-160 ppm.
  • Number of Scans: 16-32 per increment.
  • Number of Increments: 256-512 in the F1 dimension.
  • Long-Range Coupling Constant: Optimized for 8-10 Hz.
  • Relaxation Delay: 1.8-2.0 s.

Data Presentation and Interpretation

The following tables summarize the predicted 2D NMR correlations for this compound. These predictions are based on established chemical shift principles and coupling constants for similar structural motifs.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1'CH~2.50 (m)~45.0
2'/6'CH₂~1.85 (m)~34.5
3'/5'CH₂~1.75 (m)~27.0
4'CH₂~1.40 (m)~26.2
1C-~145.0
2CH~7.10 (s)~126.0
3C-~144.5
4CH~7.05 (d)~125.5
5CH~7.25 (t)~128.5
6CH~7.15 (d)~126.5
7CH₂~2.65 (q)~29.0
8CH₃~1.25 (t)~15.5

Table 2: Predicted ¹H-¹H COSY Correlations

The COSY spectrum reveals proton-proton couplings, typically through two or three bonds, which is invaluable for identifying spin systems within a molecule.[4][5]

Proton (¹H) at ~ppmCorrelates with Proton (¹H) at ~ppmInferred Structural Fragment
2.65 (H-7)1.25 (H-8)Ethyl group (-CH₂-CH₃)
2.50 (H-1')1.85 (H-2'/6'), 1.75 (H-3'/5')Cyclohexyl group
1.85 (H-2'/6')2.50 (H-1'), 1.75 (H-3'/5')Cyclohexyl group
1.75 (H-3'/5')1.85 (H-2'/6'), 1.40 (H-4')Cyclohexyl group
1.40 (H-4')1.75 (H-3'/5')Cyclohexyl group
7.25 (H-5)7.05 (H-4), 7.15 (H-6)Aromatic spin system
7.15 (H-6)7.25 (H-5)Aromatic spin system
7.05 (H-4)7.25 (H-5)Aromatic spin system

Interpretation: The COSY data clearly delineates the isolated spin systems. We can trace the connectivity within the ethyl group (H-7 to H-8) and the entire cyclohexyl ring. It also shows the coupling between adjacent protons on the benzene (B151609) ring.

Table 3: Predicted ¹H-¹³C HSQC Correlations

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[6][7] An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[6]

Proton (¹H) at ~ppmCorrelates with Carbon (¹³C) at ~ppmAssignment
2.50~45.0H-1' to C-1'
1.85~34.5H-2'/6' to C-2'/6'
1.75~27.0H-3'/5' to C-3'/5'
1.40~26.2H-4' to C-4'
7.10~126.0H-2 to C-2
7.05~125.5H-4 to C-4
7.25~128.5H-5 to C-5
7.15~126.5H-6 to C-6
2.65~29.0H-7 to C-7
1.25~15.5H-8 to C-8

Interpretation: HSQC provides a direct link between the proton and carbon skeletons, confirming the assignments made from 1D NMR and COSY. Quaternary carbons (C-1 and C-3) will be absent in the HSQC spectrum.[7]

Table 4: Predicted ¹H-¹³C HMBC Correlations

HMBC is arguably the most powerful experiment for piecing together the molecular puzzle, as it shows correlations between protons and carbons that are two or three bonds away.[6][8] This allows for the connection of the individual spin systems.

Proton (¹H) at ~ppmCorrelates with Carbon (¹³C) at ~ppmInferred Connectivity (through 2 or 3 bonds)
2.50 (H-1')~145.0 (C-1), ~126.5 (C-6), ~126.0 (C-2)Cyclohexyl group is attached to C-1
1.85 (H-2'/6')~45.0 (C-1'), ~27.0 (C-3'/5')Confirms cyclohexyl connectivity
2.65 (H-7)~144.5 (C-3), ~125.5 (C-4), ~126.0 (C-2), ~15.5 (C-8)Ethyl group is attached to C-3
1.25 (H-8)~29.0 (C-7), ~144.5 (C-3)Confirms ethyl group and its attachment to C-3
7.10 (H-2)~145.0 (C-1), ~144.5 (C-3), ~126.5 (C-6), ~125.5 (C-4)Confirms aromatic ring connectivity
7.05 (H-4)~144.5 (C-3), ~126.0 (C-2), ~126.5 (C-6)Confirms aromatic ring connectivity

Interpretation: The HMBC data provides the crucial long-range correlations. The correlation between the cyclohexyl's benzylic proton (H-1') and the aromatic quaternary carbon C-1, as well as the ortho carbons C-2 and C-6, definitively places the cyclohexyl group at the C-1 position. Similarly, the correlation between the ethyl group's methylene (B1212753) protons (H-7) and the aromatic quaternary carbon C-3 confirms the 1,3- (meta) substitution pattern.

Workflow for Structural Validation

The logical flow for validating the structure of this compound using 2D NMR is a stepwise process of assembling structural fragments and then connecting them.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1_NMR ¹H NMR - Proton count - Chemical shifts - Splitting patterns COSY COSY - Identify ¹H-¹H spin systems (e.g., Ethyl, Cyclohexyl) H1_NMR->COSY C13_NMR ¹³C NMR & DEPT - Carbon count - Carbon types (C, CH, CH₂, CH₃) HSQC HSQC - Correlate ¹H to directly attached ¹³C - Confirm C/H assignments C13_NMR->HSQC HMBC HMBC - Long-range ¹H-¹³C correlations - Connect fragments - Establish substitution pattern COSY->HMBC Provides fragments HSQC->HMBC Provides C-H assignments Final_Structure Validated Structure: This compound HMBC->Final_Structure Confirms connectivity

Caption: Workflow for 2D NMR-based structural validation.

Comparison with Alternative Methods

  • 1D NMR alone: While essential, 1D NMR can be insufficient for distinguishing between isomers (e.g., 1-Cyclohexyl-2-ethylbenzene or 1-Cyclohexyl-4-ethylbenzene) due to potentially similar chemical shifts and complex splitting patterns in the aromatic region.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, which can support the proposed structure. However, it cannot definitively determine the substitution pattern on the aromatic ring as different isomers may produce similar fragments.

  • X-ray Crystallography: This technique provides the most definitive structural information. However, it is contingent on the ability to grow a suitable single crystal of the compound, which is not always feasible, especially for oils or amorphous solids.

2D NMR offers a powerful and often more accessible alternative to X-ray crystallography for dissolved samples, providing a complete and unambiguous picture of the molecular connectivity in solution.

Conclusion

The synergistic application of COSY, HSQC, and HMBC experiments provides a comprehensive and definitive method for the structural validation of this compound. COSY identifies the individual spin systems of the ethyl and cyclohexyl groups. HSQC links the proton and carbon frameworks. Finally, HMBC provides the critical long-range correlations that unambiguously establish the connectivity between these fragments and their 1,3-substitution pattern on the benzene ring. This multi-technique 2D NMR approach represents a gold standard for the structural elucidation of complex organic molecules in research and industry.

References

A Comparative Analysis of Reactivity: Cyclohexylbenzene vs. Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cyclohexylbenzene (B7769038) and ethylbenzene (B125841), supported by experimental data and detailed protocols. The distinct structural differences between the bulky, saturated cyclohexyl group and the smaller ethyl group impart significant variations in their reactivity in key organic reactions. This comparison focuses on three major areas: electrophilic aromatic substitution, free-radical halogenation at the benzylic position, and oxidation of the alkyl side-chain.

Electrophilic Aromatic Substitution (EAS)

Both the ethyl and cyclohexyl groups are alkyl substituents that activate the benzene (B151609) ring towards electrophilic attack. They are ortho-, para-directing due to their electron-donating nature (inductive effect and hyperconjugation), which stabilizes the cationic intermediate (arenium ion) formed during the reaction. However, the steric bulk of the cyclohexyl group plays a significant role in determining the regioselectivity of the substitution.

Reactivity: The ethyl group is generally considered to be slightly more activating than bulkier alkyl groups. The trend in reactivity for monoalkylbenzenes in nitration is often cited as: Toluene > Ethylbenzene > Isopropylbenzene > tert-Butylbenzene.[1] This is attributed to a balance between the electron-donating inductive effect and steric hindrance which can impede the approach of the electrophile. The larger cyclohexyl group is expected to offer more steric hindrance than the ethyl group.

Regioselectivity: The primary difference lies in the ratio of ortho to para substituted products. The sterically demanding cyclohexyl group significantly hinders the approach of the electrophile to the ortho positions, leading to a strong preference for substitution at the para position. The less bulky ethyl group allows for a greater proportion of ortho substitution.

Quantitative Data: Isomer Distribution in Nitration

CompoundNitrating AgentOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Relative Rate (Benzene = 1)
Ethylbenzene Mixed Acid (HNO₃/H₂SO₄)~45~5~50~21[1]
Cyclohexylbenzene Mixed Acid (HNO₃/H₂SO₄)~10-15~5-7~80-85Data not readily available

Note: Isomer distributions can vary with reaction conditions.

This protocol describes a general method for the mono-nitration of an alkylbenzene like ethylbenzene using a mixture of nitric and sulfuric acids.[2]

Materials:

  • Alkylbenzene (e.g., Ethylbenzene)

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 25 mL) to concentrated nitric acid (e.g., 20 mL) with constant stirring. Keep the mixture cool.

  • Reaction: Dissolve the alkylbenzene (e.g., 0.1 mol) in a minimal amount of dichloromethane in a separate flask equipped with a stirrer and cooled to 0°C.

  • Slowly add the cold nitrating mixture dropwise to the stirred alkylbenzene solution, ensuring the temperature does not exceed 10°C for ethylbenzene to favor mono-nitration.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for approximately 30-60 minutes.

  • Work-up: Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

  • Separate the organic layer. Wash it sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture of nitro-isomers.

  • The isomer ratio can be determined using Gas Chromatography (GC) or ¹H NMR spectroscopy.[2]

G cluster_ethyl Ethylbenzene cluster_cyclohexyl Cyclohexylbenzene Et_Ortho Ortho Attack (Less Hindered) Et_Ratio ~1:1 ortho:para ratio Et_Para Para Attack (Unhindered) Cy_Ortho Ortho Attack (Highly Hindered) Cy_Ratio para >> ortho Cy_Para Para Attack (Unhindered) EAS Electrophilic Aromatic Substitution (EAS) EAS->Et_Ortho Lower Steric Hindrance EAS->Et_Para EAS->Cy_Ortho Higher Steric Hindrance EAS->Cy_Para

Caption: Steric hindrance in the ortho position of cyclohexylbenzene.

Free-Radical Halogenation at the Benzylic Position

This reaction occurs on the alkyl side-chain, not the aromatic ring, and is typically initiated by UV light or heat.[4] The key step is the abstraction of a hydrogen atom from the benzylic position (the carbon atom attached to the benzene ring) to form a resonance-stabilized benzylic radical.

Reactivity: The reactivity in free-radical halogenation is determined by the stability of the radical intermediate.

  • Ethylbenzene forms a secondary (2°) benzylic radical.

  • Cyclohexylbenzene forms a tertiary (3°) benzylic radical.

Tertiary radicals are more stable than secondary radicals due to hyperconjugation and inductive effects from the additional alkyl groups. This increased stability of the tertiary benzylic radical intermediate makes cyclohexylbenzene more reactive than ethylbenzene towards free-radical halogenation at the benzylic position.[5]

Quantitative Data: Relative Rates of Bromination

CompoundBenzylic PositionIntermediate Radical StabilityExpected Relative Reactivity
Ethylbenzene Secondary (2°)Secondary benzylicLower
Cyclohexylbenzene Tertiary (3°)Tertiary benzylicHigher

This protocol provides a method for comparing the relative rates of bromination.[5]

Materials:

  • Ethylbenzene

  • Cyclohexylbenzene

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. Use in a well-ventilated fume hood.

  • AIBN (Azobisisobutyronitrile) as a radical initiator

  • Reflux condenser, heating mantle, round-bottom flasks

Procedure:

  • Reaction Setup: In separate round-bottom flasks, dissolve equimolar amounts of ethylbenzene and cyclohexylbenzene in CCl₄.

  • Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN to each flask.

  • Reaction: Attach reflux condensers and heat the mixtures to reflux (approx. 77°C for CCl₄).

  • Monitor the reaction progress over time by taking small aliquots and analyzing them using GC to determine the consumption of the starting material. The disappearance of the colored bromine (if Br₂ is used instead of NBS) also indicates reaction progress.[5]

  • Analysis: The compound that is consumed faster is the more reactive one. Compare the rates of disappearance of the starting materials to determine the relative reactivity.

G cluster_reactants Reactants cluster_products Products Ethylbenzene Ethylbenzene Secondary_Radical Secondary (2°) Benzylic Radical Ethylbenzene->Secondary_Radical H• abstraction Cyclohexylbenzene Cyclohexylbenzene Tertiary_Radical Tertiary (3°) Benzylic Radical Cyclohexylbenzene->Tertiary_Radical H• abstraction Product_Et (1-bromoethyl)benzene Secondary_Radical->Product_Et +Br• Product_Cy (1-bromocyclohexyl)benzene Tertiary_Radical->Product_Cy +Br• note Reactivity: Cyclohexylbenzene > Ethylbenzene (3° radical is more stable) Tertiary_Radical->note

Caption: Formation of benzylic radicals during halogenation.

Oxidation of the Alkyl Side-Chain

Vigorous oxidation of alkylbenzenes, for instance with hot, alkaline potassium permanganate (B83412) (KMnO₄), cleaves the entire alkyl side chain (provided there is at least one benzylic hydrogen) to yield benzoic acid.[6][7]

Reactivity: Both ethylbenzene and cyclohexylbenzene possess benzylic hydrogens and are therefore susceptible to this oxidation. The reaction is believed to proceed through radical intermediates at the benzylic position. Given that the tertiary benzylic position of cyclohexylbenzene is more readily attacked to form a stable radical, it can be inferred that its initial reaction with the oxidizing agent might be faster under certain conditions. However, with a strong oxidizing agent like KMnO₄, both reactions typically proceed to completion to form the same product, benzoic acid.

More selective oxidation is also possible. For example, catalytic oxidation with H₂O₂ can convert ethylbenzene to acetophenone.[8] Similarly, selective oxidation of cyclohexylbenzene can yield cyclohexylbenzene-1-hydroperoxide, a precursor in an alternative route to phenol.[9] In these selective oxidations, the nature of the benzylic C-H bond (secondary vs. tertiary) is crucial, and cyclohexylbenzene often shows higher reactivity and selectivity for the tertiary position.

Quantitative Data: Oxidation Yields

CompoundOxidizing AgentMajor Product(s)Yield/Selectivity
Ethylbenzene Hot aq. KMnO₄Benzoic AcidHigh (typically >80%)
Cyclohexylbenzene Hot aq. KMnO₄Benzoic AcidHigh (typically >80%)
Ethylbenzene H₂O₂ / Co-catalystAcetophenone93% Selectivity[8]
Cyclohexylbenzene O₂, NHPI catalystCyclohexylbenzene-1-hydroperoxide~98% Selectivity[9]

This protocol describes the vigorous oxidation of an alkylbenzene to benzoic acid.

Materials:

  • Alkylbenzene (e.g., Ethylbenzene or Cyclohexylbenzene)

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Reflux apparatus, heating mantle, vacuum filtration setup

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the alkylbenzene (e.g., 2.0 mL), KMnO₄ (e.g., 8.0 g), Na₂CO₃ (e.g., 1.0 g), and water (e.g., 75 mL).

  • Reaction: Heat the mixture under reflux with stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Reflux for 1-2 hours or until the purple color is gone.

  • Work-up: Cool the reaction mixture slightly. To destroy excess KMnO₄, add a small amount of solid NaHSO₃ until the purple color disappears completely.

  • Isolation of Product: Remove the MnO₂ precipitate by vacuum filtration. Wash the solid with a small amount of hot water.

  • Cool the clear filtrate in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2.

  • Benzoic acid will precipitate as a white solid.

  • Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and allow to air dry.

G start Start: Alkylbenzene + KMnO₄ + Na₂CO₃ reflux Heat under Reflux (1-2 hours) start->reflux quench Destroy excess KMnO₄ (add NaHSO₃) reflux->quench filter1 Vacuum Filter (remove MnO₂) quench->filter1 filtrate Clear Filtrate (contains Sodium Benzoate) filter1->filtrate acidify Acidify with HCl (to pH ~2) filtrate->acidify precipitate Precipitation of Benzoic Acid acidify->precipitate filter2 Vacuum Filter (collect product) precipitate->filter2 end End: Pure Benzoic Acid filter2->end

Caption: Workflow for the oxidation of alkylbenzenes to benzoic acid.

Conclusion

The reactivity of cyclohexylbenzene and ethylbenzene is dictated by the interplay of electronic and steric effects of their respective alkyl substituents.

  • In electrophilic aromatic substitution , both are activating and ortho-, para-directing. Ethylbenzene is slightly more reactive, while cyclohexylbenzene exhibits high selectivity for the para position due to the steric bulk of the cyclohexyl group.

  • In reactions at the benzylic position , such as free-radical halogenation and selective oxidation, cyclohexylbenzene is generally more reactive. This is due to the greater stability of the tertiary benzylic radical or related intermediate that is formed, compared to the secondary equivalent from ethylbenzene.

  • In vigorous oxidation , both compounds are readily converted to benzoic acid, and while initial reaction rates may differ, the final outcome is the same.

These differences are critical for professionals in drug development and chemical synthesis when choosing substrates and predicting reaction outcomes for the functionalization of alkylaromatic compounds.

References

Differentiating Isomers of Cyclohexylethylbenzene Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of structural isomers is a critical challenge in many scientific disciplines, from pharmaceutical development to environmental analysis. Isomers of cyclohexylethylbenzene, namely ortho-, meta-, and para-cyclohexylethylbenzene, present a classic analytical problem due to their identical molecular weight and elemental composition. This guide provides a comparative analysis of the use of mass spectrometry, primarily coupled with gas chromatography, to differentiate these positional isomers, offering supporting data and detailed experimental protocols.

The Challenge of Isomer Differentiation by Mass Spectrometry

Standard electron ionization mass spectrometry (EI-MS) often produces very similar fragmentation patterns for positional isomers of alkylbenzenes.[1] This is because the initial fragmentation is primarily driven by the formation of the most stable carbocation, which can be the same for ortho, meta, and para isomers. Consequently, relying on mass spectral data alone is often insufficient for unambiguous identification.

The key to successfully differentiating these isomers lies in coupling the mass spectrometer with a gas chromatograph (GC-MS). The GC column separates the isomers based on their differing boiling points and interactions with the stationary phase before they enter the mass spectrometer.[1] This allows for individual analysis of each isomer's mass spectrum, even if the spectra themselves are very similar.

Predicted Mass Spectral Data

IsomerPredicted Molecular Ion (m/z)Predicted Base Peak (m/z)Other Predicted Significant Fragments (m/z)
o-cyclohexylethylbenzene188105173, 131, 91, 77
m-cyclohexylethylbenzene188105173, 131, 91, 77
p-cyclohexylethylbenzene188105173, 131, 91, 77

Note: The primary distinguishing feature for these isomers in a GC-MS analysis will be their gas chromatographic retention times, not significant differences in their mass spectra under standard EI conditions.

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the separation and identification of cyclohexylethylbenzene isomers using GC-MS.

1. Sample Preparation:

  • Dissolve the sample mixture containing the cyclohexylethylbenzene isomers in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to achieve a concentration suitable for GC-MS analysis (typically in the low µg/mL range).

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A non-polar capillary column is recommended for separating isomers based on boiling point differences. A suitable choice would be a DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Scan Speed: 1000 amu/s.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Data Analysis:

  • Identify the peaks corresponding to the cyclohexylethylbenzene isomers in the total ion chromatogram (TIC). The elution order will be based on the boiling points of the isomers.

  • Examine the mass spectrum for each separated isomer to confirm the molecular weight (m/z 188) and the characteristic fragmentation pattern (base peak at m/z 105).

  • Compare the retention times and mass spectra to those of authenticated reference standards for positive identification.

Advanced Mass Spectrometry Techniques

For cases where chromatographic separation is incomplete, advanced mass spectrometry techniques can provide an additional dimension of analysis for isomer differentiation.[2]

  • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion (m/z 188) of the co-eluting isomers is isolated and then fragmented through collision-induced dissociation (CID). Subtle differences in the structure of the ortho, meta, and para isomers may lead to unique fragmentation pathways and produce different product ion spectra, allowing for their differentiation.[2]

  • Infrared Ion Spectroscopy (IRIS): This emerging technique measures the infrared spectrum of gas-phase ions. Positional isomers often exhibit distinct IR spectra, providing a powerful tool for their unambiguous identification.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the differentiation of cyclohexylethylbenzene isomers and the general fragmentation pathway.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Mixture Dilution Dilution in Solvent Sample->Dilution GC Gas Chromatography (Separation of Isomers) Dilution->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS TIC Total Ion Chromatogram (Retention Times) MS->TIC Spectra Mass Spectra (Fragmentation Patterns) MS->Spectra Identification Isomer Identification TIC->Identification Spectra->Identification

Figure 1. Experimental workflow for the differentiation of cyclohexylethylbenzene isomers using GC-MS.

Fragmentation_Pathway Molecule Cyclohexylethylbenzene (o-, m-, or p-) MolecularIon Molecular Ion [M]⁺ m/z = 188 Molecule->MolecularIon Electron Ionization (70 eV) BenzylicCation Benzylic Carbocation [M - CH₃]⁺ m/z = 173 (less likely) or [C₈H₉]⁺ m/z = 105 (more likely) MolecularIon->BenzylicCation Benzylic Cleavage MethylRadical Methyl Radical (CH₃•) MolecularIon->MethylRadical PhenyliumIon Phenylium Ion [C₆H₅]⁺ m/z = 77 BenzylicCation->PhenyliumIon OtherFragments Other Fragments BenzylicCation->OtherFragments

Figure 2. Predicted primary fragmentation pathway for cyclohexylethylbenzene isomers.

References

A Comparative Analysis of 1-Cyclohexyl-3-ethylbenzene and n-Dodecane as Jet Fuel Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the performance, experimental data, and methodologies for evaluating two key jet fuel surrogate components.

In the quest for reliable jet fuel surrogates that can accurately mimic the complex combustion behavior of real aviation fuels, both n-dodecane and cyclic hydrocarbons play a crucial role. While n-dodecane is a well-established component representing the alkane fraction of jet fuel, compounds like 1-cyclohexyl-3-ethylbenzene are of interest for representing the cycloalkane and aromatic content. This guide provides a comprehensive comparison of the performance of this compound and n-dodecane as jet fuel surrogates, supported by available experimental data and detailed experimental protocols.

Performance Overview

n-Dodecane is a linear alkane (C12H26) that serves as a primary component in many jet fuel surrogate mixtures. Its well-characterized combustion properties, including ignition delay time, laminar flame speed, and extinction strain rate, make it an invaluable reference compound for kinetic model development and validation. Experimental data for n-dodecane is abundant across a wide range of conditions relevant to gas turbine engines.

This compound (C14H20) is a bicyclic compound containing both a cyclohexane (B81311) and an ethylbenzene (B125841) ring. This structure is representative of the naphthenic and aromatic compounds found in conventional jet fuels, which are known to significantly influence sooting tendency and ignition characteristics. However, direct experimental combustion data for this compound as a jet fuel surrogate is scarce in publicly available literature. Therefore, its performance is often inferred from studies on similar compounds such as cyclohexane, alkylated cyclohexanes, and alkylated benzenes.

Quantitative Data Comparison

Due to the limited direct experimental data for this compound, a direct quantitative comparison with n-dodecane across identical conditions is challenging. The following tables summarize key performance data for n-dodecane and provide qualitative comparisons for this compound based on the behavior of structurally similar compounds.

Performance Metric n-Dodecane This compound (Inferred) References
Ignition Delay Time (IDT) Exhibits characteristic negative temperature coefficient (NTC) behavior. Shorter IDTs at higher pressures.Expected to have a longer ignition delay time than n-dodecane due to the stability of the aromatic ring. The cycloalkane moiety may exhibit some low-temperature reactivity.[1]
Laminar Flame Speed Well-characterized over a range of equivalence ratios, temperatures, and pressures.Likely to have a lower laminar flame speed compared to n-dodecane. The presence of the aromatic ring tends to decrease flame speed.[2]
Extinction Strain Rate Data available from counterflow burner experiments.Expected to have a lower extinction strain rate, indicating a lower resistance to flame extinction compared to n-dodecane.[3]

Table 1: Key Performance Metrics Comparison

Compound Ignition Delay Time (ms) at P = 20 atm, Φ = 1.0, T = 800 K Ignition Delay Time (ms) at P = 20 atm, Φ = 1.0, T = 1200 K References
n-Dodecane~1.0~0.1[4]
CyclohexaneLonger than n-alkanesShorter than n-alkanes at high temperatures[1]
Toluene (similar aromatic)Significantly longer than n-dodecaneLonger than n-dodecane[5][6]

Table 2: Ignition Delay Time Data for n-Dodecane and Related Compounds

Compound Peak Laminar Flame Speed (cm/s) at 1 atm, 400 K References
n-Dodecane~45[2]
Cyclohexane~42[2]
Ethylbenzene~48[7][8]

Table 3: Laminar Flame Speed Data for n-Dodecane and Related Compounds

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of jet fuel surrogate performance. Below are outlines of the standard experimental protocols for determining key combustion parameters.

Ignition Delay Time Measurement

1. Shock Tube:

  • Principle: A test gas mixture of the surrogate fuel and an oxidizer is rapidly heated and compressed by a shock wave. The time between the passage of the shock wave and the onset of ignition is measured.

  • Apparatus: A shock tube consisting of a driver section and a driven section separated by a diaphragm. The driven section is filled with the test gas mixture.

  • Procedure:

    • The driver section is filled with a high-pressure driver gas (e.g., helium).

    • The diaphragm is ruptured, generating a shock wave that propagates through the test gas.

    • Pressure and emission from radical species (e.g., OH*) are monitored at a specific location along the shock tube.

    • The ignition delay time is defined as the time interval between the arrival of the shock wave and the sharp increase in pressure or emission signal.[9][10][11]

  • Data Analysis: The measured ignition delay times are plotted against the inverse of the post-shock temperature to observe the temperature dependence and any NTC behavior.

2. Rapid Compression Machine (RCM):

  • Principle: A piston rapidly compresses a fuel-oxidizer mixture in a chamber to simulate the conditions in an internal combustion engine.

  • Apparatus: A pneumatically or hydraulically driven piston in a heated test chamber.

  • Procedure:

    • The test chamber is filled with a premixed fuel-air mixture.

    • The piston is rapidly driven to compress the mixture to a target pressure and temperature.

    • The pressure inside the chamber is monitored over time.

    • The ignition delay time is the time from the end of compression to the point of maximum rate of pressure rise.[12][13][14][15][16]

  • Data Analysis: Similar to shock tube data, RCM results are used to validate kinetic models at lower to intermediate temperatures.

Laminar Flame Speed Measurement
  • Principle: The speed at which a laminar (non-turbulent) flame propagates through a stationary premixed fuel-air mixture is measured.[17]

  • Apparatus: A constant volume combustion chamber, often spherical, with a central ignition source and optical access for high-speed imaging.

  • Procedure:

    • The chamber is filled with a premixed fuel-air mixture at a known temperature and pressure.

    • The mixture is ignited at the center, creating a spherically expanding flame.

    • High-speed schlieren or shadowgraph imaging is used to record the flame propagation.

  • Data Analysis: The flame radius is measured as a function of time. The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch rate.

Extinction Strain Rate Measurement
  • Principle: The rate at which a diffusion flame is stretched to the point of extinction is determined. This provides a measure of the flame's robustness.

  • Apparatus: A counterflow burner, where a jet of fuel and a jet of oxidizer flow towards each other, creating a stagnation plane where a flat, stable flame is formed.[18][19][20][21][22]

  • Procedure:

    • A stable counterflow diffusion flame is established.

    • The flow rates of the fuel and oxidizer are gradually increased, which increases the strain rate on the flame.

    • The strain rate at which the flame extinguishes is recorded.

  • Data Analysis: The extinction strain rate is plotted against the fuel concentration or other parameters to characterize the flame's stability limits.

Visualizations

Experimental_Workflow_IDT cluster_ShockTube Shock Tube cluster_RCM Rapid Compression Machine ST_Prepare Prepare Fuel/Oxidizer Mixture ST_Fill Fill Driven Section ST_Prepare->ST_Fill ST_Rupture Rupture Diaphragm ST_Fill->ST_Rupture ST_Measure Measure Pressure & OH* Emission ST_Rupture->ST_Measure ST_Determine Determine IDT ST_Measure->ST_Determine RCM_Prepare Prepare Fuel/Oxidizer Mixture RCM_Fill Fill Test Chamber RCM_Prepare->RCM_Fill RCM_Compress Rapidly Compress Mixture RCM_Fill->RCM_Compress RCM_Measure Monitor Pressure RCM_Compress->RCM_Measure RCM_Determine Determine IDT RCM_Measure->RCM_Determine

Caption: Workflow for Ignition Delay Time (IDT) measurement.

Logical_Relationship_Surrogate_Performance Jet Fuel Jet Fuel Surrogate Fuel Surrogate Fuel Jet Fuel->Surrogate Fuel n-Dodecane n-Dodecane Surrogate Fuel->n-Dodecane This compound This compound Surrogate Fuel->this compound Performance Metrics Performance Metrics n-Dodecane->Performance Metrics This compound->Performance Metrics Ignition Delay Time Ignition Delay Time Performance Metrics->Ignition Delay Time Laminar Flame Speed Laminar Flame Speed Performance Metrics->Laminar Flame Speed Extinction Strain Rate Extinction Strain Rate Performance Metrics->Extinction Strain Rate

Caption: Logical relationship of surrogate fuel components and performance metrics.

References

A Comparative Guide to Tankyrase Inhibitors: Unraveling Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent tankyrase inhibitors: XAV939, G007-LK, and RK-287107. While the initial inquiry focused on PubChem CID 12427317, a lack of publicly available experimental data necessitated a shift to these well-characterized alternatives. This guide will objectively compare their performance using published experimental data, detail the methodologies behind these findings, and visualize the complex biological pathways and experimental workflows involved.

Quantitative Comparison of Tankyrase Inhibitors

The inhibitory potency of XAV939, G007-LK, and RK-287107 against the two tankyrase isoforms, TNKS1 and TNKS2, has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a clear comparison of their relative potencies.

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular IC50 (nM)
XAV939 11[1][2][3][4]4[1][2][3][4]Not widely reported
G007-LK 46[5][6][7]25[5][6][7]50[5][7]
RK-287107 14.3[8][9][10][11][12][13]10.6[8][9][10][11][12][13]449 (GI50 in COLO-320DM cells)[9]

The Wnt/β-catenin Signaling Pathway and the Role of Tankyrase

Tankyrase enzymes (TNKS1 and TNKS2) are key positive regulators of the Wnt/β-catenin signaling pathway.[14][15][16] In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α/β, targets β-catenin for proteasomal degradation.[16][17] Tankyrases PARsylate (poly-ADP-ribosylate) Axin, marking it for ubiquitination and subsequent degradation.[14][16] This destabilization of the destruction complex leads to the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes, promoting cell proliferation.[16][17] Tankyrase inhibitors block this process, leading to the stabilization of Axin, enhanced β-catenin degradation, and subsequent downregulation of Wnt signaling.[2][4]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation cluster_nucleus Wnt ON State / Aberrant Activation cluster_inhibition Mechanism of Tankyrase Inhibitors Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt_Genes_off Wnt Target Genes (Inactive) Wnt_Ligand Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Tankyrase Tankyrase (TNKS1/2) Dishevelled->Tankyrase Axin_on Axin Tankyrase->Axin_on PARsylation & Ubiquitination beta_catenin_on β-catenin (Accumulation) Axin_on->beta_catenin_on Degradation Inhibited Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Wnt_Genes_on Wnt Target Genes (Active Transcription) TCF_LEF->Wnt_Genes_on Activation Tankyrase_Inhibitor Tankyrase Inhibitor (e.g., XAV939, G007-LK, RK-287107) Tankyrase_inhibited Tankyrase (Inhibited) Tankyrase_Inhibitor->Tankyrase_inhibited Axin_stabilized Axin (Stabilized) Tankyrase_inhibited->Axin_stabilized PARsylation Blocked Destruction_Complex_restored Destruction Complex (Restored) Axin_stabilized->Destruction_Complex_restored beta_catenin_degraded β-catenin (Degradation) Destruction_Complex_restored->beta_catenin_degraded

Wnt/β-catenin signaling pathway and the action of tankyrase inhibitors.

Experimental Protocols

The following sections detail the general methodologies employed in the characterization of tankyrase inhibitors.

Tankyrase Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified tankyrase.

Principle: The assay quantifies the auto-poly-ADP-ribosylation (auto-PARsylation) activity of tankyrase. In the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), tankyrase adds poly(ADP-ribose) chains to itself. Inhibitors will reduce this activity.

General Protocol:

  • Coating: Histone proteins are coated onto the wells of a 96- or 384-well plate to serve as a substrate for the enzyme.[18]

  • Enzyme Reaction: Recombinant human Tankyrase 1 or 2 enzyme is added to the wells along with a biotinylated NAD+ substrate mixture in an optimized assay buffer.[18] The reaction is incubated at room temperature.

  • Inhibitor Addition: Test compounds (e.g., XAV939, G007-LK, RK-287107) are added at varying concentrations to determine their IC50 values.

  • Detection: After the reaction, streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose chains.[18]

  • Signal Generation: A chemiluminescent substrate is added, and the resulting light emission is measured using a luminometer.[18] The signal intensity is inversely proportional to the inhibitory activity of the compound.

Cellular Wnt Signaling Assay (TOP/FOP-Flash Reporter Assay)

This cell-based assay measures the effect of tankyrase inhibitors on the transcriptional activity of the Wnt/β-catenin pathway.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter (TOP-Flash). A control reporter with a mutated, non-responsive promoter (FOP-Flash) is used to measure non-specific effects. Activation of the Wnt pathway leads to increased luciferase expression and light emission.

General Protocol:

  • Cell Culture and Transfection: A suitable cell line, such as HEK293 or a colorectal cancer cell line (e.g., DLD-1, SW480), is cultured and transfected with the TOP-Flash and FOP-Flash reporter plasmids.[19][20]

  • Wnt Pathway Activation: The Wnt pathway is activated, either by treatment with a Wnt ligand (e.g., Wnt3a) or by using a cell line with a known activating mutation in the pathway (e.g., APC mutation).[19][21]

  • Inhibitor Treatment: The transfected cells are treated with varying concentrations of the tankyrase inhibitor for a defined period (e.g., 24 hours).[19]

  • Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The ratio of TOP-Flash to FOP-Flash activity is calculated to determine the specific inhibition of Wnt signaling.

Experimental Workflow for Evaluating Tankyrase Inhibitors

The following diagram illustrates a typical workflow for the discovery and characterization of novel tankyrase inhibitors.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Virtual Screening, Biochemical Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Enzymatic_Assay Tankyrase Enzymatic Assay (IC50 Determination) Hit_Compounds->Enzymatic_Assay Cellular_Assay Cellular Wnt Signaling Assay (TOP/FOP-Flash) Enzymatic_Assay->Cellular_Assay Western_Blot Western Blot (Axin stabilization, β-catenin levels) Cellular_Assay->Western_Blot Cell_Proliferation Cell Proliferation/Viability Assay (e.g., MTT, Colony Formation) Western_Blot->Cell_Proliferation PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Cell_Proliferation->PK_PD Xenograft Xenograft Tumor Models (e.g., Colorectal Cancer) PK_PD->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Lead_Compound Lead Compound Toxicity->Lead_Compound Clinical_Trials Clinical_Trials Lead_Compound->Clinical_Trials Preclinical Development

A generalized workflow for the development of tankyrase inhibitors.

References

A Comparative Guide to the Thermal Stability of Alkylaromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various alkylaromatic hydrocarbons, supported by experimental data. Understanding the thermal stability of these compounds is crucial for a wide range of applications, from their use as solvents and heat transfer fluids to their role in geological and industrial processes.

Quantitative Comparison of Thermal Stability

The thermal stability of alkylaromatic hydrocarbons is influenced by the nature of the alkyl substituent. The following table summarizes key quantitative data related to the thermal stability of selected alkylbenzenes. The primary indicators of thermal stability presented are the decomposition temperature and the C-H bond dissociation energy (BDE) of the benzylic hydrogen, as weaker C-H bonds at the benzylic position can lead to lower thermal stability[1].

CompoundAlkyl GroupDecomposition Temperature (°C)Benzylic C-H Bond Dissociation Energy (kcal/mol)
Toluene Methyl~1173 - 1523 K (900 - 1250 °C) (for pyrolysis)[2]89.7
Ethylbenzene EthylNot explicitly found85.5
Cumene IsopropylOnset of thermal decomposition is concentration-dependent[3]83.5
n-Propylbenzene n-PropylNot explicitly found85.5
Dodecylbenzene DodecylDecomposes below 160°C under geological conditions[4]Not explicitly found

Note: Direct, comparable decomposition temperatures under identical experimental conditions are not always available in the literature. The provided data is sourced from various studies and should be interpreted in the context of the specific experimental setups.

Factors Influencing Thermal Stability

The thermal stability of alkylaromatic hydrocarbons is primarily dictated by the strength of the chemical bonds within the molecule, particularly the carbon-carbon and carbon-hydrogen bonds of the alkyl side chain. The substitution pattern on the aromatic ring also plays a role.

G cluster_factors Factors Influencing Thermal Stability cluster_outcome Outcome BondStrength Bond Dissociation Energy (BDE) Stability Thermal Stability BondStrength->Stability Lower BDE, Lower Stability AlkylStructure Alkyl Group Structure (Primary, Secondary, Tertiary) AlkylStructure->BondStrength StericHindrance Steric Hindrance StericHindrance->BondStrength Resonance Resonance Stabilization of Radicals Resonance->Stability Higher Stabilization, Lower Stability

Caption: Key factors that determine the thermal stability of alkylaromatic hydrocarbons.

Experimental Protocols

The determination of thermal stability for organic compounds involves various analytical techniques. Below are detailed methodologies for commonly employed experiments.

1. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss occurs is taken as the decomposition temperature.[5]

  • Methodology:

    • A small, accurately weighed sample (typically 5-20 mg) of the alkylaromatic hydrocarbon is placed in a sample pan (e.g., alumina, platinum).

    • The pan is placed in a high-precision balance within a furnace.

    • The furnace is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis, air for oxidative decomposition).[6]

    • The mass of the sample is continuously recorded as the temperature increases.

    • The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition is determined from this curve.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. Exothermic or endothermic peaks can indicate decomposition.[7]

  • Methodology:

    • A small amount of the sample is sealed in a pan (typically aluminum). An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC instrument.

    • The instrument heats both pans at a controlled rate.

    • The temperature difference between the sample and reference pans is measured, which is proportional to the difference in heat flow.

    • A DSC thermogram is generated, plotting heat flow versus temperature. Decomposition is often observed as a sharp exothermic peak.

3. Isoteniscope Method

  • Objective: To determine the temperature at which a substance begins to decompose by measuring the vapor pressure of the sample as a function of temperature. A deviation from the expected vapor pressure curve indicates decomposition.[8]

  • Methodology:

    • The sample is placed in a bulb connected to a manometer.

    • The system is evacuated and the sample is heated at a controlled rate.

    • The vapor pressure of the substance is measured at different temperatures.

    • The data is plotted as log(pressure) versus 1/temperature (Clausius-Clapeyron plot).

    • The decomposition temperature is identified as the point where the experimental vapor pressure curve deviates from the linear relationship expected for a stable compound.

Mechanism of Thermal Decomposition

The thermal decomposition of alkylaromatic hydrocarbons typically proceeds through a free-radical chain mechanism. The initiation step involves the homolytic cleavage of the weakest bond, which is usually the C-C bond beta to the aromatic ring or a C-H bond at the benzylic position. The resulting radicals can then undergo a variety of reactions, including hydrogen abstraction, beta-scission, and combination.[9]

The stability of the benzylic radical formed upon homolysis of a benzylic C-H bond is a key factor. This radical is stabilized by resonance, which delocalizes the unpaired electron into the aromatic ring.[1]

G cluster_workflow Thermal Decomposition Workflow Start Alkylaromatic Hydrocarbon Initiation Initiation (Bond Cleavage) Start->Initiation Radicals Formation of Radicals Initiation->Radicals Propagation Propagation (Chain Reactions) Radicals->Propagation Termination Termination (Radical Combination) Radicals->Termination Propagation->Radicals Products Decomposition Products Propagation->Products Termination->Products

Caption: A simplified workflow of the free-radical mechanism for thermal decomposition.

References

A Comparative Analysis of Solvent Properties: 1-Cyclohexyl-3-ethylbenzene versus Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the solvent characteristics of 1-Cyclohexyl-3-ethylbenzene and Cyclohexylbenzene (B7769038), supported by available data and detailed experimental protocols.

This guide provides a comparative evaluation of the solvent properties of this compound against the more established solvent, cyclohexylbenzene. While extensive experimental data is available for cyclohexylbenzene, it is important to note that experimentally determined properties for this compound are not widely published. The information presented herein for this compound is primarily based on computed data, which should be taken into consideration. This guide also furnishes detailed experimental protocols to enable researchers to conduct their own analyses and generate empirical data.

Comparative Data of Solvent Properties

The following table summarizes the available physical, chemical, and toxicological properties of this compound and cyclohexylbenzene. This allows for a side-by-side comparison of their key characteristics.

PropertyThis compoundCyclohexylbenzene
Molecular Formula C₁₄H₂₀[1]C₁₂H₁₆[2][3][4][5][6][7]
Molecular Weight 188.31 g/mol [1][8][9]160.26 g/mol [2][6]
Boiling Point Not available (expected to be higher than cyclohexylbenzene due to higher molecular weight)239-240 °C[2][6][10]
Melting Point Not available5 °C[2][6]
Density Not available0.95 g/mL at 25 °C[2][3][6]
Viscosity Not available (expected to be higher than cyclohexylbenzene)2.04 mm²/s[6]
Solubility in Water Insoluble (predicted)Insoluble[3][5][6]
Solubility in Organic Solvents Soluble in common organic solvents (predicted)Soluble in alcohol, acetone, benzene (B151609), carbon tetrachloride, castor oil, hexane, and xylene[3][6]
Acute Oral Toxicity (LD50) Not available3700 mg/kg (rat), 2800 mg/kg (mouse)[3]
Safety Hazards Data not availableHarmful if swallowed, causes skin and eye irritation, very toxic to aquatic life.[3][11] May be fatal if swallowed and enters airways.[12]

Structural and Inferred Property Comparison

The primary structural difference between the two molecules is the presence of an ethyl group on the benzene ring of this compound. This addition increases the molecular weight and is expected to influence its physical properties. The larger surface area and increased van der Waals forces would likely result in a higher boiling point and viscosity compared to cyclohexylbenzene. The overall non-polar character is maintained, suggesting it will have poor solubility in water and good solubility in a range of organic solvents, similar to cyclohexylbenzene. However, the presence of the ethyl group might subtly alter its solvency for specific solutes.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key solvent property determination.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume of the solvent and a few boiling chips into the distillation flask.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Water bath

Procedure:

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with the solvent, ensuring no air bubbles are present.

  • Place the pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Remove any excess solvent from the top of the capillary.

  • Dry the outside of the pycnometer and weigh it.

  • The density is calculated by dividing the mass of the solvent by the volume of the pycnometer.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Apparatus:

  • Ostwald viscometer

  • Stopwatch

  • Pipette

  • Constant temperature bath

Procedure:

  • Clean and dry the viscometer.

  • Pipette a known volume of the solvent into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature bath.

  • Using a pipette bulb, draw the liquid up into the other arm until it is above the upper mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.

  • The kinematic viscosity can be calculated by multiplying the flow time by the viscometer constant. The dynamic viscosity is the product of the kinematic viscosity and the density of the liquid.

Determination of Solubility

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Constant temperature bath

Procedure:

  • Add a known mass of the solute to a test tube.

  • Add a known volume of the solvent to the test tube.

  • Place the test tube in a constant temperature bath and agitate using a vortex mixer or shaker until the solution is saturated.

  • If the solute completely dissolves, add more solute until a saturated solution with excess solid is formed.

  • After equilibration, carefully separate the saturated solution from the undissolved solid.

  • Determine the concentration of the solute in the saturated solution using an appropriate analytical technique (e.g., spectroscopy, chromatography, or gravimetric analysis after solvent evaporation).

Logical Workflow for Solvent Property Evaluation

The following diagram illustrates a structured approach to comparing the solvent properties of two chemical compounds.

Solvent_Property_Evaluation cluster_compounds Compounds for Comparison cluster_data_acquisition Data Acquisition cluster_properties Solvent Properties to Evaluate cluster_analysis Comparative Analysis CompoundA This compound LitSearch Literature Search for Existing Data CompoundA->LitSearch CompoundB Cyclohexylbenzene CompoundB->LitSearch ExpDetermination Experimental Determination LitSearch->ExpDetermination Identify Data Gaps BoilingPoint Boiling Point ExpDetermination->BoilingPoint Density Density ExpDetermination->Density Viscosity Viscosity ExpDetermination->Viscosity Solubility Solubility ExpDetermination->Solubility Toxicity Toxicity ExpDetermination->Toxicity DataTable Quantitative Data Tabulation BoilingPoint->DataTable Density->DataTable Viscosity->DataTable Solubility->DataTable Toxicity->DataTable StructuralAnalysis Structural-Property Relationship Analysis DataTable->StructuralAnalysis FinalReport Final Comparison Guide DataTable->FinalReport StructuralAnalysis->FinalReport

Caption: Workflow for the comparative evaluation of solvent properties.

References

Axial vs. Equatorial Cyclohexyl Groups: A Comparative Guide to Conformational Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational stability of substituted cyclohexanes is paramount for rational drug design and predicting molecular behavior. The preference for a substituent to occupy the equatorial position over the axial position is a foundational concept in stereochemistry with significant implications for a molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparison of the conformational stability of axial versus equatorial cyclohexyl groups, supported by experimental data and detailed methodologies.

The chair conformation is the most stable arrangement of the cyclohexane (B81311) ring, minimizing both angle and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial or equatorial. These two conformers are in rapid equilibrium at room temperature through a process called ring-flipping. However, the two conformers are not energetically equivalent. The equatorial conformer is generally more stable than the axial conformer due to unfavorable steric interactions in the axial position.[1][2][3][4]

The primary source of this instability in the axial conformer is the presence of 1,3-diaxial interactions . These are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions).[1][2][3][4] In contrast, an equatorial substituent points away from the ring, minimizing steric clashes.[4] The magnitude of this energy difference, and thus the conformational preference, is dependent on the steric bulk of the substituent.

Quantitative Analysis of Conformational Preference: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value , which represents the change in Gibbs free energy (ΔG°) when moving the substituent from the equatorial to the axial position.[5][6] A larger A-value signifies a greater preference for the equatorial position and indicates a bulkier substituent.[6][7][8]

The equilibrium constant (Keq) for the ring-flipping process can be calculated from the A-value using the following equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

The following table summarizes the A-values for various common substituents.

SubstituentA-value (kcal/mol)A-value (kJ/mol)% Equatorial Conformer (at 298 K)
-H0050
-F0.241.0~62
-Cl0.532.2~71
-Br0.592.9~73
-I0.472.0~69
-OH0.6 (0.9 in H-bonding solvents)2.5 (3.8)~73 (80)
-OCH₃0.72.9~76
-CN0.20.8~59
-CH₃ (Methyl)1.87.5~95
-CH₂CH₃ (Ethyl)2.08.4~96
-CH(CH₃)₂ (Isopropyl)2.29.2~97
-C(CH₃)₃ (tert-Butyl)> 4.5> 18.8>99.9
-C₆H₅ (Phenyl)3.012.6~99
-COOH1.25.0~88

Data compiled from multiple sources.[5][9][10]

As the data illustrates, the preference for the equatorial position increases significantly with the size of the substituent. For a methyl group, the equatorial conformer is favored by about 1.8 kcal/mol, corresponding to approximately 95% of the molecules adopting this conformation at room temperature.[1][2][3] For the much bulkier tert-butyl group, the A-value is so large (>4.5 kcal/mol) that the cyclohexane ring is essentially "locked" in the conformation where the tert-butyl group is equatorial.[5]

Experimental Determination of Conformational Stability

The A-values and the underlying energetic differences between conformers are determined experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. Computational chemistry also plays a crucial role in modeling and quantifying these energies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution.[11]

Protocol for Variable-Temperature NMR:

  • Sample Preparation: A solution of the substituted cyclohexane is prepared in a suitable deuterated solvent. For complex spectra, isotopically labeled compounds (e.g., deuterium (B1214612) substitution) may be used to simplify the spectrum.[12]

  • Room Temperature Spectrum: An initial ¹H NMR spectrum is recorded at room temperature. Due to rapid ring-flipping, the signals for the axial and equatorial protons (and the substituent) are averaged, resulting in a single, sharp peak for each unique proton environment.[12][13]

  • Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of ring-flipping slows down.[12]

  • Coalescence Temperature: At a specific temperature, known as the coalescence temperature, the single peak broadens and begins to split into two distinct signals.

  • Low-Temperature Limit: At a sufficiently low temperature (e.g., below -89°C for cyclohexane-d₁₁), the ring-flipping is slow on the NMR timescale, and separate signals for the axial and equatorial conformers can be observed.[12]

  • Data Analysis: The relative areas of the integrated peaks for the axial and equatorial conformers at low temperature are used to calculate the equilibrium constant (Keq). The A-value (ΔG°) can then be determined from the Keq.

Computational Chemistry

Computational methods provide a theoretical means to calculate the energies of different conformers and the energy barriers between them.[14][15]

General Workflow for Computational Analysis:

  • Structure Building: The 3D structures of both the axial and equatorial conformers of the substituted cyclohexane are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using methods like molecular mechanics (for a quick assessment) or, for higher accuracy, quantum mechanical calculations such as Density Functional Theory (DFT).[16][17][18]

  • Energy Calculation: The single-point energy of each optimized conformer is calculated at a high level of theory.

  • Frequency Calculation: A frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy.

  • A-Value Calculation: The A-value is calculated as the difference in the Gibbs free energy between the axial and equatorial conformers.[16]

Visualizing Conformational Equilibrium and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Conformational_Equilibrium cluster_axial Axial Conformer (Higher Energy) cluster_equatorial Equatorial Conformer (Lower Energy) Axial Substituent in Axial Position (1,3-Diaxial Interactions) Equatorial Substituent in Equatorial Position (Sterically Favored) Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip

Caption: Equilibrium between axial and equatorial conformers.

Computational_Workflow start Build 3D Structures (Axial & Equatorial) geom_opt Geometry Optimization (e.g., DFT) start->geom_opt energy_calc Single-Point Energy Calculation geom_opt->energy_calc freq_calc Frequency Calculation energy_calc->freq_calc analysis Calculate ΔG (A-Value) freq_calc->analysis

Caption: Computational workflow for determining A-values.

References

Safety Operating Guide

Navigating the Disposal of 1-Cyclohexyl-3-ethylbenzene: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-cyclohexyl-3-ethylbenzene, a compound utilized in various research and development applications, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this organic chemical. Adherence to these procedures is critical for minimizing risks and fostering a culture of safety within research environments.

Disclaimer: No specific Safety Data Sheet (SDS) with disposal guidelines for this compound could be located. The following procedures are based on the available SDS for the closely related compound, cyclohexylbenzene. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure compliance with all local, state, and federal regulations.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound, based on data for cyclohexylbenzene. This substance is considered very toxic to aquatic life with long-lasting effects.[1][2] It is also presumed to be an aspiration hazard if swallowed.[1] Therefore, preventing its release into the environment is a primary concern.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including:

    • Safety goggles or a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A flame-resistant lab coat.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Spill Management:

  • In the event of a spill, absorb the liquid with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[3]

  • Collect the contaminated absorbent material and place it in a suitable, closed container for disposal.[1][3]

  • Ventilate the affected area.[3]

  • Do not allow the spilled material to enter drains, surface water, or groundwater systems.[1][3] If a significant spill occurs, inform the responsible authorities.[3]

4. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated and away from ignition sources.[3]

5. Final Disposal:

  • Arrange for the disposal of the waste through a licensed and approved hazardous waste disposal company.[2]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

  • Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[1]

Quantitative Data

No specific quantitative data for the disposal of this compound, such as reportable quantities or specific waste codes, were found in the available documentation. The following table provides general chemical identifiers.

PropertyValueSource
CAS Number4501-38-6PubChem[4]
Molecular FormulaC₁₄H₂₀PubChem[4]
Molecular Weight188.31 g/mol PubChem[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Handling cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a labeled, sealed container. ppe->collect spill_check Spill Occurred? collect->spill_check absorb Absorb with inert material. spill_check->absorb Yes store Store waste container in designated hazardous area. spill_check->store No collect_spill Collect contaminated absorbent in a sealed container. absorb->collect_spill collect_spill->store no_spill Proceed to Storage contact_ehs Contact EHS & Licensed Waste Disposal Company. store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Essential Safety and Operational Guide for Handling 1-Cyclohexyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Cyclohexyl-3-ethylbenzene was not located. The following guidance is synthesized from the SDS of the closely related compound Cyclohexylbenzene and general safety practices for aromatic hydrocarbons. It is imperative to handle this chemical with caution and to consult with your institution's safety officer for a comprehensive risk assessment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with this compound.

I. Hazard Summary and Key Data

Based on data for the structurally similar Cyclohexylbenzene, this compound is anticipated to be a liquid that may be fatal if swallowed and enters the airways due to aspiration toxicity.[1][2] Repeated exposure may cause skin dryness or cracking, and it is expected to be very toxic to aquatic life with long-lasting effects.[1][2]

PropertyValueSource
Molecular Formula C₁₄H₂₀[3][4]
Molecular Weight 188.31 g/mol [3]
Physical State Liquid[1]
Appearance Colorless[1]
Odor Odorless[1]
Boiling Point/Range 238 - 240 °C / 460.4 - 464 °F @ 760 mmHg (for Cyclohexylbenzene)[1]
Flash Point 98 °C / 208.4 °F (for Cyclohexylbenzene)[1]
Solubility in Water Insoluble[1]
Specific Gravity 0.950 (for Cyclohexylbenzene)[1]

II. Personal Protective Equipment (PPE)

A comprehensive PPE program is critical when handling this compound to minimize exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Given the aromatic hydrocarbon nature, nitrile or Viton™ gloves are generally recommended. Always check the glove manufacturer's compatibility chart.

    • Lab Coat: A standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If vapors or aerosols are generated and engineering controls are insufficient, respiratory protection may be required.[6]

III. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for the safe handling of this compound.

  • Preparation and Pre-Handling Check:

    • Ensure that a chemical fume hood is certified and functioning correctly.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents before introducing the chemical.

    • Don all required personal protective equipment.

  • Handling and Use:

    • Conduct all transfers and manipulations of this compound inside a chemical fume hood to avoid inhalation of any potential vapors.[5]

    • Keep the container tightly closed when not in use.[5][7]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Use only non-sparking tools and take precautionary measures against static discharge, as flammable vapors may be present.[7][8]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[5][7]

  • Post-Handling:

    • Decontaminate all work surfaces after use.

    • Properly label and store any unused this compound in a tightly closed container in a dry, cool, and well-ventilated area.[7]

    • Remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly after handling.

IV. Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Spill Management:

    • In case of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][9]

    • Collect the absorbed material into a suitable, closed container for disposal.[2]

    • Do not allow the substance to enter drains or surface water.[2][10]

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's EHS program, following all local, state, and federal regulations. The waste container must be disposed of as hazardous waste.[1]

V. Safe Handling Workflow

Safe_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Verify Fume Hood & Safety Showers B Don Appropriate PPE A->B C Transfer & Use Chemical B->C Proceed to Handling D Keep Container Closed C->D E Decontaminate Work Area D->E Complete Experiment F Store Unused Chemical E->F G Segregate Hazardous Waste F->G Generate Waste H Dispose via EHS Program G->H

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.